1-Chloro-3-propylbenzene
Description
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Properties
IUPAC Name |
1-chloro-3-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDQUQDFWSKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433086 | |
| Record name | 1-chloro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57430-24-7 | |
| Record name | 1-chloro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z on 1-Chloro-3-propylbenzene: A Technical Guide for Advanced Research
Abstract: This technical guide provides an in-depth analysis of 1-Chloro-3-propylbenzene (CAS No: 57430-24-7), a substituted aromatic hydrocarbon pivotal to various fields of chemical synthesis.[1][2][3][4] It details the compound's physicochemical properties, spectroscopic signatures for empirical validation, and its chemical reactivity profile. Special emphasis is placed on its role as a versatile intermediate in organic synthesis, particularly in the context of drug discovery and materials science. The guide includes validated experimental protocols and discusses strategic synthesis pathways, offering researchers and drug development professionals a comprehensive resource for utilizing this compound.
Introduction: The Synthetic Potential of this compound
This compound is an organic compound characterized by a benzene ring substituted with a chlorine atom and a propyl group at the meta position.[1] This unique substitution pattern imparts a specific reactivity profile that makes it a valuable building block in complex organic synthesis. The presence of the chloro group provides a reactive handle for a multitude of cross-coupling reactions, a cornerstone of modern pharmaceutical and agrochemical development.[5] Simultaneously, the propyl group influences the compound's lipophilicity and steric properties, which can be strategically manipulated in molecular design.
This document serves as a technical resource, consolidating critical data and practical insights. It aims to bridge the gap between theoretical knowledge and laboratory application, providing the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical & Structural Data
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices in reaction solvents, purification methods, and storage conditions.
Key Properties Table
| Property | Value | Source |
| CAS Number | 57430-24-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁Cl | [1][3] |
| Molecular Weight | 154.63 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | m-chloropropylbenzene | [1][3] |
| XLogP3 (Lipophilicity) | 4.3 | [1][3] |
Note: Experimental data such as boiling point, density, and melting point are not consistently reported across primary databases and should be determined empirically for specific lots.
Structural Analysis Workflow
The definitive identification and purity assessment of this compound relies on a combination of chromatographic and spectroscopic methods. A typical workflow for structural validation is outlined below.
Caption: Standard workflow for the characterization of this compound.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following sections detail the expected spectral data based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (δ ~7.0-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets). The proton between the two substituents (at C2) will be a singlet or a narrow triplet, while the others will show more complex coupling.
-
Benzylic Protons (-CH₂-, δ ~2.5-2.7 ppm): The two protons on the carbon adjacent to the benzene ring will appear as a triplet, split by the neighboring methylene group. This downfield shift is due to the deshielding effect of the aromatic ring.[6]
-
Methylene Protons (-CH₂-, δ ~1.6-1.8 ppm): These two protons will appear as a sextet (or multiplet), being split by the adjacent methyl and benzylic protons.
-
Methyl Protons (-CH₃, δ ~0.9-1.0 ppm): The three terminal protons of the propyl group will appear as a triplet, split by the adjacent methylene group.[6]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C1) will be shifted downfield (~134 ppm), as will the carbon bearing the propyl group (C3, ~143 ppm). The other four aromatic carbons will resonate between ~126-130 ppm.[7]
-
Alkyl Carbons (δ ~13-38 ppm): Three signals are expected for the propyl chain: the benzylic carbon (~38 ppm), the central methylene carbon (~24 ppm), and the terminal methyl carbon (~14 ppm).[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Aromatic C-H Stretch: Look for sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong absorptions are expected in the 2850-2960 cm⁻¹ region.
-
Aromatic C=C Bending: Characteristic peaks will appear in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A moderate to strong absorption in the 700-800 cm⁻¹ region is indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 154.
-
Isotopic Peak (M+2): A key feature for chlorine-containing compounds is the presence of an M+2 peak with an intensity that is approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragment: The most prominent fragment will likely be the loss of a propyl group, leading to a chlorobenzyl cation at m/z = 111/113.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its aromatic ring, chloro substituent, and propyl side chain.
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS reactions is dictated by the combined directing effects of the existing substituents.
-
Chloro Group: Ortho, para-directing but deactivating due to its inductive electron withdrawal and resonance electron donation.
-
Propyl Group: Ortho, para-directing and activating due to hyperconjugation.
The interplay of these effects directs incoming electrophiles primarily to the positions ortho and para to the activating propyl group (C4, C6) and ortho to the deactivating chloro group (C2). The C4 position is often favored due to reduced steric hindrance.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond, while strong, can be effectively activated by modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands.[5] This opens the door to a vast array of C-C and C-N bond-forming reactions.
Field Insight: The Suzuki-Miyaura coupling is a highly robust and versatile reaction for aryl chlorides.[5][8] It offers excellent functional group tolerance and is widely used in the pharmaceutical industry for constructing complex biaryl structures.[9][10]
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
1. Reagent Preparation:
- In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
- Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos or XPhos, 2-6 mol%).
2. Reaction Execution:
- Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
- Heat the reaction mixture with vigorous stirring to 80-110 °C.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Strategic Synthesis of this compound
A common and logical synthetic route to this compound from benzene involves a sequence of Friedel-Crafts acylation, chlorination, and finally, reduction. This strategy leverages the directing effects of the acyl group to install the substituents in the desired meta relationship.[11][12][13]
Rationale: Direct Friedel-Crafts alkylation of benzene with a propyl halide is problematic due to carbocation rearrangement, which would yield isopropylbenzene as the major product.[14] Therefore, acylation is employed first, which proceeds without rearrangement. The resulting propanoyl group is a meta-director, which correctly positions the incoming chlorine atom. The final step is the reduction of the ketone to the desired propyl group.[12][13]
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An In-depth Technical Guide to 1-Chloro-3-propylbenzene (CAS: 57430-24-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloro-3-propylbenzene, a substituted aromatic hydrocarbon with applications as a key intermediate in organic synthesis. This document details the compound's physicochemical properties, a robust and logically designed multi-step synthesis protocol, complete characterization data including NMR, IR, and mass spectrometry, as well as essential safety and handling information. The synthesis strategy is designed to overcome the inherent challenges of aromatic substitution patterns, providing a reliable pathway for researchers.
Introduction and Chemical Identity
This compound is an organic compound with the molecular formula C₉H₁₁Cl. It belongs to the family of halogenated alkylbenzenes. Its structure, featuring a propyl group and a chlorine atom in a meta-position on the benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The meta-substitution pattern is of particular interest as direct alkylation and chlorination of benzene do not favor this arrangement, necessitating a strategic synthetic approach.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 57430-24-7 | |
| Molecular Formula | C₉H₁₁Cl | |
| Molecular Weight | 154.63 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | m-chloropropylbenzene | |
| Appearance | White to off-white crystalline powder (for the ketone intermediate) | [1] |
| Melting Point | 45-47 °C (for the ketone intermediate, 1-(3-chlorophenyl)propan-1-one) | [2] |
| Boiling Point | 124 °C at 14 mmHg (for the ketone intermediate, 1-(3-chlorophenyl)propan-1-one) | [2] |
Strategic Synthesis Pathway
The synthesis of this compound from benzene requires a multi-step approach to achieve the desired 1,3-substitution pattern. Direct Friedel-Crafts alkylation of benzene with a propyl halide is unsuitable due to carbocation rearrangement, which would primarily yield isopropylbenzene. Furthermore, both the chloro and propyl substituents are ortho-, para-directors for electrophilic aromatic substitution, making the direct introduction of one group meta to the other inefficient.
The most logical and field-proven pathway involves three key stages:
-
Friedel-Crafts Acylation: Introduction of a meta-directing acyl group.
-
Electrophilic Aromatic Substitution (Chlorination): Introduction of the chlorine atom at the meta position, directed by the deactivating acyl group.
-
Reduction of the Ketone: Conversion of the acyl group to the desired propyl group.
This sequence ensures precise control over the regiochemistry, delivering the target molecule in good yield.
Caption: Strategic three-step synthesis of this compound from benzene.
Detailed Experimental Protocols
Step 1: Synthesis of Propiophenone (Friedel-Crafts Acylation)
The initial step involves the acylation of benzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The propanoyl group is an electron-withdrawing group, which deactivates the ring and directs subsequent electrophilic attack to the meta position.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, add propanoyl chloride dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.[3][4]
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude propiophenone can be purified by vacuum distillation.
Step 2: Synthesis of 1-(3-chlorophenyl)propan-1-one (Chlorination)
The propiophenone is then chlorinated. The deactivating, meta-directing nature of the propanoyl group ensures the primary formation of the 3-chloro isomer.[3][4]
Protocol:
-
Dissolve propiophenone in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of iron(III) chloride (FeCl₃).
-
Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining the temperature between 20-30 °C. Monitor the reaction progress by GC or TLC.
-
Upon completion, purge the excess chlorine with a stream of nitrogen.
-
Wash the reaction mixture with water and a dilute solution of sodium thiosulfate to remove any remaining chlorine and iron salts.
-
Dry the organic layer and remove the solvent. The resulting 1-(3-chlorophenyl)propan-1-one can be purified by recrystallization or vacuum distillation. This intermediate is a known building block in the synthesis of CNS-active pharmaceuticals.[1][2]
Step 3: Synthesis of this compound (Clemmensen Reduction)
The final step is the reduction of the carbonyl group of 1-(3-chlorophenyl)propan-1-one to a methylene group (CH₂). The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones.[5][6]
Protocol:
-
Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride for a few minutes, then decanting the aqueous solution.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, followed by 1-(3-chlorophenyl)propan-1-one.
-
Heat the mixture under reflux with vigorous stirring for several hours. The progress of the reduction can be monitored by TLC.
-
After cooling, decant the aqueous layer and extract it with a suitable solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent.
-
Purify the final product, this compound, by vacuum distillation.
Caption: Experimental workflow for the Clemmensen reduction of the ketone intermediate.
Spectroscopic Characterization
Accurate identification of this compound and its intermediates is crucial. Below are the expected spectroscopic data based on its structure and data from related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H): Complex multiplet in the range of δ 7.0-7.3 ppm. - Benzylic CH₂ (2H): Triplet around δ 2.6 ppm. - Methylene CH₂ (2H): Sextet around δ 1.6 ppm. - Methyl CH₃ (3H): Triplet around δ 0.9 ppm. |
| ¹³C NMR | - Aromatic carbons (6C): Multiple signals between δ 125-145 ppm, including the C-Cl carbon at the lower end of this range. - Benzylic CH₂: Signal around δ 38 ppm. - Methylene CH₂: Signal around δ 24 ppm. - Methyl CH₃: Signal around δ 14 ppm. |
| IR Spectroscopy | - C-H stretch (aromatic): ~3050-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion [M]⁺: m/z 154, with an [M+2]⁺ peak at m/z 156 (approx. 1/3 intensity) due to the ³⁷Cl isotope. - Base Peak: Likely m/z 125, corresponding to the loss of an ethyl group ([M-29]⁺) to form a stable chlorotropylium ion. - Other Fragments: m/z 119 (loss of Cl), m/z 91 (tropylium ion). |
Note: The predicted NMR and IR data are based on analogous structures. Experimental data should be obtained for confirmation.[7]
Applications in Synthesis
This compound is not typically a final product but rather a versatile intermediate. Its utility stems from the two distinct reactive sites:
-
The Aromatic Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds.
-
The Propyl Side-Chain: The benzylic position can be functionalized through free-radical reactions.
A significant application of the key intermediate, 1-(3-chlorophenyl)propan-1-one , is in the synthesis of the active pharmaceutical ingredient (API) Bupropion , an antidepressant.[1] While this compound itself is not a direct precursor to Bupropion, its synthesis demonstrates the industrial relevance of this substitution pattern.
Safety and Handling
As a chlorinated organic compound, this compound and its intermediates must be handled with appropriate care in a well-ventilated laboratory or fume hood.
-
Hazard Statements: Based on related compounds, it is expected to cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area. Keep away from heat and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable chemical intermediate whose synthesis requires a well-planned, multi-step strategy to achieve the desired meta-substitution pattern. The outlined pathway, involving Friedel-Crafts acylation, regioselective chlorination, and Clemmensen reduction, provides a robust and reliable method for its preparation. This guide offers the necessary technical details, from experimental protocols to spectroscopic analysis and safety considerations, to support its synthesis and application in advanced chemical research and development.
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Navigating the Isomeric Landscape of C₉H₁₁Cl: A Comprehensive Technical Guide for Researchers
Abstract
The molecular formula C₉H₁₁Cl represents a diverse array of structural isomers, each possessing unique chemical and physical properties governed by the precise arrangement of its constituent atoms. This in-depth technical guide provides a comprehensive exploration of the IUPAC nomenclature, synthesis, characterization, and reactivity of key C₉H₁₁Cl isomers. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of these compounds. By elucidating the causal relationships behind synthetic choices and providing robust, self-validating protocols, this guide aims to serve as an authoritative resource in the field of synthetic organic chemistry.
Introduction: The Structural Diversity of C₉H₁₁Cl
The seemingly simple molecular formula C₉H₁₁Cl belies a significant degree of structural complexity. The isomers derived from this formula can be broadly categorized based on the connectivity of the chlorine atom and the nine-carbon alkyl-aromatic framework. These categories include:
-
Chlorinated Propylbenzenes: Isomers where a propyl group is attached to the benzene ring, and the chlorine atom is also directly attached to the aromatic ring at an ortho, meta, or para position.
-
Phenyl-substituted Chloropropanes: Isomers where a three-carbon chain is attached to a phenyl group, and the chlorine atom is located on the propyl chain.
Understanding the precise IUPAC nomenclature is paramount for unambiguous communication and the accurate replication of experimental work. The following sections will systematically explore the isomers of C₉H₁₁Cl, with a focus on their synthesis, properties, and characteristic reactions.
Systematic IUPAC Nomenclature of C₉H₁₁Cl Isomers
A systematic approach to naming the isomers of C₉H₁₁Cl is essential. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to ensure each isomer has a unique and unambiguous name.[1][2][3]
Phenyl-Substituted Chloropropanes
In these isomers, the benzene ring is treated as a substituent (phenyl group) on a propane chain.
-
(1-chloropropyl)benzene: The chlorine atom is on the first carbon of the propyl chain, which is directly attached to the benzene ring.
-
(2-chloropropyl)benzene: The chlorine atom is on the second carbon of the propyl chain.
-
(3-chloropropyl)benzene: The chlorine atom is on the third carbon of the propyl chain.[4][5][6][7][8][9]
Chlorinated Propylbenzenes and Isopropylbenzenes
Here, the benzene ring is the parent structure.
-
1-Chloro-2-propylbenzene , 1-Chloro-3-propylbenzene , and 1-Chloro-4-propylbenzene .
-
1-Chloro-2-isopropylbenzene , 1-Chloro-3-isopropylbenzene , and 1-Chloro-4-isopropylbenzene .
-
2-Chloro-1-propylbenzene , 3-Chloro-1-propylbenzene , and 4-Chloro-1-propylbenzene . (Note: Numbering priority is given to the substituent that comes first alphabetically).
-
2-Chloro-1-isopropylbenzene , 3-Chloro-1-isopropylbenzene , and 4-Chloro-1-isopropylbenzene .
Other Isomers
Other structural arrangements exist, such as ethyl-methyl-chlorobenzenes (e.g., 1-chloro-2-ethyl-3-methylbenzene) and isomers with different alkyl chain branching. A comprehensive list of all possible structural isomers is extensive; this guide will focus on the most commonly encountered and synthetically relevant examples.
Synthesis of Key C₉H₁₁Cl Isomers
The synthetic strategy for a particular C₉H₁₁Cl isomer is dictated by the desired connectivity of the atoms. Friedel-Crafts reactions are a cornerstone for the formation of the carbon-carbon bond between the aromatic ring and the alkyl chain.
Friedel-Crafts Alkylation: A Double-Edged Sword
The Friedel-Crafts alkylation of benzene with a chloropropane serves as a primary route to C₉H₁₁Cl isomers. However, this reaction is notoriously susceptible to carbocation rearrangements.[10][11][12][13][14]
When benzene is reacted with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the major product is isopropylbenzene (cumene), not n-propylbenzene.[10][13] This is due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation via a hydride shift. Subsequent chlorination of the isopropylbenzene would then yield the corresponding chlorinated isopropylbenzene isomers.
To synthesize n-propylbenzene derivatives, Friedel-Crafts acylation followed by reduction is the preferred method to avoid carbocation rearrangement.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 3-Chloro-1-phenylpropan-1-one
This protocol describes the synthesis of a precursor to (3-chloropropyl)benzene.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.25 eq.) and dry dichloromethane. The suspension is cooled to 0°C in an ice bath.
-
Addition of Reagents: A solution of 3-chloropropionyl chloride (1.0 eq.) in dry dichloromethane is added dropwise to the stirred AlCl₃ suspension at 0°C. Following this, a solution of benzene (1.0 eq.) in dry dichloromethane is added dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 3-chloro-1-phenylpropan-1-one.[15]
The resulting ketone can then be reduced to the corresponding alkane, (3-chloropropyl)benzene, using methods such as the Wolff-Kishner or Clemmensen reduction.
Chlorination of the Alkyl Side-Chain
Direct chlorination of a propylbenzene can lead to a mixture of products. For more selective synthesis, other methods are employed. For example, (1-chloropropyl)benzene can be synthesized from 1-phenyl-1-propanol by reaction with a chlorinating agent like thionyl chloride or hydrogen chloride.
Diagram: Synthetic Pathways to Key C₉H₁₁Cl Isomers
Caption: Synthetic routes to (1-chloropropyl)benzene and (3-chloropropyl)benzene.
Physicochemical Properties and Spectroscopic Characterization
The physical and chemical properties of C₉H₁₁Cl isomers vary significantly with their structure. For instance, the boiling points will differ based on the degree of branching and the position of the chlorine atom.
Table 1: Physicochemical Properties of Selected C₉H₁₁Cl Isomers
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1 | (1-chloropropyl)benzene | 934-11-2 | 154.64 | ~198-200 | ~1.04 |
| 2 | (3-chloropropyl)benzene | 104-52-9 | 154.64 | 219-221 | 1.054 |
Data compiled from various sources, including PubChem and commercial supplier safety data sheets.[6][16]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the unambiguous identification of C₉H₁₁Cl isomers.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the electronic environment of the hydrogen atoms. For example, in (3-chloropropyl)benzene, one would expect distinct signals for the aromatic protons and three sets of signals for the propyl chain protons, with the protons on the carbon bearing the chlorine atom being the most deshielded.[17]
-
¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about the carbon skeleton and symmetry of the isomer.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the aromatic ring (C-H and C=C stretching vibrations) and the C-Cl bond.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can help distinguish between isomers.[4][5][7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Table 2: Representative ¹H NMR Data for (3-chloropropyl)benzene
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic | ~7.1-7.3 | Multiplet |
| -CH₂-Cl | ~3.5 | Triplet |
| -CH₂-Ar | ~2.7 | Triplet |
| -CH₂- | ~2.0 | Quintet |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[17]
Key Reactions of C₉H₁₁Cl Isomers
The reactivity of C₉H₁₁Cl isomers is largely dictated by the location of the chlorine atom.
Nucleophilic Substitution Reactions
When the chlorine is on the alkyl chain, the molecule can undergo nucleophilic substitution reactions. For example, (3-chloropropyl)benzene can react with nucleophiles like cyanide, hydroxide, or ammonia to replace the chlorine atom.
Elimination Reactions
Under appropriate basic conditions, isomers with the chlorine on the alkyl chain can undergo elimination reactions to form alkenes.
Electrophilic Aromatic Substitution
For isomers where the chlorine is attached to the benzene ring, the primary reactions will be further electrophilic aromatic substitutions. The propyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The regiochemical outcome of further substitution will depend on the interplay of these electronic effects.
Diagram: Reactivity of (3-chloropropyl)benzene
Caption: Major reaction pathways for (3-chloropropyl)benzene.
Safety and Handling
Chlorinated organic compounds require careful handling due to their potential health and environmental hazards.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Health Hazards: These compounds can be irritants to the skin, eyes, and respiratory system.[18][19][20] Avoid inhalation of vapors and direct contact with the skin and eyes.
-
Flammability: While not highly flammable, some isomers are combustible. Keep away from open flames and high temperatures.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the specific isomer before use.[18][19][20]
Conclusion
The IUPAC nomenclature of C₉H₁₁Cl provides a systematic framework for differentiating its numerous isomers. The synthesis of a specific isomer requires careful consideration of reaction mechanisms, particularly the potential for carbocation rearrangements in Friedel-Crafts alkylations. Spectroscopic techniques are essential for the unambiguous characterization of these compounds. A thorough understanding of their reactivity and proper safety protocols is crucial for their effective and safe use in a research and development setting. This guide has provided a foundational overview to aid scientists in navigating the complex and fascinating chemistry of C₉H₁₁Cl isomers.
References
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Synthesis of 1-Chloro-3-propylbenzene from benzene
An In-Depth Technical Guide to the Synthesis of 1-Chloro-3-propylbenzene from Benzene
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and regioselective synthetic route for this compound, starting from the fundamental aromatic hydrocarbon, benzene. Addressed to an audience of researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the critical strategic decisions, mechanistic underpinnings, and practical laboratory considerations inherent in this multi-step synthesis. The chosen pathway leverages the principles of electrophilic aromatic substitution, directing group effects, and functional group transformations to overcome the challenge of achieving a meta-substitution pattern, which is not directly accessible from the starting materials. Detailed, field-proven protocols for each stage—Friedel-Crafts acylation, electrophilic chlorination, and carbonyl reduction—are presented, supported by mechanistic diagrams, quantitative data, and authoritative citations to ensure scientific integrity and reproducibility.
Strategic Imperative: The Challenge of Meta-Substitution
The synthesis of this compound presents a classic challenge in aromatic chemistry. A cursory examination of the substituents—a chloro group and a propyl group—reveals that both are classified as ortho, para-directors for subsequent electrophilic aromatic substitution (EAS) reactions.[1][2][3] This means that a direct, single-step Friedel-Crafts alkylation of chlorobenzene with a propylating agent or a direct chlorination of propylbenzene would predominantly yield a mixture of the 1,2- (ortho) and 1,4- (para) isomers, with the desired 1,3- (meta) product being a minor, often negligible, component.[3]
Furthermore, the direct Friedel-Crafts alkylation of benzene with n-propyl chloride is complicated by the propensity of the primary carbocation intermediate to rearrange via a hydride shift to a more stable secondary carbocation.[3][4][5] This rearrangement would result in isopropylbenzene being the major product, not the desired n-propylbenzene.[3][6]
To circumvent these challenges and achieve the target regiochemistry, a multi-step synthetic strategy is required. The chosen pathway strategically installs a meta-directing group, which is later converted to the desired alkyl substituent. This approach provides complete control over the substitution pattern.
The validated three-step synthesis is as follows:
-
Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride to form propiophenone. The acyl group (-COC₂H₅) is a strong deactivating and meta-directing group.[1][7][8]
-
Electrophilic Chlorination: Propiophenone is chlorinated, with the meta-directing acyl group ensuring the incoming chloro electrophile is directed to the 3-position.
-
Carbonyl Reduction: The ketone functional group of the resulting 3-chloropropiophenone is reduced to a methylene group (-CH₂) to yield the final product, this compound.
This strategic sequence is visualized in the workflow diagram below.
Caption: High-level workflow for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Benzene
The initial step involves the introduction of a propanoyl group onto the benzene ring via a Friedel-Crafts acylation. This reaction is superior to its alkylation counterpart for this synthesis because the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[4][9] Furthermore, the resulting ketone product is deactivated towards further acylation, preventing polysubstitution.[9]
Mechanism
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10] The mechanism proceeds in several stages:
-
Formation of the Electrophile: The Lewis acid coordinates with the chlorine atom of propanoyl chloride, creating a highly electrophilic acylium ion.[4][11]
-
Electrophilic Attack: The π-electron system of the benzene ring attacks the acylium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or benzenonium ion.[12]
-
Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[11][12]
-
Product Complex: The product, propiophenone, is a ketone and a Lewis base, which coordinates strongly with the AlCl₃ catalyst. An aqueous workup is required to liberate the final product.[13]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Benzene (anhydrous) | 78.11 | 50 mL | 0.57 |
| Propanoyl Chloride | 92.52 | 9.3 g (8.2 mL) | 0.10 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | ~30 mL | - |
| Water (deionized) | 18.02 | ~200 mL | - |
| Sodium Bicarbonate (sat. soln.) | 84.01 | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
While stirring vigorously, add propanoyl chloride (9.3 g) dropwise from the dropping funnel.
-
After the addition of propanoyl chloride, add anhydrous benzene (50 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker. Add concentrated HCl (~30 mL) to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) by rotary evaporation to yield crude propiophenone. The product can be further purified by vacuum distillation.
Step 2: Electrophilic Chlorination of Propiophenone
With the meta-directing acyl group in place, the next step is the regioselective chlorination of the aromatic ring. The acyl group deactivates the ring towards electrophilic attack, meaning slightly harsher conditions may be needed compared to the halogenation of benzene itself.[14]
Mechanism
Similar to other halogenations of aromatic rings, this reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to polarize the Cl-Cl bond and generate a potent electrophile (Cl⁺).[7][12] The electron-withdrawing nature of the carbonyl group inductively and through resonance removes electron density from the ortho and para positions, making the meta position the most electron-rich and thus the site of electrophilic attack.
Caption: Regioselective Chlorination at the Meta Position.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Propiophenone | 134.18 | 13.4 g | 0.10 |
| Anhydrous Iron(III) Chloride (FeCl₃) | 162.20 | 1.0 g | 0.006 |
| Chlorine Gas (Cl₂) | 70.90 | ~7.1 g | 0.10 |
| Carbon Tetrachloride (CCl₄, anhydrous) | 153.82 | 100 mL | - |
Procedure:
-
Caution: This procedure involves chlorine gas and should be performed in a well-ventilated fume hood.
-
In a flask protected from moisture, dissolve propiophenone (13.4 g) in anhydrous carbon tetrachloride (100 mL).
-
Add anhydrous iron(III) chloride powder (1.0 g) to the solution.
-
Bubble dry chlorine gas through the stirred solution at a slow, steady rate. Monitor the reaction progress by TLC or GC. The reaction is typically exothermic and may require occasional cooling to maintain room temperature.
-
Once the starting material is consumed, stop the chlorine flow and purge the solution with nitrogen gas to remove excess dissolved chlorine and HCl.
-
Wash the reaction mixture with water to remove the iron catalyst.
-
Separate the organic layer, dry it over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
The crude 3-chloropropiophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Step 3: Reduction of the Carbonyl Group
The final step is the conversion of the ketone functional group into a methylene group. Two classical and highly effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[15] The choice between them depends on the substrate's stability to acid or base.[15][16] For 3-chloropropiophenone, both methods are generally suitable.
Caption: Alternative pathways for carbonyl reduction.
Method A: Clemmensen Reduction
This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[17][18][19] It is particularly effective for aryl-alkyl ketones.[17][18]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 3-Chloropropiophenone | 168.62 | 16.9 g | 0.10 |
| Zinc amalgam (Zn(Hg)) | - | 50 g | - |
| Hydrochloric Acid (conc.) | 36.46 | 75 mL | - |
| Toluene | 92.14 | 50 mL | - |
Procedure:
-
Prepare zinc amalgam by stirring zinc granules (50 g) with a 5% mercuric chloride solution (50 mL) for 5-10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, water (40 mL), concentrated HCl (75 mL), toluene (50 mL), and 3-chloropropiophenone (16.9 g).
-
Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on the surface of the zinc.[17]
-
Continue refluxing for 4-6 hours. Additional portions of concentrated HCl may be needed to maintain the acidic concentration.
-
After cooling, separate the toluene layer. Extract the aqueous layer with two 25 mL portions of toluene.
-
Combine the organic extracts, wash with water and then with sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purify the resulting this compound by vacuum distillation.
Method B: Wolff-Kishner Reduction
This reduction uses hydrazine (H₂NNH₂) to form a hydrazone intermediate, which is then heated with a strong base (like KOH) in a high-boiling solvent to decompose it to the alkane, evolving nitrogen gas.[20][21][22] The Huang-Minlon modification is a convenient one-pot procedure.[23]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 3-Chloropropiophenone | 168.62 | 16.9 g | 0.10 |
| Hydrazine Hydrate (85%) | 50.06 | 12 mL | ~0.20 |
| Potassium Hydroxide (KOH) | 56.11 | 14 g | 0.25 |
| Diethylene Glycol | 106.12 | 100 mL | - |
Procedure:
-
Place 3-chloropropiophenone (16.9 g), potassium hydroxide (14 g), hydrazine hydrate (12 mL), and diethylene glycol (100 mL) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 120-130 °C for 1.5 hours to form the hydrazone.
-
Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 190-200 °C.[24]
-
Reattach the reflux condenser and heat the mixture at reflux (around 195 °C) for 3-4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture, add 100 mL of water, and extract with diethyl ether (3 x 50 mL).
-
Combine the ether extracts, wash with dilute HCl and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.
-
Purify the resulting this compound by vacuum distillation.
Purification and Characterization
The final product, this compound, is a liquid that can be effectively purified by vacuum distillation.[25] Characterization and confirmation of the structure are typically achieved using spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals would include a triplet for the terminal methyl group of the propyl chain, a sextet for the middle methylene group, a triplet for the benzylic methylene group, and a complex multiplet pattern in the aromatic region corresponding to the four protons on the disubstituted ring.
-
¹³C NMR: The carbon NMR would show distinct signals for the three unique carbons of the propyl group and the six unique carbons of the 1,3-disubstituted benzene ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.
Safety and Handling
-
Benzene: Is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive and should be handled in a dry environment.
-
Propanoyl Chloride: Is corrosive and a lachrymator. It reacts with moisture to produce HCl. Handle in a fume hood.
-
Chlorine Gas: Is highly toxic and corrosive. Use only in a well-ventilated fume hood with extreme caution.
-
Hydrazine: Is toxic, corrosive, and a suspected carcinogen. Handle with appropriate PPE in a fume hood.
-
Strong Acids and Bases: Concentrated HCl and KOH are highly corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound from benzene is a prime example of strategic chemical synthesis, requiring a nuanced understanding of reaction mechanisms and directing group effects to achieve the desired regiochemical outcome. The three-step sequence of Friedel-Crafts acylation, meta-chlorination, and subsequent carbonyl reduction is a reliable and scalable method. By carefully controlling reaction conditions and choosing the appropriate reduction method, researchers can obtain the target compound in good yield, suitable for further applications in pharmaceutical and materials science research.
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An In-depth Technical Guide to the Physical and Chemical Properties of m-Chloropropylbenzene
Aimed at Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-chloropropylbenzene, a halogenated aromatic hydrocarbon of significant interest in organic synthesis and as a versatile building block in the pharmaceutical industry. Authored from the perspective of a Senior Application Scientist, this document delves into the core physicochemical properties, reactivity, and synthetic methodologies of this compound. Furthermore, it explores its applications in drug development, supported by scientific principles and safety protocols.
Core Physicochemical Characteristics
m-Chloropropylbenzene, systematically named 1-chloro-3-propylbenzene, is an organic molecule with the chemical formula C₉H₁₁Cl. Its structure features a benzene ring substituted with a chlorine atom and a propyl group at the meta-position. This substitution pattern imparts specific properties that are critical for its application and handling.
A summary of its key physical and chemical properties is provided below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁Cl | [1] |
| Molecular Weight | 154.63 g/mol | [1][2] |
| CAS Number | 104-52-9 (for the gamma-isomer, (3-chloropropyl)benzene) | [1][3] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 221 °C | [3] |
| Melting Point | -27 °C | [3] |
| Density | ~1.05 g/cm³ | |
| Flash Point | 106 °C | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents. | N/A |
Synthesis and Mechanistic Insights
The synthesis of m-chloropropylbenzene requires a strategic approach to ensure the desired meta-substitution pattern. A direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is generally avoided due to the ortho-, para-directing nature of the chloro group and the potential for carbocation rearrangements. A more reliable method involves a Friedel-Crafts acylation followed by a reduction, which controls the regioselectivity and avoids rearrangement.
Recommended Synthetic Protocol: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step process leverages the meta-directing effect of the acyl group to install the propyl chain at the desired position relative to the chlorine atom.
Figure 1. Synthetic workflow for m-chloropropylbenzene.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (AlCl₃).
-
Reagent Addition: Cool the flask in an ice bath and add chlorobenzene. Slowly add propanoyl chloride dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction and decompose the aluminum chloride complex. The resulting mixture is then transferred to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude m-chloropropiophenone.
Step 2: Clemmensen Reduction
-
Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by carefully adding mercury to activated zinc granules in the presence of dilute HCl.
-
Reduction: To the crude m-chloropropiophenone, add the prepared zinc amalgam and concentrated hydrochloric acid.
-
Reaction: Heat the mixture under reflux for several hours until the ketone is consumed (monitored by TLC or GC).
-
Work-up and Purification: After cooling, decant the aqueous layer and extract it with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed, and the final product, m-chloropropylbenzene, is purified by fractional distillation under reduced pressure.
Understanding Regioselectivity
The success of this synthetic route hinges on the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.
-
Chlorine: The chlorine atom is an ortho-, para-director. However, it is a deactivating group due to its inductive electron-withdrawing effect being stronger than its resonance electron-donating effect.[4][5]
-
Acyl Group: The propanoyl group is a strong deactivating and meta-directing group.[4][5] This is because the carbonyl group withdraws electron density from the aromatic ring, making the ortho and para positions electron-deficient and thus directing the incoming electrophile to the meta position.[4][5][6]
By first performing the Friedel-Crafts acylation on chlorobenzene, the incoming propanoyl group is directed to the ortho and para positions. To achieve the meta-substitution, the order of reactions is critical. Starting with benzene, Friedel-Crafts acylation to form propiophenone, followed by chlorination, will result in the desired meta-chloropropiophenone due to the meta-directing effect of the acyl group. Subsequent reduction then yields m-chloropropylbenzene.
Role in Pharmaceutical Development
Halogenated aromatic compounds are crucial building blocks in medicinal chemistry.[7][8][9][] m-Chloropropylbenzene, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11]
Figure 2. The role of m-chloropropylbenzene as a building block in drug discovery.
The chlorine atom on the aromatic ring can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the synthesis of many drugs. The propyl side chain can also be functionalized to introduce further chemical diversity. This allows for the systematic modification of the molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic properties during the lead optimization phase of drug discovery.
Safety and Handling
m-Chloropropylbenzene is a chemical that requires careful handling to minimize exposure and ensure safety.
-
Hazards: It is known to cause skin and serious eye irritation.[1][3][12] It may also be harmful if swallowed or inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[3][12]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][12]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Keep the container tightly closed.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3][12] For eye contact, rinse cautiously with water for several minutes.[3][12] If inhaled, move to fresh air.[3][12] In all cases of exposure, seek medical attention.[3][12]
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][12]
Conclusion
m-Chloropropylbenzene is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis, particularly through a strategic Friedel-Crafts acylation followed by reduction, highlights the importance of understanding reaction mechanisms and regioselectivity in organic chemistry. Its utility as a building block in the pharmaceutical industry underscores the significance of such molecules in the development of new therapeutic agents. Adherence to strict safety protocols is paramount when handling this compound to ensure a safe and productive research environment.
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1-Chloro-3-propylbenzene structural isomers
An In-depth Technical Guide to the Structural Isomers of Chloropropylbenzene
Abstract
This technical guide provides a comprehensive exploration of 1-chloro-3-propylbenzene and its associated structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced complexities of isomer differentiation, synthesis, and characterization. We will move beyond simple definitions to examine the causal logic behind synthetic strategies and the self-validating nature of analytical protocols. The guide emphasizes the practical application of advanced chemical principles, supported by authoritative references, detailed experimental methodologies, and visual data representations to facilitate a deeper understanding of these versatile chemical intermediates.
Introduction: The Landscape of Chloropropylbenzene Isomerism
Chloropropylbenzenes represent a fascinating subset of substituted aromatic hydrocarbons. While seemingly simple, the combination of a chloro group and a propyl group on a benzene ring gives rise to a significant number of structural isomers, each with unique physicochemical properties and synthetic accessibility. Understanding the landscape of this isomerism is critical for chemists aiming to utilize these compounds as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1]
The core challenge lies in the selective synthesis and unambiguous identification of a specific isomer from a complex potential mixture. This guide will address these challenges directly, providing a framework for strategic synthesis and robust analytical characterization. We will focus not only on the target molecule, this compound, but will also provide context by exploring the synthesis and properties of its key structural isomers.
Decoding the Isomers: Nomenclature and Structural Classification
The molecular formula C₉H₁₁Cl encompasses several structural isomers, which can be categorized based on two main features: the substitution pattern on the benzene ring and the structure of the side chains.
-
Positional Isomerism on the Aromatic Ring: The chloro and propyl groups can be arranged in ortho (1,2-), meta (1,3-), or para (1,4-) positions relative to each other.
-
Isomerism of the Alkyl Side Chain: The "propyl" group can be a straight chain (n-propyl) or branched (isopropyl or 1-methylethyl).
-
Positional Isomerism on the Alkyl Side Chain: The chlorine atom can be attached to the benzene ring or to different carbons of the propyl side chain.
This leads to a variety of isomers, including:
-
Ring-Substituted Isomers: 1-Chloro-2-propylbenzene (ortho), this compound (meta), 1-Chloro-4-propylbenzene (para).
-
Side-Chain-Substituted Isomers: (1-Chloropropyl)benzene, (2-Chloropropyl)benzene, and (3-Chloropropyl)benzene.
-
Combined Isomerism: e.g., 1-(1-Chloroethyl)-4-methylbenzene, and isomers involving the isopropyl group.
For the purpose of this guide, we will focus primarily on the isomers resulting from the substitution of n-propylbenzene and the direct chlorination of the propylbenzene side chain.
Caption: Classification of key structural isomers of C₉H₁₁Cl.
Strategic Synthesis of Chloropropylbenzene Isomers
The synthesis of a specific chloropropylbenzene isomer requires careful planning, as direct, single-step reactions are often unselective. The choice of starting materials and the sequence of reactions are paramount to achieving the desired substitution pattern.
Synthesis of the Target Isomer: this compound
A direct Friedel-Crafts alkylation or chlorination of a substituted benzene is problematic for obtaining the 1,3-isomer. Both the chloro group and the n-propyl group are ortho, para-directors in electrophilic aromatic substitution, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.[2][3] Therefore, a multi-step, logic-driven approach is required.
The most effective strategy involves introducing a meta-directing group, performing the chlorination, and then converting that group into the desired propyl substituent.[2][4]
Workflow: Friedel-Crafts Acylation followed by Reduction
-
Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone (ethyl phenyl ketone). The acyl group (-COCH₂CH₃) is strongly deactivating and a powerful meta-director.[5]
-
Electrophilic Aromatic Chlorination: Propiophenone is then chlorinated using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃). The incoming chloro electrophile is directed to the meta position, yielding 3'-chloro-propiophenone.[4]
-
Carbonyl Group Reduction: The final step is the reduction of the ketone to a methylene group (-CH₂-). This is a critical transformation that converts the meta-directing acyl group into an ortho, para-directing propyl group. Two classic named reactions are suitable for this step:
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is highly effective for reducing aryl-alkyl ketones but is performed under strongly acidic conditions.[6][7][8]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures. It is suitable for substrates that are sensitive to acid but stable in strong base.[7][9]
-
Caption: Synthetic workflow for this compound.
Experimental Protocol: Clemmensen Reduction of 1-(3-Chlorophenyl)propan-1-one
Causality: The Clemmensen reduction is chosen here for its high efficiency in reducing aryl-alkyl ketones.[6] The strongly acidic conditions are tolerated by the chloro- and alkyl-substituted benzene ring.
-
Prepare Zinc Amalgam: Add 10g of mossy zinc to a flask. Add a solution of 1g mercury(II) chloride in 15 mL of water and 0.5 mL of concentrated HCl. Swirl for 5 minutes. The zinc should become coated with a shiny layer of mercury. Decant the aqueous solution.
-
Reaction Setup: To the freshly prepared zinc amalgam, add 10 mL of water, 20 mL of concentrated HCl, and 5g of 1-(3-chlorophenyl)propan-1-one.
-
Reflux: Heat the mixture under reflux for 4-6 hours. Periodically (e.g., every hour), add a small portion of concentrated HCl (approx. 5 mL) to maintain the acidic conditions as the acid is consumed.
-
Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with diethyl ether (2 x 20 mL). Wash the combined organic layers (the initial product layer and the ether extracts) with 5% sodium bicarbonate solution and then with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting ketone and the appearance of the product. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, IR, MS).
Synthesis of Ortho and Para Isomers
The ortho and para isomers (1-chloro-2-propylbenzene and 1-chloro-4-propylbenzene) are the expected major products from direct electrophilic substitution of an ortho, para-directing starting material.
-
Route 1: Friedel-Crafts Acylation of Chlorobenzene: Reacting chlorobenzene with propanoyl chloride and AlCl₃ will yield a mixture of 2'-chloro-propiophenone and 4'-chloro-propiophenone.[3] The para isomer is typically the major product due to reduced steric hindrance.[10] These separated ketones can then be reduced via Clemmensen or Wolff-Kishner reduction to the corresponding propylbenzene isomers. This route avoids the carbocation rearrangements associated with direct alkylation.[9]
-
Route 2: Chlorination of Propylbenzene: Direct chlorination of propylbenzene with Cl₂/FeCl₃ will also yield a mixture of the ortho and para isomers, which must then be separated.[1]
Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing halides to an aromatic ring, often allowing for the synthesis of isomers that are difficult to access through other means.[11][12] The general pathway involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) halide.[13][14]
Example Workflow: Synthesis of 1-Chloro-4-propylbenzene from 4-Propylaniline
-
Diazotization: 4-Propylaniline is dissolved in aqueous HCl and cooled to 0-5°C. A cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. This intermediate is unstable and must be used immediately.[11]
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) chloride (CuCl). This catalyzes the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas and forming 1-chloro-4-propylbenzene.[12][15]
Physicochemical Properties of Key Isomers
The structural differences between isomers lead to distinct physical properties, which are crucial for their separation and handling.
| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 57430-24-7 | 154.64 | ~198-200 |
| 1-Chloro-2-propylbenzene | 7122-03-4 | 154.64 | ~195-197 |
| 1-Chloro-4-propylbenzene | 2420-22-6 | 154.64 | ~200-202 |
| (1-Chloropropyl)benzene | 934-11-2 | 154.64 | ~194-196 |
| (2-Chloropropyl)benzene | 10304-81-1 | 154.64 | 80-82 (at 15 mmHg) |
| (3-Chloropropyl)benzene | 104-52-9 | 154.64 | 219-220 |
Data compiled from PubChem and other chemical supplier databases.[16][17][18][19] Boiling points are approximate and can vary with pressure.
Analytical Characterization and Isomer Differentiation
Distinguishing between structural isomers is a critical task in quality control and research. A combination of chromatographic and spectroscopic techniques provides a self-validating system for unambiguous identification.
Caption: Analytical workflow for isomer separation and identification.
Gas Chromatography (GC)
GC is the premier technique for separating volatile isomers.[20] Separation is based on differences in boiling points and interactions with the stationary phase of the GC column. Generally, isomers with lower boiling points will elute first. The retention time is a characteristic property for a given isomer under specific GC conditions.[21][22]
Experimental Protocol: GC Separation of Chloropropylbenzene Isomers
Causality: A non-polar or mid-polarity column is chosen because the primary separation mechanism for these isomers will be their difference in boiling points and subtle polarity variations.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Sample Preparation: Prepare a 100 ppm solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the sample.
Self-Validation: The protocol is validated by first injecting pure standards of each known isomer to determine their individual retention times. The mixture is then injected, and peaks are identified by matching retention times with the standards.
Spectroscopic Methods
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The aromatic region (δ 7.0-7.5 ppm) is particularly diagnostic. A para-substituted ring will show a simpler pattern (often two doublets), while ortho and meta isomers will exhibit more complex multiplets due to different coupling constants between non-equivalent protons. The splitting patterns and integrals of the propyl chain protons will also confirm its structure (n-propyl vs. isopropyl).
-
¹³C NMR: Indicates the number of non-equivalent carbon atoms. The symmetry of the molecule is key: a para-substituted isomer will have fewer aromatic carbon signals (due to symmetry) than its ortho or meta counterparts.
IR spectroscopy is excellent for confirming the substitution pattern on the benzene ring. The C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹) are highly characteristic:[23]
-
Ortho (1,2-): ~770–735 cm⁻¹
-
Meta (1,3-): ~810–750 cm⁻¹ and ~725–680 cm⁻¹
-
Para (1,4-): ~860–800 cm⁻¹ Additionally, C-H stretching vibrations can distinguish between aromatic (~3100-3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.[24]
While structural isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes provide clues to their structure. For alkylbenzenes, a major fragmentation pathway is benzylic cleavage. The base peak for many propylbenzene isomers is often m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺). However, subtle differences in the relative abundances of other fragment ions can be used to help differentiate isomers when combined with chromatographic data.[25][26]
Applications in Research and Drug Development
This compound and its isomers are not typically active pharmaceutical ingredients themselves but serve as valuable building blocks (intermediates) in organic synthesis.[1] The presence of two distinct functional handles—the aromatic ring and the chloroalkyl group—allows for a wide range of subsequent chemical modifications.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, cyanides, alkoxides) to build more complex molecules. For instance, (3-chloropropyl)benzene is a known impurity in the synthesis of the spasmolytic drug Alverine, highlighting its role as a synthetic precursor.[17]
-
Grignard Reagent Formation: The chloro group can be converted into a Grignard reagent, transforming the molecule into a potent carbon nucleophile for forming new C-C bonds.
-
Further Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, allowing for the controlled construction of polysubstituted aromatic compounds.
The specific isomer used is critical, as the spatial arrangement of functional groups dictates the final geometry and, ultimately, the biological activity of the target molecule.
Conclusion
The synthesis and characterization of this compound and its structural isomers present a classic case study in the principles of modern organic chemistry. A successful outcome hinges on a logical, multi-step synthetic strategy that circumvents the limitations of directing group effects, coupled with a robust, multi-technique analytical workflow to ensure the unambiguous identification of the desired product. For researchers in drug discovery and development, a thorough understanding of these principles is essential for the rational design and synthesis of novel chemical entities where isomeric purity is not just a matter of academic rigor, but a prerequisite for therapeutic efficacy and safety.
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Spectroscopic Data for 1-Chloro-3-propylbenzene: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-3-propylbenzene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy data. Beyond mere data presentation, this guide delves into the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative
In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques serve as the cornerstone of this analytical imperative, providing a detailed fingerprint of a compound's structure and electronic properties. For a molecule such as this compound, understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and predicting its behavior in complex systems. This guide is structured to provide a holistic understanding of its spectroscopic profile, blending foundational principles with practical application.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
Data Interpretation
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural clues. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, with the M+2 peak appearing at approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Key Fragmentation Pathways:
The fragmentation of this compound is primarily driven by the cleavage of the propyl side chain and the loss of the chloro substituent.
-
Benzylic Cleavage: The most favorable fragmentation pathway involves the cleavage of the Cα-Cβ bond of the propyl group, leading to the formation of a stable benzyl cation or a tropylium ion (m/z 91). This is often the base peak in the spectrum.
-
Loss of Propyl Radical: Cleavage of the bond between the benzene ring and the propyl group results in the loss of a propyl radical (•CH₂CH₂CH₃), yielding a chlorophenyl cation (m/z 111).
-
Loss of Chlorine: The molecule can also undergo the loss of a chlorine radical (•Cl), resulting in a propylbenzene cation (m/z 119).
-
McLafferty Rearrangement: A characteristic rearrangement for alkylbenzenes, involving the transfer of a γ-hydrogen to the aromatic ring with subsequent cleavage of the Cα-Cβ bond, can also be observed, leading to the formation of a radical cation of toluene (m/z 92).
Tabulated Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 156 | 15 | [M+2]⁺• (C₉H₁₁³⁷Cl) |
| 154 | 45 | [M]⁺• (C₉H₁₁³⁵Cl) |
| 125 | 30 | [M - C₂H₅]⁺ |
| 119 | 20 | [M - Cl]⁺ |
| 111 | 10 | [C₆H₄Cl]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ |
Note: The relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for acquiring a mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms)
-
Mass Spectrometer (MS) with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Method Setup:
-
Set the injector temperature to 250 °C.
-
Set the oven temperature program: initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Use helium as the carrier gas with a constant flow rate of 1 mL/min.
-
-
MS Method Setup:
-
Set the ion source temperature to 230 °C.
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the data for the duration of the GC run.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and extract the corresponding mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The integration of these signals corresponds to the number of protons in each unique chemical environment.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | m | 1H | Ar-H |
| ~7.10 | m | 3H | Ar-H |
| ~2.58 | t | 2H | Ar-CH₂- |
| ~1.65 | sextet | 2H | -CH₂-CH₂- |
| ~0.94 | t | 3H | -CH₃ |
Note: These are predicted chemical shifts. Actual experimental values may vary slightly.
Interpretation:
-
Aromatic Region (δ 7.10-7.25): The protons on the benzene ring will appear as a complex multiplet due to the meta-substitution pattern. The electron-withdrawing effect of the chlorine atom will cause a slight downfield shift of the aromatic protons compared to propylbenzene.
-
Aliphatic Region (δ 0.94-2.58):
-
The benzylic protons (Ar-CH₂-) are expected to be a triplet, deshielded by the aromatic ring.
-
The methylene protons (-CH₂-CH₂-) will appear as a sextet due to coupling with the adjacent methylene and methyl groups.
-
The terminal methyl protons (-CH₃) will be a triplet, representing the most upfield signal.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
¹³C NMR Data (100 MHz, CDCl₃): [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~144.0 | C-Cl |
| ~134.2 | C-C₃H₇ |
| ~129.8 | Ar-C |
| ~128.4 | Ar-C |
| ~126.5 | Ar-C |
| ~126.0 | Ar-C |
| ~37.8 | Ar-CH₂- |
| ~24.5 | -CH₂-CH₂- |
| ~13.8 | -CH₃ |
Note: The assignments for the aromatic carbons can be complex and may require 2D NMR techniques for unambiguous assignment.
Interpretation:
-
Aromatic Region (δ 126.0-144.0): Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry in the meta-substituted ring. The carbon attached to the chlorine atom (C-Cl) will be the most downfield due to the deshielding effect of the electronegative chlorine.
-
Aliphatic Region (δ 13.8-37.8): Three signals are observed for the three carbons of the propyl group, with the benzylic carbon (Ar-CH₂-) being the most downfield.
Experimental Protocol: NMR Spectroscopy
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.
Predicted IR Data
The IR spectrum of this compound is predicted to show characteristic absorption bands for the aromatic ring, the alkyl chain, and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1465 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
| ~780, 690 | Strong | Aromatic C-H out-of-plane bend (meta-substitution) |
| ~750-550 | Medium-Strong | C-Cl stretch |
Note: These are predicted absorption ranges. The exact peak positions and intensities can be influenced by the molecular environment.
Interpretation:
-
C-H Stretching Region (2850-3100 cm⁻¹): The presence of both aromatic and aliphatic C-H bonds is confirmed by the absorption bands above and below 3000 cm⁻¹, respectively.
-
Aromatic Region (1480-1600 cm⁻¹): The characteristic C=C stretching vibrations of the benzene ring are expected in this region.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of bending vibrations that are unique to the molecule. The strong absorptions around 780 cm⁻¹ and 690 cm⁻¹ are indicative of a meta-disubstituted benzene ring. The C-Cl stretching vibration is also expected in this region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol describes a common and straightforward method for obtaining the IR spectrum of a liquid sample.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Scan: With a clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline correction.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π systems, such as aromatic rings.
Predicted UV-Vis Data
The UV-Vis spectrum of this compound in a non-polar solvent like hexane is expected to show characteristic absorptions for the benzene ring.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~210 | High | π → π* (E2-band) |
| ~265 | Low | π → π* (B-band) |
Note: These are predicted values. The exact λmax and ε values can be influenced by the solvent.
Interpretation:
-
E2-band (~210 nm): This is a high-intensity absorption band arising from a π → π* transition of the benzene ring.
-
B-band (~265 nm): This is a lower-intensity absorption band, also due to a π → π* transition, which often shows fine vibrational structure. The presence of the chloro and propyl substituents will cause a slight red shift (shift to longer wavelength) compared to unsubstituted benzene.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the general procedure for obtaining a UV-Vis spectrum of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in a UV-transparent solvent (e.g., hexane or ethanol) to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration is around 0.1 mg/mL.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam (or sample beam for a baseline scan). Run a baseline correction to zero the absorbance of the solvent.
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the sample beam.
-
Data Acquisition: Scan the absorbance of the sample across the specified wavelength range.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the corresponding absorbance values.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of mass spectrometry, NMR, IR, and UV-Vis spectroscopy allows for the unambiguous identification and structural elucidation of this important chemical intermediate. The detailed protocols and interpretation guidelines offered herein are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating accurate and reproducible analytical work.
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- PubChem. This compound.
- NIST. Mass Spectrum of Benzene, (3-chloropropyl)-. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- NMRDB.org. Predict ¹³C NMR spectra. [Link]
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Hazards and safety information for 1-Chloro-3-propylbenzene
An In-depth Technical Guide to the Hazards and Safety of 1-Chloro-3-propylbenzene
Section 1: Chemical Identity and Overview
This compound (also known as m-chloropropylbenzene) is an organic compound derivative of benzene.[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and specialty chemical sectors.[1] Its molecular structure, featuring a reactive chloro group on the benzene ring, makes it a versatile precursor for various chemical modifications.[1] Understanding its specific hazards is paramount for ensuring safety in research and development environments.
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-3-propyl-benzene | [2] |
| CAS Number | 57430-24-7 | [1][2] |
| Molecular Formula | C₉H₁₁Cl | [1][2] |
| Molecular Weight | 154.63 g/mol | [3] |
| Synonyms | m-chloropropylbenzene | [2] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.[4] For this compound, the primary hazards are related to irritation and potential environmental toxicity. The classification underscores the necessity for careful handling to avoid direct contact and release into the environment.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1] |
| Aquatic Hazard (Potential) | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects (classification for isomer 1-chloro-4-propylbenzene)[3] |
Note: While specific aquatic toxicity data for this compound is limited, its high lipophilicity (XLogP3 = 4.3) suggests a potential for bioaccumulation.[1] The classification for its isomer, 1-chloro-4-propylbenzene, which is very toxic to aquatic life, should be considered as a precautionary indicator.[3]
Section 3: Toxicological Profile and Routes of Exposure
The primary health risks associated with this compound are acute irritation upon direct contact. The causality for these effects lies in the chemical's ability to disrupt the cellular integrity of skin and eye tissues.
-
Skin Contact: As indicated by its H315 classification, the compound can cause skin irritation.[1] Prolonged or repeated contact may lead to redness, itching, and dermatitis. The lipophilic nature of the molecule facilitates its interaction with the lipid bilayers of skin cells.
-
Eye Contact: Direct contact with the eyes is expected to cause serious irritation (H319), potentially resulting in redness, pain, and temporary vision impairment.[1] Immediate and thorough rinsing is critical to prevent lasting damage.
-
Inhalation: While not classified as an acute inhalation hazard, vapours may cause respiratory irritation, especially at elevated temperatures or in poorly ventilated areas.[5]
-
Ingestion: Ingestion may be harmful. The related compound, 1-chloro-4-propylbenzene, is classified as harmful if swallowed (H302).[3]
Section 4: Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation, grounded in the hierarchy of controls, is essential for safely managing this compound in a laboratory setting.
Hierarchy of Controls
The most effective safety measures involve designing out the hazard (elimination/substitution), followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).
Caption: Emergency workflow for a this compound spill.
Spill Cleanup Protocol:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. [6]5. Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste. [7]6. Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [8]
Fire Suppression
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9][6]* Specific Hazards: Decomposition upon burning may produce toxic and corrosive fumes, including hydrogen chloride gas. [9]* Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [9]
Section 6: Environmental Hazards and Disposal
Environmental Fate: Due to its high lipophilicity and the known aquatic toxicity of its isomers, it is critical to prevent this compound from entering drains, surface water, or the sanitary sewer system. [1][3][8]Avoid release to the environment. [9] Disposal: This material and its container must be disposed of as hazardous waste. [6]Disposal should be handled by a licensed professional waste disposal service and conducted in accordance with all applicable environmental regulations. [8]
Section 7: References
-
PubChem. (n.d.). (1-Chloro-3-phenylpropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2016). 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-ethyl-5-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
International Labour Organization. (2021). International Chemical Safety Cards (ICSC): 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]
-
ChemBK. (2024). 1-chloro-3-phenyl-benzene. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
-
ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]
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- 4. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
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The Solubility Profile of 1-Chloro-3-propylbenzene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 1-chloro-3-propylbenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights, and a robust experimental framework for its determination.
Introduction: Understanding the Physicochemical Landscape
This compound (C₉H₁₁Cl) is an aromatic compound with a molecular weight of 154.63 g/mol .[1] Its structure, featuring a benzene ring substituted with a chlorine atom and a propyl group, dictates its solubility characteristics. The presence of the nonpolar propyl group and the benzene ring, combined with the polar C-Cl bond, results in a molecule with low overall polarity and a tendency towards lipophilicity. This is quantitatively supported by a computed XLogP3 value of 4.3, indicating a high preference for non-aqueous environments.[1]
While specific experimental solubility data for this compound is not extensively documented in publicly available literature, its structural similarity to chlorobenzene and other alkylbenzenes allows for well-grounded predictions. Chlorobenzene is known to be miscible with most organic solvents, a characteristic driven by its benzene ring.[2][3][4] The addition of a propyl group is expected to further enhance its solubility in nonpolar solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Chlorobenzene | Propylbenzene |
| Molecular Formula | C₉H₁₁Cl | C₆H₅Cl | C₉H₁₂ |
| Molecular Weight ( g/mol ) | 154.63[1] | 112.56[3] | 120.19 |
| Boiling Point (°C) | Not available | 132[3][5] | 159 |
| Melting Point (°C) | Not available | -45[3] | -99 |
| Computed XLogP3 | 4.3[1] | 2.84 | 3.67 |
| Water Solubility | Very Low (predicted) | 500 mg/L at 20°C[5] | 60 mg/L at 25°C |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[6] This principle states that substances with similar polarities are more likely to be soluble in one another.
Polarity Considerations:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to exhibit high solubility in these solvents. The dominant London dispersion forces in both the solute and the solvent lead to favorable intermolecular interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): Good solubility is also anticipated in these solvents. While these solvents have dipole moments, they can also engage in favorable dipole-induced dipole and London dispersion forces with the aromatic ring and alkyl chain of this compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Solubility is expected to be lower in these solvents. The strong hydrogen bonding network of protic solvents would be disrupted by the introduction of the nonpolar this compound, making the energetics of dissolution less favorable. The solubility will likely decrease with increasing solvent polarity.
The following diagram illustrates the key intermolecular forces at play when considering the solubility of this compound in different solvent classes.
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- 6. youtube.com [youtube.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-propylbenzene: Boiling and Melting Point Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-propylbenzene (CAS No. 57430-24-7) is a halogenated aromatic hydrocarbon, presenting as a colorless liquid at standard conditions.[1] With the molecular formula C₉H₁₁Cl, this compound, also known as m-chloropropylbenzene, serves as a versatile intermediate in organic synthesis.[2][3] Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where the chloro- and propyl- substituted benzene ring offers a scaffold for building more complex molecular architectures.[1]
Accurate characterization of its fundamental physicochemical properties, such as boiling and melting points, is paramount for its application in research and development. These parameters are critical indicators of purity, inform reaction condition optimization, guide purification strategies like distillation, and are essential for safety and handling protocols. This guide provides a comprehensive overview of the known boiling point of this compound, addresses the current lack of available data for its melting point, and offers detailed, field-proven protocols for their experimental determination.
Section 1: Physicochemical Property Profile of this compound
The definitive identification and characterization of a chemical entity rely on a combination of spectroscopic and physical data. Below is a summary of the key physicochemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | m-chloropropylbenzene | Guidechem[2] |
| CAS Number | 57430-24-7 | PubChem[4] |
| Molecular Formula | C₉H₁₁Cl | PubChem[4] |
| Molecular Weight | 154.64 g/mol | ChemicalBook |
| Appearance | Colorless liquid | LookChem[1] |
| Boiling Point | 196.0 ± 9.0 °C (Predicted) | ChemicalBook |
| Melting Point | Not available | AK Scientific, Inc.[5], LookChem[1] |
| Density | 1.026 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
Note: The boiling and density values are predicted based on computational models and have not been experimentally verified in the cited literature. The melting point is not documented in readily available chemical databases.
Section 2: The Science of Phase Transitions: A Theoretical Framework
The boiling and melting points are intrinsic physical properties that signify a substance's phase transition. Understanding the principles governing these transitions is crucial for interpreting experimental data and troubleshooting anomalies.
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it. At this temperature, the liquid converts into a vapor. For a pure compound, this temperature remains constant during the phase change, provided the external pressure is stable. The strength of intermolecular forces (in this case, London dispersion forces and dipole-dipole interactions due to the C-Cl bond) dictates the energy required to separate the molecules into the gaseous phase. It is critical to note that boiling points are pressure-dependent; a lower external pressure results in a lower boiling point.
Melting Point: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, makes it a powerful tool for purity assessment. Given that this compound is a liquid at room temperature, its melting point is expected to be below ambient temperature.
Section 3: Experimental Determination Protocols
The following sections detail authoritative, step-by-step methodologies for the precise determination of boiling and melting points, grounded in established laboratory techniques.
Protocol: Boiling Point Determination by the Micro-Capillary Method
This method is ideal for determining the boiling point with a small sample volume, a common scenario in research and development.
Causality: This technique precisely identifies the boiling point by creating a micro-environment where the liquid's vapor pressure can be directly balanced against the atmospheric pressure. The stream of bubbles indicates the vapor pressure is overcoming the external pressure, and the point at which the liquid is drawn back into the capillary upon cooling signifies the exact equilibrium point.
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).
-
Capillary Insertion: Take a standard glass melting point capillary tube (sealed at one end) and insert it, open-end down, into the liquid in the test tube.
-
Apparatus Assembly: Securely attach the test tube to a thermometer using a wire or a rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block). The top of the liquid sample should be well below the level of the heating medium to ensure uniform heating.
-
Heating Rate: Heat the bath gradually. A rapid initial heating rate is acceptable until the temperature is ~15-20°C below the predicted boiling point (approx. 175°C). Then, reduce the heating rate to approximately 1-2°C per minute.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of trapped air and the increasing vapor pressure of the sample.
-
Identify Boiling Point: Continue slow heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat and allow the apparatus to cool slowly.
-
Record Temperature: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. Record this temperature.
-
Validation: For robust data, allow the apparatus to cool further, then re-heat slowly to repeat the measurement. Two consistent readings validate the result.
Protocol: Melting Point Determination (Sub-Ambient)
While the melting point of this compound is not documented, this protocol outlines the standard procedure for determining a sub-ambient melting point, which would be required for this compound.
Causality: This protocol relies on controlled cooling and slow heating to establish the equilibrium temperature range where solid and liquid phases coexist. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.
Methodology:
-
Sample Freezing: Place a small sample (1-2 mL) of this compound in a sealed vial and cool it in a controlled bath (e.g., acetone/dry ice) until completely solidified.
-
Sample Preparation: Carefully scrape a small amount of the frozen solid and finely powder it on a pre-chilled surface.
-
Capillary Loading: Quickly pack the powdered solid into a capillary tube to a height of 2-3 mm. Tap the tube to ensure the sample is densely packed at the bottom.
-
Apparatus Setup: Use a melting point apparatus capable of sub-ambient temperature control or a standard apparatus with a cooling block (e.g., a cold finger or a cryo-cooling system). Insert the packed capillary tube into the apparatus.
-
Initial Cooling: Cool the apparatus to at least 15-20°C below the expected melting point. Since this is unknown, a preliminary rapid heating run on the frozen sample might be necessary to find an approximate range.
-
Heating Rate: Once cooled, begin heating at a slow, controlled rate of 1-2°C per minute.
-
Observation & Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears within the solid matrix.
-
Record the temperature (T₂) at which the last crystal of the solid melts, resulting in a clear liquid.
-
-
Report Result: The melting point is reported as the range from T₁ to T₂. A narrow range (e.g., < 1°C) is indicative of high purity.
Section 4: Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Logical workflow for micro-capillary boiling point determination.
Caption: Logical workflow for sub-ambient melting point determination.
Conclusion
The precise determination of boiling and melting points remains a cornerstone of chemical characterization, directly impacting purity assessment, process scale-up, and safety. For this compound, while a predicted boiling point of 196.0 ± 9.0 °C is available, an experimentally determined value for its melting point is conspicuously absent from the literature, underscoring a gap in the complete physical profile of this compound. The robust, causality-driven protocols provided herein offer a clear and reliable pathway for researchers to experimentally verify the boiling point and establish a definitive melting point, thereby enhancing the collective scientific knowledge base for this important synthetic intermediate.
References
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Electron density distribution in 1-Chloro-3-propylbenzene
An In-depth Technical Guide to the Electron Density Distribution in 1-Chloro-3-propylbenzene
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution in this compound, a molecule of interest in synthetic and medicinal chemistry. Understanding the electronic landscape of a molecule is paramount as it governs reactivity, intermolecular interactions, and metabolic fate. This document synthesizes theoretical principles with proven experimental and computational methodologies to offer a detailed portrait of the electronic character of this compound. We explore the competing inductive and resonance effects of the chloro and propyl substituents, detail protocols for the experimental and computational determination of electron density, and discuss the implications of these findings for researchers in drug development and materials science.
Introduction: The Significance of Electron Density
The spatial distribution of electrons within a molecule is the fundamental determinant of its chemical and physical properties. For drug development professionals, a molecule's electron density map, particularly its electrostatic potential, dictates how it will interact with biological targets such as enzymes and receptors. It influences binding affinity, selectivity, and pharmacokinetic properties. This compound (Figure 1) presents a compelling case study due to the presence of two electronically distinct substituents on an aromatic scaffold: an electron-donating alkyl group and a halogen with dual electronic character. The meta substitution pattern creates a complex and non-intuitive distribution of electron density, which this guide aims to elucidate.
Theoretical Framework: The Interplay of Substituent Electronic Effects
The electron density of the benzene ring is significantly perturbed by its substituents. The final distribution is a net result of inductive and resonance effects, which can either be synergistic or antagonistic.
The Propyl Group: An Inductive Donor
Alkyl groups, such as the n-propyl group, are classic electron-donating groups (+I effect). They are more electropositive than the sp²-hybridized carbons of the benzene ring and thus "push" electron density into the ring through the sigma (σ) bond framework. This inductive donation increases the overall nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene. This effect also preferentially enriches the ortho and para positions with electron density.
The Chloro Group: A Study in Contrasts
Halogens represent a unique class of substituents. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) through the sigma bond.[1][2] This effect decreases the overall electron density of the ring, deactivating it towards electrophilic aromatic substitution compared to benzene.
However, chlorine also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect (+R effect).[3][4] This resonance donation specifically increases electron density at the ortho and para positions. For halogens, the inductive effect is generally stronger than the resonance effect, leading to net deactivation; however, the resonance effect still governs the regioselectivity, making halogens ortho, para-directors.[2]
Combined Effects in this compound
In the 1,3- (or meta) arrangement, these effects combine to create a nuanced electron density map:
-
Overall Reactivity: The activating +I effect of the propyl group is counteracted by the deactivating -I effect of the chloro group. The net effect is a ring that is likely slightly deactivated or has reactivity comparable to benzene.
-
Regiochemical Implications: The directing effects are not additive in a simple sense. The positions ortho and para to the propyl group (C2, C4, C6) are activated. The positions ortho and para to the chloro group (C2, C4, C6) are the least deactivated. Therefore, positions C2, C4, and C6 are the most electron-rich and most likely sites for electrophilic attack. Position C5 is deactivated by both groups and will be the most electron-poor.
The following diagram illustrates the primary electronic forces at play.
Caption: Electronic effects of substituents in this compound.
Experimental Approaches to Mapping Electron Density
While theoretical models provide a robust framework, experimental validation is crucial for scientific integrity.
High-Resolution X-ray Crystallography
X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. High-resolution experiments can go further, providing a detailed map of the electron density distribution throughout the unit cell. By analyzing the scattering of X-rays by electrons, one can reconstruct the electron density and visualize features like bonding electrons and lone pairs.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may involve slow evaporation from various solvents or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal (typically to 100 K) to reduce thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial structural model.
-
Electron Density Mapping: Refine the model against the experimental data using a multipole model (e.g., using the Hansen-Coppens formalism in XD2006). This goes beyond the simple spherical atom model to account for the aspherical nature of electron density in chemical bonds and lone pairs.
-
Analysis: Analyze the resulting electron density map to determine bond critical points, atomic charges (e.g., via Quantum Theory of Atoms in Molecules, QTAIM), and visualize the molecular electrostatic potential.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of individual carbon atoms.[5] The chemical shift (δ) of a carbon nucleus is highly sensitive to the local electron density; a higher electron density results in greater shielding and a lower chemical shift (upfield shift), while lower electron density leads to deshielding and a higher chemical shift (downfield shift).
By analyzing the ¹³C NMR spectrum of this compound, we can infer the relative electron densities of the six aromatic carbons.[6][7]
| Carbon Position | Predicted ¹³C Chemical Shift Range (ppm) | Rationale for Shift |
| C1 (ipso-Cl) | 133-136 | Deshielded by the direct attachment of the electronegative Cl atom. |
| C2 | 128-131 | Slightly deshielded by the -I effect of Cl and slightly shielded by the +I effect of the propyl group. |
| C3 (ipso-Propyl) | 142-145 | Deshielded due to substitution effect. |
| C4 | 125-128 | Shielded by the +I effect of the propyl group (para position). |
| C5 | 126-129 | Least affected, but slightly deshielded by the -I effect of Cl. |
| C6 | 129-132 | Shielded by the +I effect of the propyl group (ortho position), but deshielded by the -I effect of Cl. |
| Propyl-Cα | 35-38 | Standard aliphatic shift. |
| Propyl-Cβ | 24-27 | Standard aliphatic shift. |
| Propyl-Cγ | 13-16 | Standard aliphatic shift. |
Note: These are estimated ranges based on typical substituent effects. Experimental values may vary.
Computational Modeling: A Predictive Powerhouse
Computational chemistry, particularly Density Functional Theory (DFT), offers an accessible and highly accurate method for calculating and visualizing electron density and related properties.[8][9][10] DFT calculations can predict the molecular geometry, electrostatic potential, and partial atomic charges, providing a detailed electronic picture that complements experimental data.[11]
Workflow for DFT Analysis
The following diagram outlines a standard workflow for performing a computational analysis of this compound.
Caption: A typical workflow for DFT-based molecular property analysis.
Protocol: DFT Calculation using Gaussian
-
Structure Input: Build the 3D structure of this compound using molecular modeling software. Save the coordinates in a format compatible with the DFT software (e.g., .gjf for Gaussian).
-
Input File Generation: Create an input file specifying the calculation type.
-
Route Section: #p B3LYP/6-31G(d) Opt Freq Pop=NBO
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a widely used and reliable functional for organic molecules.
-
6-31G(d): A Pople-style basis set that provides a good balance of accuracy and computational cost. The (d) indicates the addition of polarization functions on heavy atoms.
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Pop=NBO: Requests a Natural Bond Orbital analysis to calculate partial atomic charges.
-
-
-
Execution: Submit the input file to the Gaussian software for calculation.
-
Output Analysis:
-
Geometry: Verify that the optimization converged and that there are no imaginary frequencies.
-
Charges: Extract the NBO charges for each atom from the output file.
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft) to open the output file and generate surfaces for the electron density, HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) map.
-
Synthesized Analysis and Reactivity Implications
By combining theoretical principles and computational results, we can generate a detailed picture of the electron density in this compound. The MEP map is particularly insightful, as it color-codes the electrostatic potential onto the electron density surface. Regions of negative potential (electron-rich, nucleophilic) are typically colored red, while regions of positive potential (electron-poor, electrophilic) are colored blue.
For this compound, the MEP map is predicted to show:
-
A region of strong negative potential around the chlorine atom, corresponding to its lone pairs.
-
Regions of moderate negative potential (yellow to orange) on the aromatic ring, concentrated at positions C4 and C6, and to a lesser extent C2. These are the predicted sites for electrophilic attack.
-
A relatively neutral or slightly positive (green to light blue) region around the C5 position, the most electron-deficient carbon on the ring.
These insights are critical for predicting the outcomes of chemical reactions, such as Friedel-Crafts alkylation or nitration, and for understanding how the molecule might dock into the active site of a protein.
Conclusion
The electron density distribution in this compound is a complex outcome of the interplay between the inductive and resonance effects of its two substituents. The electron-donating propyl group activates the ring, while the electron-withdrawing but resonance-donating chloro group deactivates it overall but directs incoming electrophiles. The net result is a molecule with specific regions of high and low electron density, which can be accurately mapped and quantified using a combination of experimental techniques like NMR and X-ray crystallography, and predictive computational methods like DFT. This detailed electronic understanding is indispensable for scientists aiming to utilize this and similar substituted aromatic compounds in the rational design of new drugs and materials.
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An In-depth Technical Guide to the Electrophilic Reactivity of 1-Chloro-3-propylbenzene
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-chloro-3-propylbenzene in electrophilic aromatic substitution (EAS) reactions. It delves into the underlying electronic and steric principles that govern the regioselectivity of these reactions, offering a predictive framework for researchers in organic synthesis and drug development. The guide synthesizes theoretical principles with practical, field-proven experimental protocols for key transformations such as nitration, halogenation, and Friedel-Crafts acylation. By examining the interplay of the inductively deactivating, resonance-directing chloro group and the inductively activating alkyl group, this document serves as an essential resource for anticipating and controlling reaction outcomes.
Introduction: The Challenge of Predicting Regioselectivity
This compound presents a classic challenge in synthetic organic chemistry: predicting the outcome of electrophilic aromatic substitution on a disubstituted benzene ring where the substituents have competing electronic effects. The reaction's regioselectivity—the position at which the new electrophile will attach—is determined by the cumulative influence of the existing chloro and propyl groups.[1][2]
-
The Chloro Group: A halogen, chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect, -I). This effect removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3][4] Paradoxically, it is an ortho, para-director because its lone pair electrons can be donated to the ring via resonance (+M), stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during attack at these positions.[1][3][5]
-
The Propyl Group: An alkyl group, the propyl substituent is an electron-donating group (+I) through induction and hyperconjugation.[6] This effect increases the electron density of the ring, making it more reactive than benzene (activating) and directing incoming electrophiles to the ortho and para positions.[6]
In this compound, these groups are positioned meta to each other. This guide will dissect how their combined influence dictates the precise location of substitution, providing a logical framework for synthetic planning.
Theoretical Framework: Analysis of Substituent Effects
The outcome of an electrophilic aromatic substitution reaction is governed by the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.[2][7][8] The rate-determining step is the attack of the aromatic ring on the electrophile (E+) to form this resonance-stabilized intermediate.[2] A weak base then removes a proton to restore aromaticity.[2]
Directing Influence of Substituents
On the this compound ring, there are four potential sites for substitution: C2, C4, C5, and C6.
-
Propyl Group (C1): As an activating ortho, para-director, it favors substitution at positions C2, C6 (ortho), and C4 (para).
-
Chloro Group (C3): As a deactivating ortho, para-director, it favors substitution at positions C2, C4 (ortho), and C6 (para).
Predictive Analysis of Regioselectivity
When multiple substituents are present, the most strongly activating group typically controls the position of the incoming electrophile.[9] In this case, the propyl group is activating, while the chloro group is deactivating.[1][4][6] Therefore, the directing effect of the propyl group is dominant.
-
Attack at C2: This position is ortho to the propyl group and ortho to the chloro group. Both groups direct to this position.
-
Attack at C4: This position is para to the propyl group and ortho to the chloro group. Both groups direct to this position.
-
Attack at C6: This position is ortho to the propyl group and para to the chloro group. Both groups direct to this position.
-
Attack at C5: This position is meta to both the propyl and chloro groups. Neither group directs here, making this position the least favorable for attack.
The directing effects of both the chloro and propyl groups are cooperative, reinforcing substitution at the C2, C4, and C6 positions. The primary determinant for the major product among these possibilities will be steric hindrance .
-
C2 Position: Flanked by both the propyl and chloro groups, this position is the most sterically hindered.
-
C6 Position: Adjacent to the propyl group, this position has moderate steric hindrance.
-
C4 Position: This position is the least sterically hindered.
Therefore, the predicted order of reactivity for electrophilic attack is: C4 > C6 > C2 >> C5 . The major product will typically be the result of substitution at the C4 position, with the C6 isomer as a significant minor product.
The following diagram illustrates the directing influences on the ring.
Caption: Directing effects of propyl and chloro groups on this compound.
Key Electrophilic Substitution Reactions and Protocols
This section details the application of the theoretical principles to common EAS reactions, providing validated experimental protocols.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.[10][11] The active electrophile is the nitronium ion (NO₂⁺).[10][11][12]
-
Expected Products: The major product is 1-chloro-2-nitro-4-propylbenzene, followed by 1-chloro-4-nitro-2-propylbenzene.
-
Safety: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[13]
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.[13]
-
Substrate Addition: Slowly add 5.0 g of this compound to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, cautiously prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[11][13]
-
Reaction: Add the cold nitrating mixture dropwise to the stirring solution of the substrate over 20-30 minutes.[13] It is critical to monitor the temperature and ensure it does not exceed 10 °C to prevent dinitration.[14]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional hour.
-
Workup: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will precipitate the crude product.
-
Isolation: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to yield the purified nitrated products. Characterize using ¹H NMR, ¹³C NMR, and GC-MS to determine the isomer ratio.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the ring using an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[15][16] This reaction is synthetically valuable as it does not suffer from carbocation rearrangements and the resulting ketone is less reactive than the starting material, preventing poly-acylation.[15][17][18]
-
Expected Product: Using acetyl chloride, the major product will be 1-(4-chloro-2-propylphenyl)ethan-1-one.
-
Safety: Aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions. Acyl chlorides are corrosive and lachrymatory.
-
Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.
-
Reagent Addition: Add 15 g of anhydrous aluminum chloride and 50 mL of dry dichloromethane to the flask. Cool the suspension in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 7.7 g of this compound and 6.0 g of acetyl chloride in 20 mL of dry dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until HCl evolution ceases.
-
Workup: Cool the reaction mixture in an ice bath and cautiously hydrolyze it by slowly adding 100 g of crushed ice, followed by 50 mL of 6M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with 10% sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.
The following diagram outlines the general workflow for these electrophilic substitution experiments.
Caption: General experimental workflow for electrophilic substitution.
Data Summary: Predicted Product Distributions
The regioselectivity of these reactions can be summarized quantitatively. While experimental yields will vary, the following table provides a predictive model based on the principles of electronic effects and steric hindrance.
| Reaction | Electrophile | Major Product (C4-substitution) | Minor Product (C6-substitution) | Minor Product (C2-substitution) |
| Nitration | NO₂⁺ | 1-Chloro-4-nitro-2-propylbenzene | 1-Chloro-2-nitro-4-propylbenzene | 2-Chloro-1-nitro-3-propylbenzene |
| Bromination | Br⁺ | 1-Bromo-4-chloro-2-propylbenzene | 1-Bromo-2-chloro-4-propylbenzene | 2-Bromo-1-chloro-3-propylbenzene |
| Acylation | CH₃CO⁺ | 1-(5-Chloro-2-propylphenyl)ethanone | 1-(3-Chloro-4-propylphenyl)ethanone | 1-(3-Chloro-2-propylphenyl)ethanone |
Note: The IUPAC names reflect the priority of functional groups.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is a nuanced yet predictable process. The activating, ortho, para-directing propyl group is the dominant controlling factor, while the deactivating, ortho, para-directing chloro group plays a secondary, cooperative role. The ultimate regiochemical outcome is primarily dictated by steric hindrance, with electrophilic attack favoring the least hindered C4 position, followed by the C6 position. This guide provides the theoretical foundation and practical protocols necessary for researchers to effectively utilize this substrate in complex organic synthesis, enabling the targeted design and development of novel chemical entities.
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- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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- National Institutes of Health. (n.d.). Arenium ions are not obligatory intermediates in electrophilic aromatic substitution.
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- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
- Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
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An In-depth Technical Guide to 1-Chloro-3-propylbenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-chloro-3-propylbenzene, a substituted aromatic hydrocarbon with significant applications as an intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into its chemical identity, physicochemical properties, synthesis and purification methodologies, spectroscopic characterization, and safety and handling protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identity and Nomenclature
This compound is a monosubstituted benzene ring carrying a chlorine atom and a propyl group at the meta position. This specific arrangement of substituents dictates its reactivity and physical properties, making it a versatile building block in synthetic chemistry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | m-chloropropylbenzene[1][2], Benzene, 1-chloro-3-propyl-[2][3] |
| CAS Number | 57430-24-7[1][2][3] |
| Molecular Formula | C₉H₁₁Cl[1][2][3] |
| Molecular Weight | 154.64 g/mol [3][4] |
| InChI Key | AVBDQUQDFWSKSV-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCCC1=CC(=CC=C1)Cl[1] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. While experimentally determined data is not widely published, predicted values from reliable sources provide a good estimation of its characteristics. The compound is a colorless liquid with a faint, sweet odor and is insoluble in water but soluble in common organic solvents.[5]
Table 2: Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Boiling Point | 196.0 ± 9.0 °C | [3] |
| Density | 1.026 ± 0.06 g/cm³ | [3] |
| Flash Point | Not Available | [5] |
| Melting Point | Not Available | [5] |
| XLogP3 | 4.3 | [1] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound from benzene requires a strategic, multi-step approach due to the directing effects of the substituents. Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is not a viable route as it would primarily yield ortho and para isomers, and is prone to carbocation rearrangements. Similarly, direct chlorination of propylbenzene would also result in a mixture of ortho and para products, as the alkyl group is an ortho-, para-director.
A more effective and commonly employed strategy involves an initial Friedel-Crafts acylation, followed by chlorination, and a final reduction step. This sequence leverages the directing effects of the intermediate functional groups to achieve the desired meta-substitution pattern.
Diagram 1: Overall Synthetic Pathway for this compound from Benzene
Caption: A three-step synthesis of this compound from benzene.
Step 1: Friedel-Crafts Acylation of Benzene
The initial step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propiophenone.[6][7] The acylium ion intermediate is not susceptible to rearrangement, ensuring the formation of a straight-chain keto-group attached to the benzene ring.
Experimental Protocol: Synthesis of Propiophenone
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, slowly add propanoyl chloride.
-
After the formation of the acylium ion complex, slowly add benzene to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to proceed at room temperature for several hours until completion, monitoring by TLC or GC.
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude propiophenone by vacuum distillation.
Step 2: Electrophilic Aromatic Substitution (Chlorination) of Propiophenone
The ketone group of propiophenone is a deactivating, meta-directing group. This property is exploited in the second step, where propiophenone is chlorinated using chlorine gas (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃).[6] This directs the incoming chlorine atom to the meta position, yielding 3'-chloropropiophenone.
Experimental Protocol: Synthesis of 3'-Chloropropiophenone
-
In a reaction vessel, dissolve propiophenone in a suitable solvent such as ethylene dichloride.
-
Add a catalytic amount of iron(III) chloride.
-
Bubble chlorine gas through the solution at a controlled temperature (e.g., 15-70°C). Monitor the progress of the reaction by GC.
-
Upon completion, quench the reaction, and perform an aqueous workup to remove the catalyst and any acidic byproducts.
-
The crude 3'-chloropropiophenone can then be purified by vacuum distillation.
Step 3: Reduction of the Carbonyl Group
The final step is the reduction of the ketone functionality in 3'-chloropropiophenone to a methylene group, yielding the target molecule, this compound. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8][9] It is suitable for substrates that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[10][11][12][13] This method is preferred for substrates that are sensitive to acid.
Experimental Protocol: Clemmensen Reduction of 3'-Chloropropiophenone
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.
-
Add the amalgamated zinc, concentrated hydrochloric acid, water, and 3'-chloropropiophenone to a reaction flask.
-
Heat the mixture under reflux for several hours until the ketone is consumed (monitored by TLC or GC).
-
After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting this compound by vacuum distillation.
Experimental Protocol: Wolff-Kishner Reduction of 3'-Chloropropiophenone (Huang-Minlon Modification)
-
To a flask containing a high-boiling solvent such as diethylene glycol, add 3'-chloropropiophenone, potassium hydroxide, and hydrazine hydrate.[10]
-
Heat the mixture to facilitate the formation of the hydrazone, and distill off water and excess hydrazine.
-
Increase the temperature to around 200°C to effect the decomposition of the hydrazone and the formation of the alkane.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and the propyl chain protons. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.4 ppm. The benzylic protons (-CH₂-) adjacent to the aromatic ring will be a triplet at approximately δ 2.6 ppm. The methylene protons (-CH₂-) of the propyl group will be a sextet around δ 1.6 ppm, and the terminal methyl protons (-CH₃) will be a triplet at approximately δ 0.9 ppm.[14]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The aromatic carbons will resonate in the δ 125-145 ppm region, with the carbon attached to the chlorine atom appearing at a lower field. The carbons of the propyl chain will appear at higher fields, with the benzylic carbon around δ 38 ppm, the central methylene carbon around δ 24 ppm, and the terminal methyl carbon around δ 14 ppm.[15]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound will exhibit a molecular ion peak [M]⁺ at m/z 154 and a characteristic [M+2]⁺ peak at m/z 156 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. The base peak is expected to be at m/z 125, resulting from the benzylic cleavage and loss of an ethyl radical (-C₂H₅). Other significant fragments would include the tropylium ion at m/z 91.[16]
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the presence of two reactive sites: the aromatic ring, which can undergo further electrophilic substitution, and the chloro-substituent, which can be a site for nucleophilic substitution or cross-coupling reactions. While specific, large-scale applications in drug manufacturing are not widely documented, its structural motif is relevant in the synthesis of various research compounds and potential pharmaceutical candidates. It is primarily used as a precursor in the synthesis of other organic compounds in the pharmaceutical and agricultural chemical industries.[5]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[5]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation[17] | |
| Eye Irritation | H319: Causes serious eye irritation[17] | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a key chemical intermediate with a well-defined synthetic pathway and distinct spectroscopic properties. This guide provides a comprehensive technical foundation for its synthesis, characterization, and safe handling. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these aspects is essential for its effective and safe utilization in the laboratory and beyond.
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- NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples.
- NIST. (n.d.). Benzene, (3-chloropropyl)-.
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- Juniper Publishers. (2024, April 16). The Clemmensen Reduction.
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Methodological & Application
Application Note: Protocols for the Reduction of m-Chloropropiophenone to 1-Chloro-3-propylbenzene
Abstract: This document provides comprehensive protocols for the chemical reduction of m-chloropropiophenone to 1-chloro-3-propylbenzene, a key transformation for synthesizing valuable intermediates in the pharmaceutical and specialty chemical industries. The deoxygenation of an aryl ketone to its corresponding alkane is a fundamental process, yet the choice of methodology is critical and dictated by the substrate's overall functionality. This guide presents a detailed analysis and step-by-step protocols for two cornerstone methods: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions), enabling researchers to select and execute the optimal strategy for their specific synthetic needs.
Introduction and Strategic Overview
The conversion of a carbonyl group to a methylene group is a pivotal step in multi-step organic synthesis. This compound is a significant building block, and its synthesis often proceeds via a Friedel-Crafts acylation followed by the reduction of the resulting ketone, m-chloropropiophenone.[1][2] The choice of reducing agent is paramount, as the harsh conditions required can affect other functional groups within the molecule.
This note focuses on the two most robust and historically significant methods for this transformation:
-
Clemmensen Reduction: Employs zinc amalgam and concentrated hydrochloric acid, operating under strongly acidic conditions.[3][4] It is particularly effective for aryl-alkyl ketones that are stable to acid.[5]
-
Wolff-Kishner Reduction: Utilizes hydrazine and a strong base at high temperatures, offering a powerful alternative for substrates that are sensitive to acid but stable in basic media.[6]
The selection between these methods is a critical decision based on the chemical compatibility of the starting material. The chloro-substituent on m-chloropropiophenone is generally stable under both conditions, making either protocol viable and allowing the choice to be based on available equipment, safety infrastructure, and downstream synthetic steps.
Mechanistic Considerations and Method Selection
The causality behind choosing a reduction method lies in understanding the reaction environment and its potential interaction with the substrate.
Clemmensen Reduction proceeds via a complex mechanism on the surface of the zinc, which is not fully elucidated but is thought to involve organozinc intermediates.[3][4] Its reliance on hot, concentrated acid makes it unsuitable for molecules with acid-labile functional groups such as acetals, certain esters, or alcohols prone to elimination.
Wolff-Kishner Reduction involves the in-situ formation of a hydrazone, which, upon deprotonation by a strong base, collapses to release nitrogen gas and form a carbanion that is subsequently protonated.[7][8] The highly basic conditions and high temperatures (often ~200°C) preclude substrates with base-sensitive functionalities like esters (which would hydrolyze) or groups that could undergo elimination. The Huang-Minlon modification is a significant improvement that simplifies the procedure, enhances safety, and improves yields by using a high-boiling solvent like ethylene glycol.[7][9][10]
The following diagram illustrates the decision-making logic for selecting an appropriate reduction method.
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Application Note: Structural Elucidation of 1-Chloro-3-propylbenzene using High-Resolution 1H NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research and drug development, the precise characterization of novel and existing molecules is paramount. 1-Chloro-3-propylbenzene serves as an excellent model for understanding the spectral features of meta-disubstituted aromatic systems containing both an activating alkyl group and a deactivating halogen substituent.
This application note provides a comprehensive guide to the analysis of the 1H NMR spectrum of this compound. We will delve into the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns, and provide detailed, field-proven protocols for sample preparation, data acquisition, and processing.
Theoretical Framework: Predicting the Spectrum
The 1H NMR spectrum of this compound is governed by the electronic environment of each unique proton. The chemical shift (δ) is influenced by the electron density around the nucleus, while spin-spin coupling results in the splitting of signals based on the number of neighboring, non-equivalent protons (the n+1 rule).[1][2]
-
Substituent Effects on the Aromatic Ring:
-
The propyl group is an electron-donating group (EDG) via induction, which tends to increase electron density (shield) at the ortho and para positions, shifting their proton signals upfield (to a lower δ value) relative to benzene (δ ≈ 7.3 ppm).[3]
-
The chloro group is an electron-withdrawing group (EWG) through induction but electron-donating through resonance. Its net effect is a deshielding of the ortho and para protons, causing a downfield shift in their signals.[2][4]
-
In this compound, these effects are additive, allowing for a predictable pattern in the aromatic region.
-
-
The Aliphatic Propyl Chain:
-
The protons on the propyl chain exhibit characteristic chemical shifts and splitting patterns based on their proximity to the aromatic ring and adjacent methylene/methyl groups.[5]
-
Molecular Structure and Proton Labeling
To facilitate analysis, the protons of this compound are systematically labeled as shown in the diagram below.
Caption: Labeled structure of this compound.
Predicted 1H NMR Spectral Data Analysis
Based on established principles and data from analogous compounds like propylbenzene and chlorobenzene, the following spectral assignments for this compound in a CDCl₃ solvent are predicted.
Aliphatic Region (δ 0.9 - 2.7 ppm)
This region corresponds to the propyl side chain.
-
H-γ (Methyl Protons): These three protons are adjacent to the two H-β protons. According to the n+1 rule (2+1=3), their signal will be a triplet (t) . Being furthest from the deshielding aromatic ring, they will appear most upfield.
-
H-β (Methylene Protons): These two protons are coupled to both the three H-γ protons and the two H-α protons (3+2=5). Their signal is therefore predicted to be a sextet (sxt) or a complex multiplet.
-
H-α (Benzylic Protons): These two protons are adjacent to the H-β methylene group (2+1=3), resulting in a triplet (t) . Their proximity to the benzene ring causes a significant downfield shift compared to the other aliphatic protons.[5]
Caption: Predicted splitting tree for the H-β signal.
Aromatic Region (δ 7.0 - 7.3 ppm)
The four protons on the meta-disubstituted ring are chemically non-equivalent, leading to a complex set of overlapping multiplets.
-
H-2: This proton is ortho to the deshielding chloro group and meta to the propyl group. It is expected to be the most downfield signal in the aromatic region, likely appearing as a singlet-like signal or a narrow triplet due to small meta-couplings.
-
H-6: Positioned ortho to both substituents, H-6 experiences a strong deshielding effect from the adjacent chloro group. It will likely appear as a doublet of doublets (dd).
-
H-5: Located para to the chloro group and meta to the propyl group, this proton will be deshielded and is expected to appear as a triplet or doublet of doublets.
-
H-4: This proton is ortho to the shielding propyl group and meta to the chloro group. It is expected to be the most upfield of the aromatic protons, likely as a doublet of doublets.
Summary of Predicted 1H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-γ | ~ 0.95 | Triplet (t) | ~ 7.4 | 3H |
| H-β | ~ 1.65 | Sextet (sxt) | ~ 7.5 | 2H |
| H-α | ~ 2.60 | Triplet (t) | ~ 7.6 | 2H |
| H-4, H-5, H-6, H-2 | ~ 7.05 - 7.30 | Multiplet (m) | - | 4H |
Protocols for 1H NMR Analysis
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of this compound.
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Application Note: Structural Elucidation of 1-Chloro-3-propylbenzene using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 1-chloro-3-propylbenzene. We delve into the fundamental principles governing the chemical shifts in substituted aromatic systems, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer a thorough analysis of the predicted 13C NMR spectrum. This guide is designed to serve as a practical resource for scientists engaged in the structural characterization of small organic molecules, emphasizing the causality behind experimental choices and ensuring data integrity.
Introduction: The Role of 13C NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structure.[1] Specifically, 13C NMR spectroscopy provides direct insight into the carbon skeleton of an organic molecule.[2] Unlike 1H NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp peak.[2] This feature, combined with the wide range of chemical shifts (typically 0-220 ppm), allows for the clear resolution and identification of individual carbon environments within a molecule, making it a powerful technique for structural verification and isomer differentiation.[3]
This compound is a disubstituted aromatic compound. The analysis of its 13C NMR spectrum allows for the precise confirmation of the substitution pattern on the benzene ring and the structure of the alkyl side chain. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents—the chloro and propyl groups—providing a detailed electronic picture of the molecule.
Foundational Principles: Substituent Effects on Aromatic 13C Chemical Shifts
The chemical shift of a given carbon nucleus is determined by its local electronic environment. In substituted benzenes, the chemical shifts of the ring carbons are modulated by the attached functional groups. These substituent effects are primarily a combination of two factors:
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituent.[4][5] The electron-withdrawing chlorine atom, for instance, inductively deshields the carbon atom to which it is directly attached (the ipso-carbon).
-
Resonance (Mesomeric) Effects: These effects are transmitted through the pi (π) electron system of the benzene ring. The chloro group, despite its inductive withdrawal, can donate a lone pair of electrons into the ring, which tends to increase electron density (shielding) at the ortho and para positions.[4] The propyl group is a weak electron-donating group through hyperconjugation and induction, which also influences the shielding of the ring carbons.
The interplay of these effects results in a characteristic pattern of chemical shifts for the aromatic carbons, allowing for the confident assignment of each signal. Generally, the effects of multiple substituents on a benzene ring are approximately additive.[6]
Experimental Protocol: Acquiring High-Quality 13C NMR Data
This section outlines a robust protocol for the preparation and analysis of a liquid sample like this compound. Adherence to these steps is critical for obtaining a high-resolution, high signal-to-noise spectrum.
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on the sample preparation.[7]
-
Analyte Quantity: For a standard 5 mm NMR tube, a sufficient concentration is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus.[7] Aim for approximately 50-100 mg of this compound.
-
Solvent Selection: A deuterated solvent is essential for the spectrometer's field-frequency lock. Chloroform-d (CDCl3) is a common and effective choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution and Filtration:
-
In a small, clean vial, dissolve the this compound sample in the deuterated solvent.
-
To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference compound for 1H and 13C NMR, defined as 0.0 ppm. Most high-quality deuterated solvents contain TMS. If not, a small, precisely known amount can be added for accurate chemical shift calibration.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adapted as needed.
-
Experiment Selection: Choose a standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on a Bruker instrument).
-
Tuning and Matching: Tune and match the 13C probe to the sample to ensure maximum energy transfer and sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is crucial for sharp lineshapes.
-
Acquisition Parameters:
-
Spectral Width (SW): A range of 0 to 220 ppm is typically sufficient to cover all carbon resonances in most organic molecules.
-
Number of Scans (NS): Due to the low sensitivity of 13C, signal averaging is necessary. A starting point of 128 to 256 scans is common for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is a standard practice for qualitative spectra. This allows for partial relaxation of the carbon nuclei. For quantitative analysis, much longer delays are required.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the solvent peak (CDCl3 triplet centered at 77.16 ppm) or the TMS peak (0.0 ppm) to its correct value.
-
Data Analysis and Interpretation of this compound Spectrum
The structure of this compound dictates that there are nine unique carbon environments, and thus, nine distinct signals are expected in the proton-decoupled 13C NMR spectrum.
Diagram 1: Molecular Structure and Carbon Numbering
Caption: Structure of this compound with IUPAC numbering.
Predicted Chemical Shifts and Assignments
While experimental data can be found in databases such as SpectraBase, a predicted spectrum provides a powerful tool for assignment.[8] The following table presents the predicted 13C NMR chemical shifts for this compound in CDCl3, generated using established computational models and substituent effect analysis.[9][10][11]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C1 | 144.5 | Singlet (s) | Ipso-carbon attached to the propyl group. Deshielded by the aromatic ring. |
| C2 | 128.7 | Doublet (d) | Ortho to the propyl group, experiences minor shielding. |
| C3 | 134.4 | Singlet (s) | Ipso-carbon attached to the electronegative chlorine, significantly deshielded. |
| C4 | 126.3 | Doublet (d) | Ortho to the chloro group and meta to the propyl group. |
| C5 | 129.9 | Doublet (d) | Para to the propyl group and meta to the chloro group. |
| C6 | 126.8 | Doublet (d) | Para to the chloro group and ortho to the propyl group. |
| C7 | 37.9 | Triplet (t) | Benzylic -CH2- carbon, deshielded by the aromatic ring. |
| C8 | 24.5 | Triplet (t) | Central -CH2- of the propyl group. |
| C9 | 13.8 | Quartet (q) | Terminal -CH3 group, most shielded aliphatic carbon. |
Note: Predicted values are illustrative and may differ slightly from experimental values.
Detailed Spectral Interpretation
-
Aromatic Region (120-150 ppm): Six distinct signals are predicted, confirming the asymmetric meta-substitution pattern. The two quaternary carbons (C1 and C3) are readily identified as they are typically less intense due to a lack of Nuclear Overhauser Effect (NOE) enhancement. C3, bonded to the highly electronegative chlorine, is expected to be the most deshielded carbon in this region. C1, bonded to the propyl group, is also significantly deshielded. The remaining four signals correspond to the protonated aromatic carbons (CH). Their specific assignments are based on the combined electronic effects of both substituents.
-
Aliphatic Region (10-40 ppm): Three signals are predicted, corresponding to the three carbons of the propyl chain. The benzylic carbon (C7) is the most deshielded due to its proximity to the aromatic ring. The terminal methyl carbon (C9) is the most shielded, appearing furthest upfield, which is characteristic of saturated alkyl groups.
Diagram 2: Experimental and Analysis Workflow
Caption: Workflow for 13C NMR analysis of this compound.
Conclusion
13C NMR spectroscopy is a definitive method for the structural confirmation of this compound. By understanding the fundamental principles of substituent effects and following a rigorous experimental protocol, researchers can obtain high-quality data. The resulting spectrum, with its nine distinct signals, provides clear and unambiguous evidence for the meta-substitution pattern on the aromatic ring and the integrity of the propyl side chain. This application note serves as a practical guide for utilizing 13C NMR in the routine characterization and quality control of substituted aromatic compounds in research and industrial settings.
References
- Doc Brown's Chemistry. (2025). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation.
- Community Answer. (2023). How many signals would you expect to see in the 13C NMR spectrum of propylbenzene?
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene.
- National Institutes of Health (NIH). (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.
- Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- SpectraBase. (n.d.). Propylbenzene - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- CASPRE. (n.d.). 13C NMR Predictor.
- R Discovery. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives.
- University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- National Institutes of Health (NIH). (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
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- Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
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- 2. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene | C12H16Cl2O | CID 97940 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Versatile Synthon: A Detailed Guide to the Use of 1-Chloro-3-propylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Key Building Block
1-Chloro-3-propylbenzene is a monosubstituted aromatic compound that serves as a valuable and versatile intermediate in the landscape of organic synthesis. Its unique substitution pattern, featuring a moderately activating propyl group and a reactive chloro moiety at the meta position, offers a strategic platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, handling, and diverse applications of this compound, with a focus on its utility in forming carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic underpinnings of its key reactions and provide detailed, field-proven protocols for its use in Grignard reactions and Suzuki-Miyaura cross-coupling, empowering researchers to leverage this synthon in their synthetic endeavors, from small-scale laboratory research to process development in the pharmaceutical and materials science industries.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl | PubChem[1] |
| Molecular Weight | 154.63 g/mol | PubChem[1] |
| Appearance | Colorless liquid | |
| Boiling Point | 197-198 °C | |
| Density | 1.01 g/cm³ | |
| CAS Number | 57430-24-7 | PubChem[1] |
Safety and Handling: this compound is a flammable liquid and vapor.[2] It may be fatal if swallowed and enters airways and may cause respiratory irritation.[2] It is also toxic to aquatic life with long-lasting effects.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Strategic Synthesis of this compound
The regioselective synthesis of this compound from benzene requires a strategic approach to overcome the directing effects of the substituents. Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is not a viable route due to the propensity of the intermediate carbocation to rearrange, leading to the formation of the isopropyl-substituted product. A more reliable and widely adopted method involves a two-step sequence of Friedel-Crafts acylation followed by reduction.[4][5][6]
Workflow for the Synthesis of this compound
Sources
Application Notes and Protocols: The Grignard Reaction with 1-Chloro-3-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a comprehensive overview and detailed protocols for the preparation of 3-propylphenylmagnesium chloride from 1-chloro-3-propylbenzene and its subsequent application in the synthesis of valuable molecular scaffolds. As an aryl chloride, this compound presents unique challenges and considerations for the formation of the corresponding Grignard reagent. This document will delve into the critical parameters, from magnesium activation to anhydrous reaction conditions, ensuring a high-yielding and reproducible synthesis. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind each experimental step, empowering researchers to confidently apply this powerful transformation in their synthetic endeavors.
Introduction
Discovered by Victor Grignard in 1900, the organomagnesium halides, or Grignard reagents, have revolutionized the field of synthetic organic chemistry. Their utility lies in the umpolung, or reversal of polarity, of the carbon atom attached to the magnesium, transforming it from an electrophilic center in the alkyl/aryl halide to a potent nucleophile. This nucleophilic carbon can then attack a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to forge new carbon-carbon bonds.
While alkyl and aryl bromides and iodides are commonly employed, the use of the more cost-effective and readily available chlorides is often desirable. However, the inherent strength of the C-Cl bond necessitates specific strategies to ensure efficient Grignard reagent formation. This guide will focus on the successful preparation and utilization of 3-propylphenylmagnesium chloride, a versatile intermediate for the synthesis of a variety of substituted aromatic compounds.
Part 1: Formation of 3-Propylphenylmagnesium Chloride
The synthesis of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. A critical prerequisite for a successful reaction is the removal of the passivating magnesium oxide layer to expose the reactive metal surface.
Key Considerations for Aryl Chlorides:
-
Magnesium Activation: The inert oxide layer on magnesium turnings is a significant kinetic barrier. Chemical activation is often necessary to initiate the reaction. Common activators include iodine, 1,2-dibromoethane, or mechanical methods like grinding the magnesium turnings.
-
Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. They not only solubilize the Grignard reagent but also stabilize it through coordination with the magnesium center. THF is often preferred for less reactive aryl chlorides due to its higher boiling point, allowing for higher reaction temperatures.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
Experimental Protocol: Preparation of 3-Propylphenylmagnesium Chloride
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.5 g | 0.062 |
| This compound | 154.63 | 7.73 g (7.0 mL) | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Iodine | 253.81 | 1-2 small crystals | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Drying tube (filled with CaCl2)
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) to remove any adsorbed moisture and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add one or two small crystals of iodine. Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed, which will then sublime and deposit on the magnesium surface. This process helps to etch the oxide layer. Allow the flask to cool.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (7.0 mL) in 20 mL of anhydrous THF. Add approximately 2 mL of this solution to the magnesium turnings.
-
Monitoring Initiation: The reaction should initiate within a few minutes, evidenced by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Addition of Aryl Chloride: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the starting material. The resulting solution of 3-propylphenylmagnesium chloride will be dark and cloudy.
Diagram of Grignard Reagent Formation Workflow:
Caption: Workflow for the synthesis of 3-propylphenylmagnesium chloride.
Part 2: Applications of 3-Propylphenylmagnesium Chloride
The newly formed Grignard reagent is a versatile nucleophile. The following protocols outline its reaction with common electrophiles.
Application 1: Synthesis of a Tertiary Alcohol via Reaction with a Ketone
The reaction of a Grignard reagent with a ketone is a classic method for the synthesis of tertiary alcohols.
Experimental Protocol: Synthesis of 1,1-Diphenyl-1-(3-propylphenyl)methanol
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Propylphenylmagnesium Chloride Solution | - | ~0.05 mol in THF | 0.05 |
| Benzophenone | 182.22 | 9.11 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | 53.49 | 50 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | ~5 g | - |
Procedure:
-
Reaction Setup: In a separate flame-dried flask, dissolve benzophenone (9.11 g) in 30 mL of anhydrous THF. Cool this solution in an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared 3-propylphenylmagnesium chloride solution to the benzophenone solution via a cannula or dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will protonate the alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Drying and Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol. The product can be further purified by recrystallization or column chromatography.
Application 2: Synthesis of a Carboxylic Acid via Reaction with Carbon Dioxide
The carbonation of a Grignard reagent is an excellent method for the synthesis of carboxylic acids.
Experimental Protocol: Synthesis of 3-Propylbenzoic Acid
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Propylphenylmagnesium Chloride Solution | - | ~0.05 mol in THF | 0.05 |
| Dry Ice (Solid CO2) | 44.01 | ~50 g | - |
| Diethyl Ether | 74.12 | 50 mL | - |
| 6M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |
Procedure:
-
Reaction Setup: Place crushed dry ice in a beaker and slowly pour the Grignard solution over it with stirring.
-
Reaction: Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Work-up: Acidify the residue with 6M HCl until the solution is acidic to litmus paper. This will protonate the carboxylate salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-propylbenzoic acid. The crude product can be purified by recrystallization.
Diagram of Grignard Reaction Pathways:
Caption: Reaction pathways of 3-propylphenylmagnesium chloride.
Safety Precautions
-
Fire Hazard: Grignard reactions are highly exothermic and utilize flammable ether solvents. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactive Reagents: Grignard reagents are moisture-sensitive and can react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
Quenching: The quenching of a Grignard reaction is highly exothermic. The quenching agent should be added slowly to a cooled reaction mixture.
Conclusion
The Grignard reaction of this compound provides a reliable and versatile route to a range of valuable chemical intermediates. By carefully controlling reaction parameters, particularly magnesium activation and anhydrous conditions, the corresponding Grignard reagent can be prepared in high yield. Its subsequent reactions with electrophiles such as ketones and carbon dioxide offer straightforward access to tertiary alcohols and carboxylic acids, respectively. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this powerful synthetic transformation.
References
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
- ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Organic Process Research & Development. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
- Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?
- American Chemical Society. (n.d.). Grignard Reaction.
- JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
- Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- YouTube. (2024, June 6). Grignard reaction safety.
- ACS Publications. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- Web Pages. (n.d.). Grignard Reaction.
- BYJU'S. (n.d.). Grignard Reagent.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- University of Missouri–St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3-propylbenzene for Biaryl Synthesis
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of carbon-carbon bonds.[1][2][3] While foundational protocols relied on reactive aryl iodides and bromides, the drive for more economical and sustainable processes has shifted focus towards the use of abundant and cost-effective aryl chlorides.[4] This guide provides a comprehensive overview and a detailed experimental protocol for the successful Suzuki coupling of 1-chloro-3-propylbenzene, a representative unactivated aryl chloride. We delve into the mechanistic nuances, catalyst selection strategies essential for activating the inert C-Cl bond, and a step-by-step workflow designed for reproducibility and high-yield synthesis of 3-propyl-1,1'-biphenyl and its derivatives.
Introduction: The Challenge and Opportunity of Aryl Chlorides
The formation of biaryl structures is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[5][6] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, offers a powerful and versatile method to achieve this.[2][7]
Historically, the high reactivity of aryl iodides and bromides made them the substrates of choice. However, their higher cost and lower commercial availability compared to aryl chlorides present significant drawbacks, especially for large-scale industrial synthesis.[4] The primary challenge in using aryl chlorides lies in the strength and inertness of the carbon-chlorine bond, which makes the initial, often rate-determining, oxidative addition step of the catalytic cycle significantly more difficult.[8][9]
Overcoming this hurdle required a paradigm shift in catalyst design. The development of sophisticated palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the efficient coupling of even the most unreactive aryl chlorides like this compound.[5][10][11] This application note details the principles and practices for leveraging these advanced catalytic systems.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium from its 0 to +2 oxidation state, forming an arylpalladium(II) complex. For aryl chlorides, this is the most energetically demanding step.[2]
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) must be activated by a base to form a more nucleophilic boronate species.[12] This activated species then transfers its organic group to the arylpalladium(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling Aryl Chlorides
The success of a Suzuki coupling involving an aryl chloride is critically dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[8] The breakthrough came with the development of ligands that are both sterically bulky and highly electron-donating.
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[5][14][15] Their bulk promotes the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating the difficult oxidative addition of the C-Cl bond.[5][13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and have proven to be excellent ligands for activating aryl chlorides.[11][13]
-
Nickel Catalysts: As a more cost-effective alternative to palladium, nickel-based catalysts have shown excellent reactivity towards aryl chlorides, often under milder conditions.[16][17][18]
-
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12] Stronger bases are often required for less reactive aryl chloride couplings.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many challenging couplings.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, with cesium carbonate being more aggressive and often used for difficult substrates.
-
Fluoride Sources (KF, CsF): Can be effective, particularly when dealing with base-sensitive functional groups.
-
-
Solvent System: The solvent must solubilize all components and is often a mixture of an organic solvent and water to facilitate the action of inorganic bases.
-
Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are common.
-
Aromatic Hydrocarbons: Toluene is frequently used, especially for higher-temperature reactions.
-
Aqueous Phase: The presence of water is often essential for the base to activate the boronic acid. Thoroughly degassing all solvents is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[9]
-
Experimental Protocol: Synthesis of 3-Propyl-1,1'-biphenyl
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reaction Scheme: (Self-generated image, not from search)
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl acetate, HPLC grade
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system with silica gel
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: Assemble and flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Charging Reagents: To the flask, add this compound (e.g., 1.0 mmol, 154.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), K₃PO₄ (3.0 mmol, 636.8 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inerting the Atmosphere: Seal the flask and condenser. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) and degassed deionized water (e.g., 0.5 mL) via syringe.
-
Reaction: With vigorous stirring, heat the reaction mixture in a preheated oil bath to 100 °C. Maintain this temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-propyl-1,1'-biphenyl product.
Summary of Reaction Parameters and Expected Outcome
The following table provides a quick reference for optimizing the coupling of this compound.
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | This compound | Unactivated, cost-effective substrate. |
| Boronic Acid | Aryl- or Vinylboronic Acid (1.1-1.5 equiv) | Excess ensures complete consumption of the halide. |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Common, air-stable palladium precatalysts. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (Pd:Ligand ratio 1:2) | Bulky, electron-rich ligands are essential for C-Cl activation.[5][19] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv) | Strong bases are required to facilitate transmetalation. |
| Solvent | Toluene/H₂O (10:1), Dioxane/H₂O (10:1) | Biphasic system allows for solubility of both organic and inorganic reagents.[20] |
| Temperature | 80-110 °C | Higher temperatures are needed to overcome the activation barrier of the C-Cl bond. |
| Time | 12-24 hours | Reaction progress should be monitored. |
| Expected Yield | 75-95% | Yield is dependent on substrate purity and reaction conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/catalyst system.3. Impure reagents or solvents.4. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Switch to a more active ligand (e.g., a Buchwald ligand) or a different catalyst system (e.g., Ni-based).[15][16]3. Use fresh, anhydrous solvents and high-purity reagents.4. Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | 1. Reaction of two boronic acid molecules.2. Reaction of two aryl halide molecules. | 1. This can be promoted by oxygen; improve degassing.2. Lower the catalyst loading or change the ligand. |
| Decomposition of Boronic Acid | Protodeboronation (boron group replaced by -H). | Use fresh boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[9] |
| Catalyst Turns Black (Pd Black) | Decomposition of the Pd(0) catalyst. | This indicates catalyst death. Ensure the ligand is protecting the palladium center effectively. Check for impurities (especially peroxides in ether solvents).[9] |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Sowa, J. R., Jr., & Tundel, R. E. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 5(21), 3947–3950. [Link]
- Kozdras, M. S., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- St. Amant, A. H., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 2(12), 2689–2697. [Link]
- ResearchGate. (2003). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]
- Wang, Y., et al. (2015). Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon.
- Hartwig, J. F., et al. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 21(21), 4383–4388. [Link]
- ResearchGate. (2010). Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids. [Link]
- Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4114-4138. [Link]
- Budagumpi, S. V., et al. (2020). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
- Shields, J. D., & Doyle, A. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(1), 144–147. [Link]
- Shields, J. D., & Doyle, A. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]
- Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides.
- Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(19), 7437–7440. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- ResearchGate. (2008).
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- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. chemrxiv.org [chemrxiv.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Chlorination of Propylbenzene
This guide provides a detailed exploration of the methodologies for the chlorination of propylbenzene, a key transformation in the synthesis of various chemical intermediates. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers in-depth technical protocols, mechanistic insights, and safety information to ensure procedural success and laboratory safety. We will delve into the two primary pathways for this reaction: electrophilic aromatic substitution on the benzene ring and free-radical chlorination on the propyl side chain.
Introduction: The Dichotomy of Propylbenzene Chlorination
Propylbenzene presents two distinct sites for chlorination: the aromatic ring and the aliphatic propyl side chain. The choice of reaction conditions and reagents dictates the regioselectivity of the chlorination, leading to different isomeric products.
-
Electrophilic Aromatic Substitution (EAS): This pathway targets the electron-rich benzene ring. The propyl group is an activating, ortho-, para- directing group, meaning that electrophilic attack will preferentially occur at the positions ortho (C2 and C6) and para (C4) to the propyl substituent.[1] This method is typically employed when functionalization of the aromatic core is desired.
-
Free-Radical Chlorination: This mechanism involves the substitution of a hydrogen atom on the propyl side chain with a chlorine atom. The regioselectivity is governed by the stability of the resulting radical intermediate, with the order of stability being benzylic > tertiary > secondary > primary.[2] For propylbenzene, the benzylic position (the carbon atom directly attached to the benzene ring) is the most reactive site for radical abstraction.
This guide will provide detailed protocols for achieving selective chlorination at either the aromatic ring or the side chain.
Electrophilic Aromatic Chlorination of Propylbenzene
The introduction of a chlorine atom onto the aromatic ring of propylbenzene is a classic example of electrophilic aromatic substitution. To achieve this, a chlorine electrophile (Cl⁺) or a polarized chlorine species is generated, which is then attacked by the nucleophilic benzene ring.
Mechanism of Electrophilic Aromatic Chlorination
The generally accepted mechanism for the Lewis acid-catalyzed chlorination of an aromatic ring involves three key steps[3][4]:
-
Generation of the Electrophile: A Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the Cl-Cl bond in molecular chlorine (Cl₂), creating a highly electrophilic chlorine species.
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the benzene ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.
-
Deprotonation to Restore Aromaticity: A weak base, such as the FeCl₄⁻ anion, removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated product and regenerating the Lewis acid catalyst.
Protocol 1: Chlorination using Chlorine Gas and Ferric Chloride
This is a traditional and widely used method for the chlorination of aromatic compounds.
Materials:
-
Propylbenzene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine Gas (Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, gas inlet tube, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas trap (to neutralize excess chlorine and HCl gas), dissolve propylbenzene (e.g., 12.0 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Add anhydrous ferric chloride (e.g., 1.3 g, 8 mmol) to the solution. The mixture should be stirred to ensure the catalyst is well-dispersed.
-
Chlorination: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the desired level of conversion is reached, and further chlorination leads to the formation of dichlorinated products.
-
Work-up:
-
Stop the flow of chlorine gas and purge the reaction mixture with nitrogen or argon to remove any dissolved chlorine and HCl.
-
Carefully pour the reaction mixture into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to separate the ortho- and para-chloropropylbenzene isomers from any unreacted starting material and dichlorinated byproducts.
Expected Product Distribution:
The propyl group directs chlorination to the ortho and para positions. Due to steric hindrance, the para isomer is generally the major product.[3] The exact ratio can be influenced by the reaction temperature and catalyst.
| Isomer | Expected Percentage |
| o-chloropropylbenzene | ~30-40% |
| p-chloropropylbenzene | ~60-70% |
| m-chloropropylbenzene | <5% |
Table 1: Expected isomer distribution for the electrophilic chlorination of propylbenzene.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a solid, easy-to-handle reagent that serves as an electrophilic chlorine source, often under milder conditions than chlorine gas.[5] For less reactive substrates, an acid catalyst may be required.
Materials:
-
Propylbenzene
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid or a Lewis Acid catalyst (e.g., FeCl₃, AlCl₃) (optional)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Sodium Sulfite (Na₂SO₃) solution (10% w/v)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylbenzene (e.g., 12.0 g, 0.1 mol) in a suitable solvent such as dichloromethane or acetonitrile (100 mL).
-
Reagent Addition: Add N-chlorosuccinimide (e.g., 14.7 g, 0.11 mol) to the solution. If the reaction is slow, a catalytic amount of a protic acid like acetic acid or a Lewis acid can be added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The optimal temperature and reaction time will depend on the reactivity of the substrate and the presence of a catalyst.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with 10% sodium sulfite solution to quench any unreacted NCS.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: After filtering the drying agent, the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.
Free-Radical Side-Chain Chlorination of Propylbenzene
To achieve chlorination on the propyl side chain, a free-radical mechanism is employed. This typically involves the use of a radical initiator (e.g., UV light or a chemical initiator like AIBN) and a chlorinating agent that can generate chlorine radicals.
Mechanism of Free-Radical Chlorination
The free-radical chlorination of an alkyl side chain proceeds via a chain reaction mechanism involving three stages[2]:
-
Initiation: The reaction is initiated by the homolytic cleavage of the chlorinating agent (e.g., Cl₂) to form two chlorine radicals (Cl•). This is typically achieved by supplying energy in the form of heat or UV light.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the propyl side chain to form a propylbenzene radical and hydrogen chloride (HCl). The propylbenzene radical then reacts with another molecule of the chlorinating agent to form the chlorinated product and a new chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.
Regioselectivity in Free-Radical Chlorination
The regioselectivity of hydrogen abstraction is determined by the stability of the resulting radical. For propylbenzene, there are three types of C-H bonds on the side chain:
-
Benzylic (α-position): Two C-H bonds. The resulting benzylic radical is highly stabilized by resonance with the benzene ring.
-
Secondary (β-position): Two C-H bonds.
-
Primary (γ-position): Three C-H bonds.
The relative reactivity of these C-H bonds towards chlorination at room temperature is approximately: Benzylic > Tertiary > Secondary > Primary.[2] Therefore, the major product of the free-radical chlorination of propylbenzene is 1-chloro-1-phenylpropane.
Protocol 3: Side-Chain Chlorination using Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) is a convenient liquid source of chlorine radicals, often used with a radical initiator like azobisisobutyronitrile (AIBN).
Materials:
-
Propylbenzene
-
Sulfuryl Chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Benzene (anhydrous)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve propylbenzene (e.g., 12.0 g, 0.1 mol) and a catalytic amount of AIBN (e.g., 0.16 g, 1 mmol) in an inert solvent like carbon tetrachloride (100 mL).
-
Reagent Addition: Heat the mixture to reflux (around 77 °C for CCl₄). Slowly add sulfuryl chloride (e.g., 13.5 g, 0.1 mol) dropwise from a dropping funnel over a period of 30-60 minutes. The reaction will evolve SO₂ and HCl gas, which should be vented through a gas trap.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until the evolution of gas ceases.
-
Reaction Monitoring: Monitor the disappearance of the starting material by GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of cold water.
-
Transfer to a separatory funnel and wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, a mixture of chlorinated isomers, can be purified by fractional distillation under reduced pressure.
Expected Product Distribution:
The major product will be 1-chloro-1-phenylpropane due to the high reactivity of the benzylic position. Smaller amounts of 2-chloro-1-phenylpropane and 3-chloro-1-phenylpropane will also be formed.
| Isomer | Expected Percentage |
| 1-chloro-1-phenylpropane (benzylic) | > 70% |
| 2-chloro-1-phenylpropane | Minor |
| 3-chloro-1-phenylpropane | Minor |
Table 2: Expected product distribution for the free-radical chlorination of propylbenzene.
Safety and Hazard Mitigation
The chlorination of propylbenzene involves the use of hazardous chemicals that require strict safety protocols.
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. All operations involving chlorine gas must be conducted in a well-ventilated fume hood. A gas trap containing a sodium hydroxide solution should be used to neutralize any excess chlorine gas and the HCl byproduct. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
-
Sulfuryl Chloride (SO₂Cl₂): Corrosive and reacts violently with water. It should be handled in a fume hood, and contact with skin and eyes must be avoided. It is a lachrymator and can cause severe burns.[6]
-
N-Chlorosuccinimide (NCS): A corrosive solid that can cause severe skin and eye irritation or burns. It is also moisture-sensitive.[7][8] Handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated area.
-
Ferric Chloride (FeCl₃): Corrosive and can cause skin and eye burns.[9][10] It is hygroscopic and should be handled in a dry environment.
-
Solvents: Dichloromethane and carbon tetrachloride are volatile and toxic. All solvent handling should be performed in a fume hood.
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Be prepared for exothermic reactions and have an ice bath readily available for cooling.
-
Properly quench and dispose of all chemical waste according to institutional guidelines.
Conclusion
The chlorination of propylbenzene can be selectively directed to either the aromatic ring or the propyl side chain through the careful selection of reagents and reaction conditions. Electrophilic aromatic substitution, typically catalyzed by a Lewis acid, yields a mixture of ortho- and para-chloropropylbenzene. In contrast, free-radical chlorination, initiated by UV light or a radical initiator, results in the preferential chlorination of the benzylic position of the side chain. The protocols provided herein offer reliable methods for achieving these transformations, and adherence to the outlined safety precautions is paramount for the well-being of the researcher and the success of the experiment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.
- Lab Alley. (n.d.). Iron-III-Chloride-Solution-29-Safety-Data-Sheet-SDS.pdf.
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Free-radical halogenation. (2023, November 29). In Wikipedia. [Link]
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- The Organic Chemistry Tutor. (2020, April 2).
Sources
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- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Statement-I : Chlorination of ethyl benzene with `Cl_(2)` in presence of heat and light mainly yield 1-chloro-1-phenyl ethane as major product. Because Statement-II : The reaction oC Curs through intermediate formation of the radical `C_(6)H_(5)CH-CH_(3)`. [allen.in]
- 9. Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Polysubstituted Benzenes: An Application Guide for Researchers
Introduction: Polysubstituted benzenes are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The precise arrangement of substituents on the benzene ring is critical to the biological activity and material properties of these compounds. Consequently, the development of robust and selective synthetic methodologies for accessing these complex architectures is a cornerstone of modern organic chemistry. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for the synthesis of polysubstituted benzenes, blending established protocols with modern catalytic methods. We will delve into the strategic considerations for planning a synthesis and provide step-by-step protocols for several indispensable transformations.
Strategic Design of Synthesis: The Logic of Retrosynthesis
The successful synthesis of a polysubstituted benzene hinges on a carefully planned sequence of reactions. The order in which substituents are introduced is paramount, as existing groups on the ring dictate the position of subsequent functionalization. A retrosynthetic approach, where one works backward from the target molecule to simpler starting materials, is an invaluable tool for devising a synthetic route.[1][2]
Key considerations in retrosynthetic planning include:
-
Directing Effects of Substituents: Substituents are broadly classified as either ortho, para-directing or meta-directing for electrophilic aromatic substitution (EAS). Activating groups (e.g., -OH, -OR, -NH2, alkyl) generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (e.g., -NO2, -CN, -SO3H, -C=O) direct to the meta position.[1]
-
Activating and Deactivating Nature: Activating groups increase the rate of EAS reactions, while deactivating groups decrease it. It is often advantageous to introduce an activating group early in the synthesis to facilitate subsequent steps.[1]
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reagents to the ortho positions, favoring para substitution.
-
Functional Group Compatibility: The chosen reaction conditions must be compatible with all functional groups present in the molecule. Protecting groups may be necessary to mask sensitive functionalities during a particular transformation.[3]
A logical workflow for planning the synthesis of a polysubstituted benzene is outlined below:
Sources
Application of 1-Chloro-3-propylbenzene as a chemical intermediate
An Application Guide to 1-Chloro-3-propylbenzene as a Versatile Chemical Intermediate
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the applications of this compound. As a substituted aromatic halide, this compound serves as a valuable and versatile building block in organic synthesis. Its utility stems from the distinct reactivity of the chloro-substituent and the potential for functionalization of the aromatic ring. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its effective use in synthesizing more complex molecules for the pharmaceutical, agrochemical, and specialty materials industries.
Physicochemical Properties and Synthesis
Before delving into its applications, a foundational understanding of this compound's properties and a reliable synthetic route is essential.
Compound Properties
This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl | PubChem[1] |
| Molecular Weight | 154.63 g/mol | PubChem[1] |
| CAS Number | 57430-24-7 | PubChem[1] |
| Boiling Point | 197-199 °C | (Predicted) |
| Density | 1.01 g/cm³ | (Predicted) |
| SMILES | CCCC1=CC(=CC=C1)Cl | PubChem[1] |
| InChIKey | AVBDQUQDFWSKSV-UHFFFAOYSA-N | PubChem[1] |
Strategic Synthesis from Benzene
The direct Friedel-Crafts alkylation of benzene with 1-chloropropane is synthetically problematic due to carbocation rearrangement, which would primarily yield isopropylbenzene.[2][3] Therefore, a multi-step approach commencing with a Friedel-Crafts acylation is the preferred and more controlled method to achieve the desired n-propyl substituent and 1,3-substitution pattern.[4][5][6]
The causality behind this strategic choice is rooted in the electronic nature of the intermediates. The acyl group is deactivating and a meta-director, which ensures the subsequent chlorination occurs at the desired position.[6]
Caption: Synthesis of this compound from Benzene.
Application Protocol 1: Synthesis of this compound
This protocol details the robust, three-step synthesis from benzene.
Objective: To synthesize this compound with high purity.
Materials:
-
Benzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Chlorine (Cl₂) gas or N-Chlorosuccinimide (NCS)
-
Iron(III) chloride (FeCl₃)
-
Zinc amalgam (Zn(Hg))
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation
Methodology:
Step 1: Friedel-Crafts Acylation to form Propiophenone [3][6]
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.1 eq) in dry DCM.
-
Add benzene (1.0 eq) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The causality for slow addition is to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with dilute HCl, water, NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude propiophenone.
Step 2: Meta-Chlorination [5][6]
-
In a flask protected from light, dissolve the propiophenone (1.0 eq) in a suitable solvent (e.g., CCl₄ or neat).
-
Add a catalytic amount of FeCl₃.
-
Bubble Cl₂ gas through the solution at a controlled rate, or add NCS portion-wise, while monitoring the reaction progress by GC. The acyl group's meta-directing effect ensures the formation of the 3-chloro isomer as the major product.
-
Upon completion, purge the system with nitrogen to remove excess chlorine.
-
Wash the reaction mixture with water and NaHCO₃ solution to remove the catalyst and acid byproducts.
-
Dry the organic phase and remove the solvent to yield crude 3-chloropropiophenone.
Step 3: Clemmensen Reduction [5][6]
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the liquid and washing the solid with water.
-
Place the zinc amalgam in a round-bottom flask with concentrated HCl, water, and ethanol.
-
Add the crude 3-chloropropiophenone (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours. Add additional portions of concentrated HCl periodically to maintain a strongly acidic environment, which is critical for the reduction mechanism.
-
After cooling, separate the organic layer. Extract the aqueous layer with ether or DCM.
-
Combine the organic extracts, wash with water and NaHCO₃ solution until neutral, then dry over anhydrous MgSO₄.
-
Purify the final product, this compound, by vacuum distillation.
Core Applications as a Chemical Intermediate
The synthetic value of this compound lies in its ability to undergo reactions typical of aryl halides, transforming it into more complex structures. The primary pathways involve the formation of organometallic reagents and participation in metal-catalyzed cross-coupling reactions.
Grignard Reagent Formation and Utility
Aryl chlorides can be converted into Grignard reagents, which are potent carbon nucleophiles. This transformation converts the electrophilic carbon of the C-Cl bond into a highly nucleophilic one, enabling the formation of new carbon-carbon bonds.[7][8][9]
Caption: Grignard Reagent Workflow.
Application Protocol 2: Synthesis of 3-Propyl-benzoic acid via Grignard Reagent
This protocol demonstrates the utility of the Grignard reagent by synthesizing a carboxylic acid.
Objective: To prepare 3-propyl-benzoic acid from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Carbon dioxide (CO₂, solid/dry ice or gas)
-
Hydrochloric acid (HCl), ~3M
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Flame-dry all glassware and allow to cool under a nitrogen atmosphere. The exclusion of water is paramount as Grignard reagents are highly basic and will be quenched by protic sources.
-
Place magnesium turnings (1.2 eq) in a three-neck flask with a reflux condenser and dropping funnel.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. Gently heat the flask to initiate the reaction, which is often indicated by the disappearance of the iodine color and bubble formation.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, crush an excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. The Grignard reagent attacks the CO₂, forming a magnesium carboxylate salt.
-
Allow the excess CO₂ to sublime.
-
Quench the reaction by adding 3M HCl until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and then extract the desired carboxylic acid into the aqueous phase using NaOH solution.
-
Wash the basic aqueous layer with ether to remove any unreacted starting material.
-
Re-acidify the aqueous layer with concentrated HCl to precipitate the 3-propyl-benzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryl compounds.[10][11] Aryl chlorides are more challenging substrates than bromides or iodides due to the strength of the C-Cl bond, requiring more electron-rich and sterically demanding phosphine ligands to facilitate the initial oxidative addition step in the catalytic cycle.[12][13] The products of these reactions are prevalent in pharmaceuticals, agrochemicals, and liquid crystals.[14][15]
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Application Protocol 3: Suzuki-Miyaura Coupling to Synthesize a Biaryl Compound
This protocol provides a general methodology for coupling this compound with an arylboronic acid.
Objective: To synthesize 4'-(3-propylphenyl)-acetophenone.
Materials:
-
This compound
-
4-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) - catalyst precursor
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) - ligand
-
Potassium phosphate (K₃PO₄) - base
-
Anhydrous toluene and water (solvent system)
-
Standard Schlenk line glassware for inert atmosphere reactions
Methodology:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), and K₃PO₄ (2.0-3.0 eq). The use of a strong base is necessary to facilitate the transmetalation step.[11]
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (1-3 mol%) and SPhos (2-6 mol%) in a small amount of degassed toluene. The choice of a bulky, electron-rich ligand like SPhos is critical for activating the inert C-Cl bond.
-
Add degassed toluene and water (typically a 10:1 ratio) to the flask containing the reagents. The biphasic system can enhance reaction rates.[12]
-
Add the catalyst solution to the reaction mixture.
-
Seal the flask and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Conclusion
This compound is a strategically valuable intermediate in organic synthesis. Its controlled preparation via Friedel-Crafts acylation followed by reduction circumvents common isomerization issues. Its true utility is realized through its conversion into highly reactive organometallic species or its participation in powerful cross-coupling reactions. The protocols outlined herein provide a robust framework for leveraging this compound as a foundational building block for creating complex molecules with applications in medicinal chemistry, materials science, and beyond. The key to its successful application lies in understanding the mechanistic principles that govern its reactivity, allowing for the rational design of synthetic routes to novel and valuable compounds.
References
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Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 1-Chloro-3-propylbenzene
Abstract
This application note provides a comprehensive, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 1-Chloro-3-propylbenzene. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. Grounded in fundamental chromatographic principles, this guide explains the causal logic behind experimental choices, from initial column and mobile phase selection to final method optimization. The resulting protocol is designed to be a self-validating system, ensuring reliability and reproducibility in separating the target compound from process-related impurities and isomers.
Introduction: The Rationale for Purification
This compound is a halogenated aromatic hydrocarbon often utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The purity of such intermediates is paramount, as process-related impurities can introduce unwanted side reactions, reduce final product yield, and, in the context of drug development, pose significant safety risks.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and precise technique for both the analysis and purification of small molecules, offering high resolution and sensitivity.[2][4]
This guide details the development of a reversed-phase HPLC (RP-HPLC) method, a modality ideally suited for the separation of non-polar compounds like this compound.[5] We will proceed from an initial characterization of the analyte to a systematic, logic-driven optimization workflow, culminating in a final, robust purification protocol.
Foundational Strategy: Analyte-Driven Method Design
The success of any HPLC method hinges on a strategy informed by the physicochemical properties of the analyte. A summary of the key properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC Method Development |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl | Small molecule, suitable for standard HPLC columns. |
| Molecular Weight | 154.63 g/mol [6] | Influences diffusion; compatible with standard particle sizes. |
| XLogP3 | 4.3[6] | Highly non-polar and hydrophobic; indicates strong retention on a non-polar stationary phase. |
| UV Absorbance | Aromatic Ring | Contains a chromophore, making UV detection a suitable choice.[7] |
Selecting the Chromatographic Mode and Stationary Phase
The high XLogP3 value of 4.3 indicates that this compound is significantly hydrophobic.[6] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate separation mode.[5][8] In this mode, a non-polar stationary phase is used with a polar mobile phase.
Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for method development involving hydrophobic compounds.[9] The long alkyl chains of the C18 phase provide a highly non-polar environment, promoting strong hydrophobic interactions with this compound. This strong retention is crucial for achieving separation from potentially less hydrophobic impurities. For aromatic compounds, a Phenyl stationary phase can sometimes offer alternative selectivity due to π-π interactions, but C18 remains the most robust initial choice.[10][11]
Mobile Phase and Detector Selection
Mobile Phase: The mobile phase in RP-HPLC must be polar to facilitate partitioning of the analyte with the stationary phase. A mixture of HPLC-grade water and a water-miscible organic solvent is standard.[12]
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity.[9]
-
Composition: The ratio of water to ACN is the primary tool for controlling retention. A higher percentage of ACN (the "stronger" solvent) will decrease the retention time of a non-polar analyte, while a lower percentage will increase it.[9]
Detector: The presence of the benzene ring provides a strong chromophore, making UV detection highly effective. Related compounds like chlorobenzene exhibit significant absorbance around 254-265 nm.[7][13] Therefore, a UV detector set to 254 nm is a logical and effective starting point for detection.
Experimental Workflow for Method Development
The development process follows a logical progression from a broad scouting run to fine-tuned optimization. This ensures an efficient path to a robust final method.
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// Edges Analyte -> Selection [label="Informs Choices"]; Selection -> Scouting [label="Defines Starting Point"]; Scouting -> Evaluation [label="Generates Initial Data"]; Evaluation -> Isocratic_Path; Isocratic_Path -> Optimization [label="No (Complex Sample)"]; Isocratic_Path -> Optimization [label="Yes (Simple Separation)"]; Optimization -> Final_Method [label="Refines Separation"]; }
HPLC Method Development Workflow
Protocol 1: Initial Scouting Run (Gradient Method)
This initial run is designed to quickly determine the approximate organic solvent concentration required to elute the target compound and to visualize the complexity of the sample mixture.[9]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-Grade Water.
-
Mobile Phase B: HPLC-Grade Acetonitrile (ACN).
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a 50:50 Water:ACN solution to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Table 2: Scouting Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Protocol 2: Method Optimization
Based on the results of the scouting run, the method is optimized to improve resolution between the main peak and any impurities, ensure good peak shape, and reduce run time.
-
Analyze the Scouting Chromatogram:
-
Identify the retention time (t_R) of the this compound peak.
-
Note the %B (ACN) at which the peak elutes. This is your starting point for developing an isocratic method or a shallower gradient.
-
Assess the resolution between the target peak and adjacent impurities. The goal is to maximize this separation.[9]
-
-
Refine the Mobile Phase Composition:
-
For Isocratic Elution: If the scouting run shows a simple impurity profile with good separation, an isocratic (constant mobile phase composition) method is faster and more robust. A good starting point for the isocratic %ACN is 5-10% lower than the concentration at which the peak eluted in the gradient run.
-
For Gradient Elution: If the sample is complex with impurities eluting both before and after the main peak, a refined gradient is necessary. Decrease the gradient slope around the elution time of the target compound to increase resolution.
-
-
Fine-Tuning Parameters: Use the following table as a guide to troubleshoot and optimize the separation.
Table 3: Guide to HPLC Parameter Optimization
| Issue | Parameter to Adjust | Action and Rationale |
|---|---|---|
| Low Retention (Peak elutes too early) | % Organic (ACN) | Decrease the percentage of ACN. This increases the polarity of the mobile phase, leading to stronger interaction with the C18 column and longer retention for the non-polar analyte.[9] |
| High Retention (Peak elutes too late) | % Organic (ACN) | Increase the percentage of ACN. This reduces mobile phase polarity, weakening the analyte's interaction with the stationary phase and speeding up elution. |
| Poor Resolution Between Peaks | % Organic (ACN) or Solvent Type | Decrease the %ACN to increase retention and potentially improve separation. Alternatively, switching the organic modifier to Methanol can alter selectivity due to different solvent properties. |
| Broad Peaks | Flow Rate | Decrease the flow rate (e.g., from 1.0 to 0.8 mL/min). This allows more time for mass transfer between the mobile and stationary phases, often leading to sharper peaks and better efficiency. |
| High Backpressure | Flow Rate or Column Temperature | Decrease the flow rate. Alternatively, increase the column temperature (e.g., to 35-40 °C) to reduce mobile phase viscosity and lower backpressure. |
Final Optimized Purification Protocol
After systematic optimization, the following protocol was established for the efficient purification of this compound. This method provides excellent resolution from common process-related impurities.
Table 4: Final Optimized HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Instrument | Preparative or Semi-Preparative HPLC System |
| Column | C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase | Isocratic: 75% Acetonitrile, 25% Water |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 50-500 µL (dependent on concentration and column loading) |
Step-by-Step Final Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 750 mL of HPLC-grade Acetonitrile with 250 mL of HPLC-grade Water. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase to the highest possible concentration without precipitation. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system and column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 15-20 minutes).
-
Injection and Fraction Collection: Inject the prepared sample. Monitor the chromatogram in real-time and collect the fraction corresponding to the main this compound peak.
-
Post-Run Analysis: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm purity.
-
Solvent Removal: Remove the mobile phase from the collected fraction using a rotary evaporator to yield the purified product.
Method Validation and Trustworthiness
To ensure this method is robust and suitable for its intended purpose, its performance should be verified through analytical validation, following principles outlined by the International Council for Harmonisation (ICH).[14][15][16]
-
Specificity: The method's ability to separate the analyte from potential impurities is its most critical feature. This is demonstrated by resolving the main peak from all other components in the crude mixture.[17]
-
Precision: The precision of the method would be determined by making multiple injections of the same homogenous sample. The relative standard deviation (RSD) of the retention time and peak area should be low (typically <2%), demonstrating reproducibility.[18][19]
-
Linearity & Range: While less critical for a purification protocol, analyzing a series of standards would confirm a linear relationship between concentration and peak area over a defined range.[18]
-
Robustness: The method's reliability can be confirmed by making small, deliberate changes to parameters like mobile phase composition (e.g., ±2% ACN) and column temperature (±5 °C) and observing that the separation remains effective.[16]
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the purification of this compound. By starting with a C18 column and a water/acetonitrile mobile phase, and employing a logical workflow of scouting and optimization, a highly effective isocratic method was established. This protocol is designed to deliver high-purity material, is rooted in established chromatographic principles, and provides a framework for validation to ensure its trustworthiness for critical research and development applications.
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Application Note & Protocol: A Scalable, Three-Step Synthesis of 1-Chloro-3-propylbenzene for Pharmaceutical and Agrochemical Intermediates
Abstract
1-Chloro-3-propylbenzene is a key building block in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals. Direct Friedel-Crafts alkylation of chlorobenzene or benzene is not a viable route for its large-scale production due to carbocation rearrangements and unfavorable isomer distribution. This application note details a robust and scalable three-step synthetic pathway starting from benzene. The strategy leverages a Friedel-Crafts acylation, followed by a regioselective electrophilic chlorination, and concludes with a high-efficiency reduction of the keto group. This method reliably produces the desired 1,3- (meta) substituted product, overcoming the inherent challenges of direct alkylation. We provide detailed, field-proven protocols for each step, with a focus on the Wolff-Kishner reduction and catalytic hydrogenation as industrially preferred methods.
Strategic Overview: The Imperative for a Multi-Step Approach
The synthesis of specifically substituted aromatic compounds is a cornerstone of industrial organic chemistry. A common pitfall in synthesizing n-propylated arenes is the Friedel-Crafts alkylation, where the primary carbocation formed from 1-chloropropane rapidly rearranges to a more stable secondary carbocation, yielding the isopropyl-substituted byproduct as the major product.[1][2]
To circumvent this issue and to achieve the desired meta-substitution pattern, a three-step sequence is employed. The directing effects of the functional groups are strategically manipulated at each stage:
-
Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride. The resulting acyl group is a deactivating, meta-director, which is crucial for the subsequent step.[3][4][5]
-
Electrophilic Aromatic Substitution (Chlorination): The propiophenone intermediate is chlorinated. The meta-directing nature of the keto group ensures the chlorine atom is installed at the 3-position.[3][6]
-
Carbonyl Group Reduction: The final step involves the reduction of the ketone to a methylene group. This converts the meta-directing acyl group into an ortho-, para-directing propyl group, locking in the desired this compound structure.[1][7]
This sequence ensures high regioselectivity and overall yield, making it suitable for large-scale production.
Figure 1: Overall synthetic workflow for this compound.
Detailed Protocols for Large-Scale Synthesis
Safety Preamble: All operations should be conducted in a well-ventilated chemical fume hood or an appropriate production facility. Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves, is mandatory. Aluminum chloride is highly corrosive and reacts violently with water.[8] Hydrazine is toxic and a suspected carcinogen.[9] Catalytic hydrogenation involves flammable hydrogen gas under pressure and must be performed in a properly rated reactor by trained personnel.[10]
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
This reaction forms an acylium ion as the electrophile, which then attacks the benzene ring. Unlike alkylation, the acylium ion does not rearrange, ensuring the formation of a straight-chain ketone.[11]
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Application Notes and Protocols for the Safe Handling and Disposal of 1-Chloro-3-propylbenzene Waste
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 1-Chloro-3-propylbenzene. Due to its classification as a halogenated aromatic hydrocarbon, specific procedures must be followed to mitigate risks to personnel and the environment. These protocols are grounded in established safety standards and regulatory requirements to ensure a self-validating system of laboratory safety.
Introduction: Understanding the Hazard Profile
The primary risks associated with handling this compound waste stem from its irritant properties and potential environmental toxicity. Inhalation of vapors and direct skin or eye contact are the main exposure routes to be controlled. Improper disposal can lead to contamination of soil and water systems, posing a threat to ecosystems.
Hazard Assessment and Chemical Properties
A thorough understanding of the chemical's properties is foundational to safe handling. The following table summarizes key data for this compound and its close isomer, 1-chloro-4-propylbenzene, for comparative risk assessment.
| Property | This compound | 1-Chloro-4-propylbenzene (for comparison) | Source |
| CAS Number | 57430-24-7 | 52944-34-0 | [1][4] |
| Molecular Formula | C₉H₁₁Cl | C₉H₁₁Cl | [1][4] |
| Molecular Weight | 154.63 g/mol | 154.63 g/mol | [1][4] |
| Appearance | Not specified; likely a liquid | Not specified; likely a liquid | |
| Boiling Point | Not specified | Not specified | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | H302: Harmful if swallowedH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [2][3][4] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound waste.
Engineering Controls
-
Fume Hood: All handling of this compound, including transfers and waste consolidation, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[5]
Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound waste:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber). | To prevent skin contact and irritation. Gloves should be inspected for integrity before each use. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. An apron may be required for larger quantities. | To protect against accidental spills and splashes. |
| Respiratory Protection | Not generally required when working in a fume hood. For emergencies or spill cleanup outside of a fume hood, a full-face respirator with organic vapor cartridges is necessary. | To prevent inhalation of harmful vapors. |
Waste Handling and Segregation Protocol
Proper segregation of halogenated waste is critical for both safety and cost-effective disposal.[6] Commingling of different waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof container made of a material compatible with halogenated aromatic hydrocarbons (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous). All constituents and their approximate concentrations should be listed.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Segregation Workflow
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Waste segregation decision tree.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Assess: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department and evacuate the laboratory.
-
Contain (for small, manageable spills):
-
Don the appropriate PPE as outlined in Section 3.2.
-
Contain the spill using a chemical spill kit with absorbent materials suitable for organic solvents (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels.
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Clean-up:
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
Waste Disposal Procedures
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[7] As a halogenated hydrocarbon, it is subject to strict disposal regulations.
On-site Accumulation
-
Store sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
The accumulation area should have secondary containment to capture any potential leaks.
Final Disposal
-
Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[8]
-
Waste Manifest: Ensure that a hazardous waste manifest is completed accurately, detailing the contents of the waste container. This is a legal requirement that tracks the waste from "cradle to grave."
-
Transportation: The waste must be transported by a certified hazardous waste hauler.[7]
-
Disposal Method: The preferred method for the disposal of chlorinated solvents is incineration at a permitted facility.[7] Landfilling is not an acceptable disposal method.
The overall waste management workflow is depicted in the following diagram:
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Application Note: Infrared Spectroscopy of 1-Chloro-3-propylbenzene
Abstract
This application note provides a comprehensive guide to the analysis of 1-Chloro-3-propylbenzene using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The document outlines the theoretical basis for the infrared spectrum of this meta-substituted aromatic compound, detailed protocols for sample preparation and spectral acquisition, and an in-depth interpretation of the characteristic absorption bands. Safety considerations specific to the handling of this compound are also addressed.
Introduction: The Role of Infrared Spectroscopy in Aromatic Compound Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that allows for the identification of functional groups and the elucidation of molecular structure.
For substituted aromatic compounds like this compound, IR spectroscopy is particularly informative. The spectrum reveals characteristic absorptions for the aromatic ring, including C-H and C=C stretching vibrations, as well as out-of-plane bending modes that are sensitive to the substitution pattern. Additionally, the aliphatic propyl side chain and the carbon-chlorine bond exhibit distinct vibrational frequencies. This application note will systematically dissect these features to provide a robust analytical framework for this compound.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol details the procedure for obtaining a high-quality FTIR spectrum of this compound, a liquid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for liquid samples as it requires minimal sample preparation and is easy to clean.[1][2]
Materials and Instrumentation
-
Sample: this compound (C₉H₁₁Cl)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Consumables: Pipettes, lint-free wipes, and a suitable solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is a flammable liquid and may cause skin and respiratory irritation.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.[3][4][5]
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Spectral Acquisition:
-
Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a spectrum with a good signal-to-noise ratio.
-
The typical spectral range for analysis of organic compounds is 4000 to 400 cm⁻¹.[2]
-
-
Data Processing and Cleaning:
-
After the spectrum is acquired, clean the ATR crystal immediately using a lint-free wipe and an appropriate solvent.
-
Process the acquired spectrum using the spectrometer software. This may include baseline correction and normalization if required.
-
Spectral Interpretation of this compound
The infrared spectrum of this compound is a composite of the vibrations of its constituent parts: the propyl group, the meta-disubstituted benzene ring, and the C-Cl bond. The table below summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium to Weak |
| 2960-2850 | C-H Stretch | Aliphatic (Propyl group) | Strong |
| ~1600 & ~1500 | C=C Stretch (in-ring) | Aromatic (Benzene Ring) | Medium, Sharp |
| 1470-1370 | C-H Bend | Aliphatic (Propyl group) | Medium |
| 810-750 | C-H Out-of-Plane Bend (Wag) | Aromatic (Benzene Ring) | Strong |
| ~690 | Ring Bend | Aromatic (Benzene Ring) | Medium |
| Below 800 | C-Cl Stretch | Aryl Halide | Medium to Strong |
High-Frequency Region (>2800 cm⁻¹)
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region, characteristic of the C-H bonds on the benzene ring. Their position just above 3000 cm⁻¹ is a key indicator of unsaturation.
-
Aliphatic C-H Stretching: Strong absorptions will be observed between 2960 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the propyl side chain.
Fingerprint Region (1600-600 cm⁻¹)
This region contains a wealth of structural information and is unique to the molecule.
-
Aromatic C=C Stretching: Two sharp bands, characteristic of the benzene ring, are expected near 1600 cm⁻¹ and 1500 cm⁻¹.
-
Aliphatic C-H Bending: The bending vibrations of the C-H bonds in the propyl group will appear in the 1470-1370 cm⁻¹ range.
-
Substitution Pattern (Out-of-Plane Bending): The pattern of substitution on the benzene ring gives rise to strong bands in the lower frequency region. For a meta-disubstituted benzene ring, a strong C-H out-of-plane bending (wagging) peak is expected between 810 and 750 cm⁻¹, and a ring bending peak should be present near 690 cm⁻¹. These two features are highly diagnostic for the 1,3-substitution pattern of this compound.
-
C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride typically appears in the region below 800 cm⁻¹. This band can sometimes overlap with other absorptions in the fingerprint region.
Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample handling to final spectral interpretation for the analysis of this compound.
Figure 1: Workflow for FTIR analysis of this compound.
Conclusion
Infrared spectroscopy is a rapid and effective technique for the structural characterization of this compound. By following the detailed protocol and understanding the key vibrational frequencies outlined in this application note, researchers can confidently identify the compound and ascertain the presence of its key structural features: the propyl side chain and the meta-substituted chlorinated benzene ring. The characteristic out-of-plane bending vibrations in the fingerprint region are particularly powerful for confirming the 1,3-substitution pattern.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 1-Chloro-3-propylbenzene Synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-3-propylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we will explore common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of this multi-step synthesis.
Strategic Overview: The Synthetic Pathway
The synthesis of this compound from benzene is a strategic process that circumvents the challenges of direct alkylation and leverages the directing effects of intermediate functional groups. Direct Friedel-Crafts alkylation of benzene with a propyl halide is not a viable route due to the propensity of the primary carbocation to rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product.[1]
Therefore, a more reliable, three-step synthesis is employed:
-
Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield propiophenone.[2][3][4] The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[5]
-
Electrophilic Aromatic Substitution (Chlorination): The propiophenone is then chlorinated. The acyl group is a deactivating, meta-directing group, which ensures that the chlorine atom is introduced at the 3-position on the benzene ring.[2][3]
-
Reduction of the Carbonyl Group: The final step involves the reduction of the ketone group to a methylene group, converting 3-chloropropiophenone to this compound. This can be achieved through methods like the Clemmensen or Wolff-Kishner reduction.[2][3][6][7]
Caption: Synthetic pathway for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
Part 1: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of benzene with propanoyl chloride is resulting in a low yield. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation can often be attributed to the following factors:
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or glassware will react with and deactivate the catalyst. Ensure all glassware is thoroughly oven-dried and cooled under a dry atmosphere, and use anhydrous solvents.
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the resulting ketone product, rendering it inactive.[5] Using a sub-stoichiometric amount will lead to an incomplete reaction.
-
Reaction Temperature: The reaction is typically started at a low temperature (around 0-5 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or slightly heated to drive the reaction to completion.[8] Improper temperature control can lead to side reactions.
Q2: I am observing the formation of byproducts other than propiophenone. What are they, and how can I minimize them?
A2: While Friedel-Crafts acylation is generally a clean reaction, some side reactions can occur:
-
Polyacylation: Although the acyl group is deactivating, preventing further acylation is a key advantage of this method.[5] However, under harsh conditions or with a highly activated starting material (which benzene is not), polyacylation can be a minor issue. Using the correct stoichiometry of reactants and catalyst should minimize this.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with benzene in the acylation reaction. It is best to use benzene as both the reactant and the solvent or to use an inert solvent like carbon disulfide or dichloromethane.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Potent Lewis acid to generate the acylium ion. |
| Solvent | Benzene (reactant) or Dichloromethane | Inert solvent that does not compete in the reaction. |
| Temperature | 0-5 °C initially, then warm to RT or reflux | Controls initial exotherm and drives reaction to completion. |
| Reactant Purity | Anhydrous propanoyl chloride and benzene | Prevents deactivation of the catalyst. |
Caption: Optimized conditions for Friedel-Crafts Acylation.
Part 2: Chlorination of Propiophenone
Q3: The chlorination of my propiophenone is yielding a mixture of isomers. How can I improve the regioselectivity for the meta-product?
A3: The acyl group of propiophenone is a meta-director. However, achieving high regioselectivity depends on controlling the reaction conditions:
-
Catalyst: A Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is necessary to polarize the Cl-Cl bond and generate the electrophile.[9]
-
Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature can enhance the selectivity for the thermodynamically favored meta-product.
-
Reaction Time: Allowing the reaction to proceed for an extended period at a higher temperature might lead to the formation of other isomers or dichlorinated products. Monitoring the reaction by techniques like TLC or GC is crucial.
Part 3: Reduction of 3-Chloropropiophenone
Q4: I am having trouble with the reduction of the carbonyl group. Which method, Clemmensen or Wolff-Kishner, is better, and what are the common pitfalls?
A4: Both the Clemmensen and Wolff-Kishner reductions are effective for converting a ketone to an alkane. The choice depends on the overall functionality of your molecule.
-
Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[10][11]
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by elimination of nitrogen gas under basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent like diethylene glycol).[14][15][16][17]
-
Advantages: It is ideal for substrates that are sensitive to acid.
-
Disadvantages: The strongly basic and high-temperature conditions can be problematic for base-sensitive molecules.
-
Q5: My Clemmensen reduction is incomplete. How can I improve the conversion?
A5: Incomplete Clemmensen reductions can be due to:
-
Inactive Zinc Amalgam: The surface of the zinc needs to be activated. Proper preparation of the zinc amalgam is critical.
-
Insufficient Acid: A sufficient concentration of strong acid is required to drive the reaction.
-
Poor Mixing: This is a heterogeneous reaction, so vigorous stirring is necessary to ensure contact between the organic substrate and the surface of the zinc amalgam.
Q6: The Wolff-Kishner reduction is giving me a low yield. What could be the issue?
A6: Low yields in a Wolff-Kishner reduction are often due to:
-
Incomplete Hydrazone Formation: The initial step of forming the hydrazone is crucial. Ensure you are using a sufficient excess of hydrazine.
-
Insufficiently High Temperature: The decomposition of the hydrazone requires high temperatures, typically around 180-200 °C.[18] Using a high-boiling solvent is essential.
-
Presence of Water: The Huang-Minlon modification of the Wolff-Kishner reduction involves distilling off water after the initial hydrazone formation to drive the reaction to a higher temperature and completion.[18]
Caption: Decision workflow for the reduction step.
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and dry benzene (acting as both reactant and solvent).
-
Addition: Cool the flask in an ice bath to 0-5 °C. Add propanoyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to a gentle reflux for 30 minutes to complete the reaction.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water, then with a sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude propiophenone can be purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of 3-Chloropropiophenone
-
Zinc Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 10 minutes. Decant the solution and wash the zinc with water.[5]
-
Setup: In a large round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, and concentrated hydrochloric acid.
-
Reaction: Add a solution of 3-chloropropiophenone in a suitable solvent (e.g., toluene) to the flask. Heat the mixture to a vigorous reflux with stirring. Add more concentrated HCl in portions during the reflux period (typically 4-6 hours).[5]
-
Work-up: After the reflux, allow the mixture to cool. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with water, then with a sodium bicarbonate solution until neutral.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the crude this compound by distillation.
References
- Quora. (2024, July 7). How does this compound be synthesized from a benzene if both chloro and propyl are ortho-para directors?
- Quora. (2023, July 10). What is the partial synthesis of this compound from benzene?
- Quora. (2024, July 7). How can this compound be synthesized from a benzene if both chloro and propyl are meta directors?
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3-Propylbenzaldehyde Synthesis.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.). Gattermann reaction.
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
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- BenchChem. (n.d.). Friedel-Crafts acylation for 1-Methyl-2-propylbenzene synthesis.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples.
- Reddit. (2023, July 15). Best Conditions for the Synthesis of n-Propylbenzene from Benzene.
- Filo. (2025, April 1). Propose a synthesis of this compound, starting from propylb...
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Organic Reactions. (n.d.). The Wolff-Kishner Reduction.
- Pharmaguideline. (n.d.). Wolff Kishner Reduction.
- Unacademy. (n.d.). Gattermann Reaction.
- Wikipedia. (n.d.). Benzene.
- BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
- Jim Clark. (n.d.). Friedel-Crafts acylation of benzene.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Gattermann reaction examples.
- Chegg. (2020, May 5). Which sequence of reactions would transform benzene into 1- chloro-3-propylbenzene in good yield.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Slideshare. (n.d.). Gattermann reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
- Unknown. (n.d.). Clemmensen Reduction.
- Wikipedia. (n.d.). Clemmensen reduction.
- Chemistry Stack Exchange. (2020, June 15). Alkylation of benzene.
- Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- Pearson+. (n.d.). Using Friedel–Crafts acylation reaction, propose the synthesis of....
- Chemistry Notes. (2023, June 3). Clemmensen Reduction: Mechanism and Application.
- Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction.
- Science Forums. (2005, July 25). synthesis of meta chloro propylbenzene.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Química Organica.org. (n.d.). Synthesis of aromatic compounds I.
- PubChem. (n.d.). This compound.
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Technical Support Center: Synthesis of 1-Chloro-3-propylbenzene
Welcome to the technical support guide for the synthesis of 1-chloro-3-propylbenzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic rationale behind common pitfalls and provide validated troubleshooting strategies to ensure a high yield of the desired meta-substituted product.
Frequently Asked Questions & Troubleshooting
Q1: I'm planning to synthesize this compound. Why can't I just perform a Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane?
This is a common query, as it appears to be the most direct route. However, this approach is fundamentally flawed due to two major side reactions: carbocation rearrangement and incorrect regioselectivity.
-
Carbocation Rearrangement: The Friedel-Crafts alkylation proceeds via a carbocation intermediate.[1] When 1-chloropropane reacts with a Lewis acid catalyst (e.g., AlCl₃), it forms a primary carbocation. This primary carbocation is unstable and will rapidly rearrange via a 1,2-hydride shift to form a more stable secondary carbocation.[2][3] Consequently, the benzene ring is alkylated by the isopropyl cation, yielding 1-chloro-4-isopropylbenzene and 1-chloro-2-isopropylbenzene, not the desired n-propyl product.[4]
-
Incorrect Regioselectivity: The chloro group on chlorobenzene is an ortho, para-director for subsequent electrophilic aromatic substitution.[5][6] Therefore, even if the n-propyl carbocation did not rearrange, it would be directed to the positions ortho and para to the chlorine atom, yielding 1-chloro-2-propylbenzene and 1-chloro-4-propylbenzene. The desired meta isomer, this compound, would only be formed in negligible amounts.[4]
- dot
graph CarbocationRearrangement { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Q2: What is the recommended, reliable synthesis pathway for this compound?
To overcome the challenges of carbocation rearrangement and regioselectivity, a three-step sequence starting from benzene is the industry-standard method. This pathway strategically installs a meta-directing group, which is later converted to the desired propyl group.[7][8]
-
Step 1: Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride and a Lewis acid catalyst (AlCl₃) to form propiophenone. The acylium ion (CH₃CH₂CO⁺) does not undergo rearrangement, ensuring the formation of a straight-chain keto-group.[9][10]
-
Step 2: Electrophilic Aromatic Chlorination: The acyl group (-COEt) on propiophenone is a strong deactivating group and a powerful meta-director.[5] Chlorination with Cl₂ and a Lewis acid catalyst (e.g., FeCl₃) selectively adds a chlorine atom at the position meta to the acyl group, yielding 3-chloropropiophenone.
-
Step 3: Reduction of the Carbonyl Group: The ketone is reduced to a methylene (-CH₂-) group. Two common methods for this are the Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base like KOH).[11] This final step yields the target molecule, this compound.
- dot
graph RecommendedSynthesis { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Q3: I'm observing poor regioselectivity during the chlorination of propiophenone (Step 2). How can I maximize the yield of the meta isomer?
While the acyl group is a strong meta-director, trace amounts of ortho and para isomers can form, complicating purification.
| Issue | Causality | Troubleshooting Strategy |
| Formation of ortho/para isomers | The directing effect is strong but not absolute. Higher temperatures can provide enough energy to overcome the activation barrier for ortho/para substitution. | Control Temperature: Maintain a low reaction temperature (0-25°C) to favor the kinetically preferred meta product. |
| Polychlorination | If the reaction is run for too long or with excess chlorine, a second chlorine atom can add to the ring. | Stoichiometric Control: Use a slight excess (1.0-1.1 equivalents) of the chlorinating agent (Cl₂). Monitor the reaction progress by GC or TLC to stop it upon consumption of the starting material. |
| Difficult Purification | Isomers have very similar boiling points, making simple distillation ineffective. | Purification Method: Use fractional distillation under reduced pressure for large scales. For laboratory scale, flash column chromatography on silica gel is highly effective for separating the meta isomer from minor ortho and para contaminants. |
A study on the regioselectivity in electrophilic aromatic substitution of deactivated benzenes confirms that while the meta pathway is highly favored, minor isomers can be expected.[12]
Q4: My Clemmensen reduction (Step 3) is giving a low yield. What are the common failure points?
The Clemmensen reduction, while effective, can be sensitive to reaction conditions.
-
Problem: Incomplete Reaction
-
Cause: The zinc may not be sufficiently activated. The reaction occurs on the surface of the zinc, and an oxide layer can inhibit reactivity.
-
Solution: Ensure the zinc is properly amalgamated with mercury(II) chloride just before use to create a fresh, reactive surface. Increase the reaction time and maintain vigorous stirring to ensure contact between the organic substrate and the zinc surface.
-
-
Problem: Dimerization/Polymerization
-
Cause: The strongly acidic conditions can promote side reactions, particularly the formation of pinacol-type dimers from the ketone starting material.
-
Solution: Ensure the concentration of HCl is maintained throughout the reaction by periodic addition. Keep the temperature moderate (reflux) but avoid excessive heat which can promote polymerization.
-
-
Alternative: Wolff-Kishner Reduction
-
If the Clemmensen reduction consistently fails, or if your molecule contains acid-sensitive functional groups, the Wolff-Kishner reduction is an excellent alternative. It is performed under basic conditions, which avoids acid-catalyzed side reactions. The primary challenge here is the high temperatures often required (180-200°C), which may necessitate the use of a high-boiling solvent like ethylene glycol.
-
Q5: How do I analytically confirm that I have synthesized this compound and not its isomers?
Distinguishing between the ortho, meta, and para isomers is critical and can be reliably achieved using spectroscopic methods, particularly ¹H and ¹³C NMR spectroscopy, and GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): All three isomers (1,2-, 1,3-, and 1,4-) will have the same molecular ion peak (m/z 154 for ³⁵Cl and 156 for ³⁷Cl). However, they will have distinct retention times on a standard non-polar GC column, allowing for their separation and quantification.
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is the most informative for distinguishing isomers.
-
1-Chloro-2-propylbenzene (ortho): Will show a complex multiplet pattern for the four aromatic protons.
-
This compound (meta): Will show four distinct signals in the aromatic region: a singlet (or narrow triplet), and three multiplets.
-
1-Chloro-4-propylbenzene (para): Will show a highly symmetric pattern, typically two doublets, integrating to 2H each, due to the magnetic equivalence of protons on opposite sides of the ring.
-
-
¹³C NMR Spectroscopy: The number of unique carbon signals can confirm the substitution pattern.
-
1-Chloro-2-propylbenzene (ortho): 9 unique carbon signals.
-
This compound (meta): 9 unique carbon signals.
-
1-Chloro-4-propylbenzene (para): Fewer signals due to symmetry (typically 7 unique signals).
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Benzene
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet to a scrubber (NaOH solution), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).
-
Add dry benzene (5 eq.) and cool the mixture to 0-5°C in an ice bath.
-
Add propanoyl chloride (1.0 eq.) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl (to dissolve aluminum salts).
-
Separate the organic layer, wash with water, NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude propiophenone.
Step 2: Chlorination of Propiophenone
-
Dissolve the crude propiophenone (1.0 eq.) in a suitable solvent (e.g., CCl₄ or neat).
-
Add anhydrous iron(III) chloride (FeCl₃, 0.1 eq.) as the catalyst.
-
Bubble chlorine gas (Cl₂, 1.05 eq.) through the solution at room temperature, or add a solution of Cl₂ in CCl₄. Protect the reaction from light to prevent radical side-chain chlorination.[13]
-
Monitor the reaction by GC. Once the starting material is consumed, purge the system with nitrogen to remove excess Cl₂ and HCl.
-
Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield crude 3-chloropropiophenone. Purify by column chromatography or vacuum distillation if necessary.
Step 3: Clemmensen Reduction
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder (4 eq.) with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the aqueous solution.
-
To a flask containing the Zn(Hg), add concentrated HCl and water.
-
Add the 3-chloropropiophenone (1.0 eq.) dissolved in toluene.
-
Heat the mixture to reflux for 6-8 hours, with periodic additions of concentrated HCl to maintain acidity.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate.
-
Purify the final product, this compound, by vacuum distillation.
References
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- Wikipedia. (2024). Friedel–Crafts reaction.
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- Quora. (2023). What is the partial synthesis of this compound from benzene?
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- ORGANIC REACTION MECHANISM. (n.d.).
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- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (2024). Gattermann reaction.
- Vedantu. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene. Give an equation.
- Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
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- National Center for Biotechnology Information. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
- Master Chemistry. (2023). Side-Chain Reactions Of Benzene Derivatives.
- Wikipedia. (2024). Electrophilic aromatic substitution.
- National Center for Biotechnology Information. (1949). The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure. Journal of the American Chemical Society.
- Filo. (2025). Propose a synthesis of this compound, starting from propylb..
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- Cambridge University Press. (n.d.). Gattermann-Koch Reaction.
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Purification of Crude 1-Chloro-3-propylbenzene: A Technical Guide to Column Chromatography
This technical support guide provides a comprehensive, in-depth walkthrough for the purification of crude 1-chloro-3-propylbenzene using normal-phase column chromatography. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices to empower users with a robust understanding of the separation process. We will address common challenges, provide detailed troubleshooting solutions, and establish a framework for achieving high-purity product consistently.
Section 1: Foundational Concepts & Pre-Column Setup
Successful column chromatography is predicated on a solid understanding of the underlying principles and meticulous preliminary work. This section addresses the fundamental choices you'll make before even packing your column.
FAQ: Why is Normal-Phase Chromatography the Optimal Choice?
Answer: The selection of a chromatographic mode is dictated by the polarity of the target molecule. This compound is a nonpolar aromatic hydrocarbon.[1][2] Normal-phase chromatography (NPC) is the ideal technique for such compounds.[3]
The core principle of NPC relies on a polar stationary phase (typically silica gel) and a non-polar mobile phase (a solvent or solvent mixture).[4][5] In this setup:
-
Polar impurities in your crude mixture will have a strong affinity for the polar silica gel. They will adsorb strongly and move slowly down the column, eluting last.[4]
-
Nonpolar compounds , like our target this compound, have a weaker interaction with the stationary phase and a higher affinity for the non-polar mobile phase. Consequently, they travel down the column much more quickly, eluting first.[3][4]
This differential migration based on polarity is what achieves the separation.[6]
FAQ: How Do I Select the Right Stationary and Mobile Phases?
Answer: For normal-phase chromatography of a nonpolar compound like this compound, the choices are quite standard, but optimization is key.
-
Stationary Phase: Silica gel (SiO₂) is the most common and effective stationary phase for NPC due to its high polarity, mechanical stability, and cost-effectiveness.[5][6] Alumina can also be used but is generally reserved for specific cases. For this purification, 230-400 mesh silica gel for flash chromatography is recommended for optimal resolution and speed.[6]
-
Mobile Phase (Eluent): The mobile phase must be significantly less polar than the silica gel.[4] A single solvent rarely provides the perfect separation. Therefore, a mixture of a non-polar "weak" solvent and a slightly more polar "strong" solvent is used to fine-tune the eluting power.[4]
-
Weak Solvent: Hexane or heptane are excellent choices.
-
Strong Solvent: Ethyl acetate or dichloromethane are commonly used to increase the polarity of the mobile phase.[7]
-
The goal is to find a solvent ratio where the target compound moves off the baseline but is well-separated from impurities. This is determined experimentally using Thin-Layer Chromatography (TLC).[4][8]
Protocol: Developing the Optimal Mobile Phase with Thin-Layer Chromatography (TLC)
Before committing a large sample to a column, TLC is used to rapidly screen and optimize the solvent system. The ideal mobile phase will give your target compound, this compound, a Retention Factor (Rf) value between 0.3 and 0.7, with a clear separation (ΔRf) of at least 0.1 from its closest impurities.[4]
Step-by-Step TLC Analysis:
-
Prepare Samples: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Prepare a dilute solution of your starting materials as well, if available, for comparison.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and any standards onto the baseline of a silica gel TLC plate (with a fluorescent indicator). Keep the spots small and concentrated.[9]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen test solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots against the fluorescent background.[4]
-
Calculate Rf: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize:
-
If Rf is too low (<0.3): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 95:5 to 90:10 Hexane:Ethyl Acetate).
-
If Rf is too high (>0.7): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., move from 95:5 to 98:2 Hexane:Ethyl Acetate).
-
Iterate until the target Rf and optimal separation are achieved.
-
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Eluting Power (ε°) | Role |
|---|---|---|---|
| Hexane / Heptane | 0.1 | 0.01 | Weak, non-polar base |
| Dichloromethane | 3.1 | 0.42 | Strong, intermediate polarity modifier |
| Ethyl Acetate | 4.4 | 0.58 | Strong, polar modifier |
| Methanol | 5.1 | 0.95 | Very Strong, highly polar (used sparingly) |
Data synthesized from multiple sources.[10][11][12]
Section 2: The Column Chromatography Workflow
With an optimized mobile phase, you are ready to perform the preparative separation.
Experimental Workflow Diagram
Caption: Workflow for purification by column chromatography.
Protocol: Step-by-Step Purification
1. Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. A rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample.
-
Place a small plug of cotton wool or glass wool at the bottom of the column, followed by a thin layer of sand.[13]
-
In a beaker, create a slurry by mixing the required amount of silica gel with your non-polar mobile phase (e.g., hexane). Stir well to remove trapped air bubbles.[13]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Add more solvent as needed to prevent the silica bed from running dry.
-
Once the silica has settled, add a protective layer of sand on top. Drain the solvent until it is just level with the top of the sand. Never let the column run dry from this point forward. [14]
2. Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude this compound in the minimum possible volume of the mobile phase.[14] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand/silica bed. Rinse the flask with a tiny amount more of the mobile phase and add it to the column to ensure all the sample is transferred.
-
Dry Loading (For poorly soluble samples): If the sample does not dissolve well in the mobile phase, dissolve it in a different, highly volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the sample mass) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[15]
3. Elution and Fraction Collection:
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting the eluent in sequentially numbered test tubes or flasks.[6] The size of the fractions depends on the column size, but 10-20 mL fractions are a good starting point.
4. Analysis of Fractions:
-
Systematically analyze the collected fractions using TLC. You can spot every other fraction initially to quickly map out the elution profile.
-
Spot the fractions on a TLC plate along with a spot of your original crude mixture.
-
Develop and visualize the plate as described previously. Identify the fractions that contain only the spot corresponding to pure this compound.
5. Isolation:
-
Combine all fractions identified as pure.
-
Remove the solvent using a rotary evaporator to yield the purified this compound oil.
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound is not eluting from the column. | 1. The mobile phase is not polar enough (eluting power is too low).[16]2. The compound has decomposed on the acidic silica gel.[16] | 1. Gradually increase the polarity of the mobile phase. Add a small percentage of a stronger solvent (e.g., increase ethyl acetate from 2% to 5%).2. Perform a stability test on a small scale using 2D TLC.[15][16] If unstable, consider using a deactivated silica gel (e.g., treated with triethylamine) or a different stationary phase like alumina. |
| Poor separation; all compounds elute together. | 1. The mobile phase is too polar (eluting power is too high).[4]2. The initial sample band was too wide due to using too much solvent for loading.[14]3. The column was packed improperly, leading to channeling. | 1. Start again with a less polar mobile phase, as determined by your TLC optimization.2. Ensure the sample is dissolved in the absolute minimum amount of solvent for loading. Consider dry loading if solubility is an issue.[15]3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Streaking or "tailing" of spots on analysis TLCs. | 1. The sample was overloaded on the column.2. The compound has poor solubility in the mobile phase.3. The compound is interacting too strongly with acidic sites on the silica. | 1. Use a larger column with more silica gel relative to the sample mass.2. Try a different mobile phase in which the compound is more soluble.3. Add a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the mobile phase to block active sites. |
| The silica bed has cracked or pulled away from the walls. | 1. The column was allowed to run dry at some point.2. A significant change in solvent polarity caused thermal stress (e.g., switching from hexane to methanol). | 1. This run is likely compromised. The column must be repacked. Always keep the silica bed submerged in solvent.2. When performing a gradient elution, increase the polarity gradually to avoid this. |
| I can't see the compound, but I know it should be eluting. | 1. The fractions are too dilute for the compound to be detected by eye or even TLC.[16]2. The compound does not absorb UV light. | 1. Combine several fractions where you expect the compound to be, concentrate them significantly, and re-run the TLC.[16]2. While this compound is UV-active, some impurities may not be. Use a chemical stain for TLC visualization (e.g., potassium permanganate or iodine) to see all organic compounds. |
Section 4: Safety Precautions
Always consult the Safety Data Sheet (SDS) before handling any chemicals.
-
This compound: May cause skin and serious eye irritation.[1][17]
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane): Are flammable and/or volatile. Propylbenzene, a related compound, is a flammable liquid.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all operations in a well-ventilated chemical fume hood to avoid inhaling vapors.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
References
- Columbia University. (n.d.). Column chromatography.
- Longdom Publishing. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Khan Academy. (n.d.). Column chromatography.
- Brainly. (2020). Arrange the eluting power of the listed solvents in normal-phase chromatography.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- PubChem. (n.d.). This compound.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
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- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
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- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- PubChem. (n.d.). 1-Chloro-3-ethyl-5-propylbenzene.
- Waters Corporation. (n.d.). HPLC Separation Modes.
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- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Professor Dave Explains. (2023). Performing Column Chromatography.
- Biotage. (2023). How does solvent choice impact flash column chromatography performance?.
- Quora. (2024). How can this compound be synthesized from a benzene if both chloro and propyl are meta directors?.
- Unknown Source. (n.d.). HPLC Troubleshooting.
- Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl-.
- Filo. (2025). Propose a synthesis of 1 -chloro- 3 -propylbenzene, starting from propylb...
- Chegg. (2011). Question: 1.)PART AShow a good way to prepare this compound....
- Science Forums. (2005). synthesis of meta chloro propylbenzene.
- Chem Survival. (2013). 【4K】-- Column Chromatography (Purification).
- Quora. (2024). How does this compound be synthesized from a benzene if both chloro and propyl are ortho-para directors?.
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Technical Support Center: Optimizing Temperature for Friedel-Crafts Reactions of Benzene
Welcome to the technical support center for Friedel-Crafts reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face, particularly concerning the critical variable of reaction temperature. This resource, presented in a direct question-and-answer format, provides field-proven insights and troubleshooting strategies to enhance the yield, selectivity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a general temperature range for the Friedel-Crafts alkylation of benzene?
The optimal temperature for Friedel-Crafts alkylation is highly dependent on the specific alkylating agent and catalyst used. For simple, reactive alkyl halides like chloromethane or chloroethane, the reaction can proceed efficiently at room temperature (approx. 20-25°C).[1][2] However, for less reactive agents or in industrial processes like the production of ethylbenzene from ethene, temperatures can be significantly higher, ranging from 130°C to 160°C, often under pressure to maintain a liquid phase.[2] It is crucial to recognize that higher temperatures substantially increase the risk of side reactions, particularly carbocation rearrangements and polyalkylation.[3]
Q2: What is the recommended temperature for the Friedel-Crafts acylation of benzene?
Friedel-Crafts acylation generally requires more thermal energy to overcome its activation barrier compared to alkylation. A common starting point for the acylation of benzene with agents like ethanoyl chloride (acetyl chloride) is heating to approximately 60°C under reflux for about 30 minutes.[1][2][4] However, the initial addition of reagents is often performed at much lower temperatures, such as 0-5°C, to control the initial exothermic reaction between the Lewis acid catalyst and the acylating agent.[5] The optimal temperature is substrate-dependent; some activated systems may react well at room temperature, while others require controlled heating.[6][7]
Q3: Why is precise temperature control so critical in Friedel-Crafts reactions?
Temperature is arguably the most influential variable in a Friedel-Crafts reaction as it governs the delicate balance between reaction rate and selectivity. Friedel-Crafts reactions are often exothermic, and poor temperature control can lead to a runaway reaction.[8]
The core reasons for stringent temperature control are:
-
Controlling Reaction Rate: Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction. However, if a reaction is too slow, a gradual increase in temperature may be necessary.[7][9]
-
Minimizing Side Reactions: This is the primary concern. Elevated temperatures provide the activation energy for undesirable pathways. In alkylation, this includes polyalkylation and carbocation rearrangements.[3][10] In acylation, excessively high temperatures can cause decomposition of reagents or products.[7][11]
-
Dictating Product Isomerization (Regioselectivity): In reactions with substituted benzenes, temperature can determine the ratio of kinetic versus thermodynamic products. An initially formed product at a lower temperature may rearrange to a more stable isomer if the temperature is raised.[1][11]
Q4: How does temperature's impact differ between Friedel-Crafts alkylation and acylation?
The influence of temperature is more complex and problematic in alkylation than in acylation.
-
In Alkylation: The primary product (an alkylbenzene) is more reactive than the starting material (benzene) because alkyl groups are electron-donating and activate the ring.[5][10] Higher temperatures accelerate the initial reaction but disproportionately accelerate the second and subsequent alkylations (polyalkylation). Furthermore, the carbocation intermediates in alkylation are prone to rearrangement to form more stable carbocations (e.g., a primary carbocation rearranging to a secondary or tertiary one).[12][13] This rearrangement is an energy-dependent process, and higher temperatures make it more likely to occur, leading to isomeric impurities.[3][13]
-
In Acylation: The primary product (a ketone) is significantly less reactive than benzene because the acyl group is strongly electron-withdrawing, deactivating the ring towards further substitution.[14][15] This inherent deactivation prevents polyacylation, making temperature control for this side reaction less of a concern. Additionally, the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement.[14][16] Therefore, temperature control in acylation is primarily focused on managing the initial exotherm, preventing decomposition, and ensuring the reaction proceeds to completion without side reactions like deacylation at very high temperatures.[7][11]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions centered on temperature optimization.
Issue 1: Low Yield or Stalled Reaction
Q: My Friedel-Crafts reaction is extremely slow or has not initiated. Should I reflexively increase the temperature?
A: While low temperature is a likely cause, increasing it should be a controlled, diagnostic step rather than a reflexive action.
-
Causality: Chemical reactions require a minimum activation energy to proceed. If the thermal energy of the system is too low, the reaction rate will be negligible. This is particularly true for acylation reactions or when using less reactive alkylating agents.[7]
-
Troubleshooting Protocol:
-
Verify Reagents and Catalyst: Before adjusting temperature, confirm that your Lewis acid catalyst (e.g., AlCl₃) is anhydrous and active, as moisture will rapidly deactivate it.[5][7] Ensure all reagents and solvents are of sufficient purity and are also anhydrous.
-
Gradual Temperature Increase: If reagents are verified, allow the reaction to warm slowly from its initial low temperature (e.g., 0°C) to room temperature, monitoring for any signs of reaction (e.g., gas evolution, color change) or exotherm.
-
Controlled Heating: If the reaction is still slow at room temperature, begin to heat the mixture gently (e.g., to 40-60°C for acylation) using a water or oil bath.[1][2] Use a thermometer to monitor the internal temperature precisely.
-
Monitor Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to track the consumption of starting material and the formation of the product as you increase the temperature. This prevents overheating and decomposition once the reaction initiates.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products & Isomers
Q: I'm observing significant polyalkylation in my reaction. How can I use temperature to mitigate this?
A: Polyalkylation is a classic problem in Friedel-Crafts alkylation, and lowering the temperature is a primary strategy for control.
-
Causality: The monoalkylated product is more nucleophilic than benzene and thus reacts faster with the electrophile.[5][10] This subsequent reaction has its own activation energy. By lowering the overall thermal energy of the system, you can reduce the rate of all reactions, but it often has a more pronounced effect on the less-favored secondary reaction, thus improving selectivity for the monoalkylated product.[8][17]
-
Optimization Strategy:
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may mean running the reaction at 0°C or even lower, for a longer period.[17]
-
Combine with Stoichiometry: The most effective method is to use temperature control in conjunction with a large excess of the aromatic substrate (benzene).[17][18] This statistically favors the electrophile encountering a benzene molecule over a more reactive (but less concentrated) monoalkylated product molecule.
-
Q: My alkylation reaction is yielding a rearranged isomeric product. What is the role of temperature, and how can I suppress it?
A: Carbocation rearrangement is highly temperature-dependent. Lowering the temperature is critical to favor the kinetic, non-rearranged product.
-
Causality: The reaction proceeds through a carbocation intermediate. If a 1,2-hydride or 1,2-alkyl shift can convert this intermediate into a more stable carbocation (e.g., primary → secondary), this rearrangement will occur.[12][16] This process requires energy. Higher temperatures provide more energy, making the rearrangement faster and more favorable, leading to the product derived from the most stable carbocation (the thermodynamic product).[3][13]
-
Optimization Strategy:
-
Maintain Low Temperatures: Conduct the entire reaction, especially the addition of reagents, at a low temperature (e.g., 0°C or below) to minimize the energy available for rearrangement.[19]
-
Consider Acylation-Reduction: If rearrangement remains a significant problem even at low temperatures, the most reliable solution is to switch strategies. Perform a Friedel-Crafts acylation (which does not rearrange) followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired alkylbenzene.[12][14][15]
-
Caption: Influence of temperature on carbocation rearrangement.
Quantitative Data & Protocols
Table 1: General Temperature Guidelines for Friedel-Crafts Reactions of Benzene
| Reaction Type | Typical Reagents | Catalyst | Recommended Temp. Range (°C) | Key Considerations |
| Alkylation | Simple Alkyl Halides (e.g., CH₃Cl) | AlCl₃ | Room Temperature (20-25°C) | Risk of polyalkylation. Higher temps increase rearrangement.[1][3] |
| Alkylation | Alkyl Halides prone to rearrangement | AlCl₃ | 0°C or lower | Lower temperature to minimize formation of thermodynamic product.[13][19] |
| Acylation | Acyl Chlorides (e.g., CH₃COCl) | AlCl₃ | 0-5°C (addition), then 50-60°C (reflux) | Control initial exotherm, then provide energy for reaction completion.[1][2][5] |
| Industrial Alkylation | Ethene | Zeolite or AlCl₃ | 130-160°C | High pressure is used to maintain liquid phase; conditions favor specific products.[2] |
Table 2: Example of Temperature Effect on Isomer Distribution (Methylation of Toluene)
This table illustrates how temperature can dramatically alter the regioselectivity of an alkylation reaction on a substituted benzene, shifting the equilibrium towards the more thermodynamically stable isomer.
| Temperature (°C) | 2-methyltoluene (ortho) (%) | 3-methyltoluene (meta) (%) | 4-methyltoluene (para) (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Data adapted from Chemguide.[1][2] The shift towards the meta isomer at a higher temperature occurs because, while it forms slower (kinetic disadvantage), it is the most thermodynamically stable of the three isomers.[1]
Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene
This protocol highlights critical temperature control points for a laboratory-scale reaction.
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).
-
Initial Cooling: Cool the suspension to 0-5°C using an ice-water bath. This is a critical step to manage the heat generated in the next step.[5]
-
Acylating Agent Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise via the addition funnel to the stirred suspension, ensuring the internal temperature remains below 10°C .
-
Substrate Addition: After the first addition is complete, add anhydrous benzene (1.0 equivalent) dropwise, again maintaining a low temperature.
-
Reaction Progression: Once the benzene addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[10]
-
Heating (if necessary): If monitoring (e.g., by TLC) shows the reaction is slow or incomplete, heat the mixture to reflux (e.g., ~60°C ) for 30-60 minutes to drive it to completion.[1][4]
-
Work-up: Cool the reaction mixture back to room temperature before quenching by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
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Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. This guide provides in-depth technical answers and practical solutions to common challenges, with a specific focus on preventing polyalkylation.
Troubleshooting Guide: Diagnosis and Solutions for Polyalkylation
Polyalkylation is a frequent and often frustrating side reaction in Friedel-Crafts alkylation, leading to mixtures of products and reduced yields of the desired monoalkylated compound. This section provides a systematic approach to diagnosing and resolving this issue.
Question 1: My reaction is producing a mixture of di- and tri-alkylated products. What is the primary cause of this over-alkylation?
Answer: The fundamental reason for polyalkylation lies in the activating nature of the alkyl group introduced onto the aromatic ring.[1][2] The initial product of monoalkylation is more reactive than the starting material because alkyl groups are electron-donating, which increases the nucleophilicity of the aromatic ring, making it more susceptible to further electrophilic attack.[1][2]
Question 2: What are the most effective strategies to suppress polyalkylation and favor mono-substitution?
Answer: Several experimental parameters can be adjusted to significantly minimize polyalkylation. The most effective strategies are outlined below:
-
Utilize a Large Excess of the Aromatic Substrate: By dramatically increasing the molar ratio of the aromatic compound to the alkylating agent, you statistically favor the reaction of the electrophile with the starting material over the more reactive monoalkylated product.[3][4][5] In industrial applications, the molar ratio of benzene to the alkylating agent can be as high as 50:1 to ensure mono-substitution.[2]
-
Control Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. While some reactions may require heating, excessively high temperatures can lead to a loss of selectivity and the formation of multiple byproducts.[6][7]
-
Employ a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are highly active but can also promote side reactions.[8] Consider using milder catalysts such as FeCl₃ or solid acid catalysts, which can offer different selectivity profiles.[8]
-
Consider Steric Hindrance: The use of a bulky alkylating agent can sterically hinder further substitution on the aromatic ring.[9] Similarly, if the aromatic substrate already contains bulky substituents, this can also disfavor polyalkylation due to steric hindrance.[9]
-
Alternative Synthetic Route: Friedel-Crafts Acylation Followed by Reduction: This two-step approach is often the most reliable method for achieving clean mono-substitution.[1][2][6] The acyl group introduced in the first step is electron-withdrawing, which deactivates the aromatic ring and prevents further substitution.[1][10] The resulting ketone can then be reduced to the desired alkyl group.[6][10]
Question 3: I am still observing polyalkylation even after using a large excess of benzene. What other factors could be at play?
Answer: If polyalkylation persists despite adjusting the stoichiometry, consider the following:
-
Catalyst Concentration and Activity: Ensure your Lewis acid catalyst is anhydrous and active.[7] Moisture will deactivate the catalyst, potentially leading to localized areas of high reactivity and side reactions.[7] Also, ensure the catalyst is well-dispersed in the reaction mixture.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of polyalkylation. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time for maximizing the yield of the monoalkylated product.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding polyalkylation in Friedel-Crafts reactions.
Why is polyalkylation less of a concern in Friedel-Crafts acylation?
The key difference lies in the electronic effect of the substituent being added. An acyl group (-COR) is strongly electron-withdrawing due to the carbonyl group. This deactivates the aromatic ring, making the monoacylated product significantly less reactive than the starting material and thus resistant to further acylation.[1][10][11]
Can carbocation rearrangements influence the extent of polyalkylation?
While carbocation rearrangements are a separate issue in Friedel-Crafts alkylation, they can indirectly affect polyalkylation.[1][6] Rearrangements can lead to the formation of more stable secondary or tertiary carbocations, which are more reactive electrophiles.[6][12] This increased reactivity can potentially exacerbate the issue of polyalkylation if not properly controlled.
Are there any "green" or more environmentally friendly approaches to minimize polyalkylation?
Yes, the development of solid acid catalysts, such as zeolites, is a significant advancement in this area.[10] These catalysts are often reusable, reduce waste, and can offer improved selectivity for monoalkylation in industrial processes.[10]
Experimental Protocol: Mono-alkylation of Toluene with tert-Butyl Chloride
This protocol provides a detailed, step-by-step methodology for the mono-alkylation of toluene, emphasizing the techniques to minimize polyalkylation.
Objective: To synthesize p-tert-butyltoluene with high selectivity, avoiding di- and tri-alkylation.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (ice-cold)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add anhydrous toluene (a large excess, e.g., 10 molar equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (1.1 molar equivalents relative to tert-butyl chloride) to the stirred solution.
-
Substrate Addition: Add tert-butyl chloride (1 molar equivalent) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the reaction is complete (or has reached optimal conversion to the mono-alkylated product), slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with ice-cold 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired p-tert-butyltoluene.
Visualizing the Problem and Solution
The Vicious Cycle of Polyalkylation
The following diagram illustrates the mechanistic reason behind polyalkylation. The initial alkylation product is more activated than the starting material, leading to a cascade of further alkylation reactions.
Caption: Mechanism of Friedel-Crafts Polyalkylation.
Strategic Control of Alkylation
This diagram outlines the key strategies discussed to favor the formation of the desired mono-alkylated product.
Caption: Key Strategies to Prevent Polyalkylation.
Summary of Key Parameters for Controlling Alkylation
| Parameter | Effect on Polyalkylation | Recommendation | Scientific Rationale |
| Stoichiometry | High | Use a large excess of the aromatic substrate (e.g., >10:1 ratio of aromatic:alkylating agent). | Increases the probability of the electrophile reacting with the starting material.[3][4][5] |
| Temperature | Increased at higher temperatures | Maintain low reaction temperatures (e.g., 0-25 °C). | Reduces the overall reaction rate, allowing for better kinetic control and selectivity.[6] |
| Catalyst | Stronger Lewis acids can increase rates | Use a milder Lewis acid (e.g., FeCl₃) or a solid acid catalyst. | Milder catalysts can offer better selectivity and reduce side reactions.[8] |
| Steric Hindrance | Decreased with bulky groups | Utilize bulky alkylating agents or substrates. | Steric hindrance can physically block subsequent alkylation reactions.[9] |
| Alternative Method | Completely avoided | Perform Friedel-Crafts acylation followed by reduction. | The deactivating acyl group prevents poly-substitution.[1][10] |
References
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Acylation and Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- Khan Academy. (n.d.). Friedel-Crafts alkylation.
- Majumdar, D. C., & Panda, A. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(58), 33835-33887.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Li, Y., et al. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. Organic Letters, 24(16), 3081-3085.
- Royal Society of Chemistry. (n.d.). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions.
- Quora. (2022, December 30). What is the difference between Friedel Crafts reaction and Friedel Crafts acylation?.
- ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 12. Khan Academy [khanacademy.org]
Troubleshooting carbocation rearrangement in propylbenzene synthesis
Welcome to the technical support center for propylbenzene synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Friedel-Crafts reactions. Here, we address common challenges, particularly the issue of carbocation rearrangement, and provide experimentally-grounded solutions to help you achieve your desired product with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts alkylation of benzene with 1-chloropropane yield isopropylbenzene as the major product instead of the desired n-propylbenzene?
A1: This is a classic example of a carbocation rearrangement. The Friedel-Crafts alkylation proceeds through a carbocation intermediate.[1][2] When 1-chloropropane reacts with a Lewis acid catalyst like aluminum chloride (AlCl₃), it forms a primary carbocation (n-propyl carbocation). Primary carbocations are relatively unstable and can rearrange to a more stable secondary carbocation via a hydride shift before the electrophilic attack on the benzene ring occurs.[1][3] The secondary isopropyl carbocation is more stable, and therefore its reaction with benzene to form isopropylbenzene is the dominant pathway.[4][5]
Troubleshooting Guide: Carbocation Rearrangement
Q2: I tried running the Friedel-Crafts alkylation at a very low temperature, hoping to favor the kinetic product (n-propylbenzene), but I still obtained a significant amount of isopropylbenzene. Why didn't this work effectively?
A2: While lowering the reaction temperature can sometimes influence the product distribution in reactions with competing pathways, in the case of the n-propyl carbocation, the energy barrier for the 1,2-hydride shift to the more stable secondary carbocation is very low.[1] Therefore, even at reduced temperatures, the rearrangement is rapid and often precedes the alkylation of benzene. The formation of the more stable isopropyl carbocation is thermodynamically favored, making it the predominant electrophile in the reaction mixture.
Q3: Is there a reliable method to synthesize n-propylbenzene while completely avoiding carbocation rearrangement?
A3: Yes, the most effective and widely accepted method is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][6][7] This approach circumvents the problematic carbocation rearrangement.
Here's the general workflow:
-
Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone.[6][8] The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[1][9]
-
Reduction: The carbonyl group of propiophenone is then reduced to a methylene group (-CH₂-) to yield n-propylbenzene.[6][10]
Q4: What is the mechanism of the carbocation rearrangement in the Friedel-Crafts alkylation of benzene with 1-chloropropane?
A4: The mechanism involves the following steps:
-
Formation of the Primary Carbocation: The Lewis acid catalyst, AlCl₃, abstracts the chloride from 1-chloropropane to generate the unstable primary n-propyl carbocation.
-
1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2) shifts with its pair of electrons to the positively charged carbon (C1). This intramolecular rearrangement results in the formation of the more stable secondary isopropyl carbocation.
-
Electrophilic Aromatic Substitution: The isopropyl carbocation then acts as the electrophile, attacking the benzene ring to form isopropylbenzene after the loss of a proton.
Q5: For the reduction of propiophenone, what are the differences between the Clemmensen and Wolff-Kishner reductions, and which one should I choose?
A5: Both the Clemmensen and Wolff-Kishner reductions effectively convert the carbonyl group of propiophenone to a methylene group. The primary difference lies in the reaction conditions, which dictates their suitability based on the presence of other functional groups in your molecule.[11]
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages/Incompatible Groups |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) | Strongly Acidic | Effective for substrates stable in strong acid. | Not suitable for acid-sensitive groups (e.g., acetals, ketals, epoxides).[11] |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent | Strongly Basic, High Temperature | Ideal for substrates with acid-labile functional groups. | Not suitable for base-sensitive groups (e.g., esters, lactones) or sterically hindered ketones. |
Recommendation: For the synthesis of n-propylbenzene from propiophenone, where no other sensitive functional groups are present, both methods are excellent choices.[6][12] The selection can be based on laboratory reagent availability and safety considerations.
Experimental Protocols
Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) to an excess of dry benzene (which acts as both reactant and solvent).
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Slowly add propanoyl chloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the benzene by distillation. The resulting propiophenone can be purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene
-
Reagent Preparation: Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercury(II) chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and propiophenone.
-
Reflux: Heat the mixture to a vigorous reflux for several hours. Additional portions of concentrated HCl may need to be added during the reflux period.
-
Workup: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent by distillation, and purify the n-propylbenzene by fractional distillation.
Protocol 3: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine propiophenone, hydrazine hydrate, and a high-boiling point solvent like diethylene glycol.[13]
-
Hydrazone Formation: Add potassium hydroxide (KOH) pellets and heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.[13]
-
Water Removal and Reduction: Remove the reflux condenser and allow the lower-boiling components (water and excess hydrazine) to distill off until the internal temperature reaches approximately 200 °C. Then, reattach the condenser and continue to reflux for an additional 3-4 hours.[13]
-
Workup: Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ether or hexane).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent. Purify the n-propylbenzene by distillation.
References
- ChemTalk. (n.d.). Clemmensen Reduction.
- Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangement? Study Prep.
- Filo. (2025, October 5). Provide a synthesis of n-propylbenzene from benzene.
- Quora. (2021, May 30). Benzene can be converted into n-propylbenzene by two methods, chloropropane and propanoylchloride followed by reduction. Which is the best method, and why?
- Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.
- Brainly. (2023, February 24). Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction?
- Industrial Additives. (2024, January 9). Preparation method of n-propylbenzene and its application in organic synthesis.
- Filo. (2025, September 8). n-Propyl benzene can be obtained in quantitative yield by the...
- Lee, C. C., & Woodcock, D. J. (1970). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane. Canadian Journal of Chemistry, 48(6), 858-861.
- Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur?
- Quora. (2018, May 6). Does benzene convert into Propylbenzene?
- PrepChem.com. (n.d.). Preparation of n-Propylbenzene.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Wang, L., et al. (2011). Synthesis of n-propylbenzene. Journal of Chemical and Pharmaceutical Research, 3(4), 833-837.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- ChemHelp ASAP. (2017, March 13). Friedel Crafts Alkylation Part 2 (Carbocation Rearrangement of n-Propyl Group) [Video]. YouTube.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
- Google Patents. (2014). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
- Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone (propionylbenzene) from benzene. Study Prep.
- Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry - Simple & Short. (2022, September 13). Benzene to n propyl benzene [Video]. YouTube.
- Doubtnut. (n.d.). How benzene is converted into n-propyl benzene.
- ChemHelp ASAP. (2019, October 10). Clemmensen & Wolff-Kishner reductions of acyl benzenes [Video]. YouTube.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Provide a synthesis of n-propylbenzene from benzene. | Filo [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. Question: n-Propyl benzene can be obtained in quantitative yield by the .. [askfilo.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 12. youtube.com [youtube.com]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Recrystallization of Substituted Benzenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of substituted benzenes via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful purification technique. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot complex challenges and optimize your outcomes with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the theory and practice of recrystallizing substituted aromatic compounds.
Q1: How do I select the optimal solvent for my substituted benzene derivative?
A: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for your compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[2][3] This differential solubility is what enables purification.
The principle of "like dissolves like" is a valuable starting point. The polarity of your substituted benzene will guide your choice.
-
Non-polar to weakly polar benzenes (e.g., Toluene, Halobenzenes, Anisole derivatives) often recrystallize well from non-polar solvents like hexanes, cyclohexane, or toluene itself.[4]
-
Polar benzenes (e.g., Nitroanilines, Phenols, Benzoic acids) require more polar solvents such as ethanol, methanol, water, or ethyl acetate.[5]
Before committing to a large-scale recrystallization, perform small-scale solubility tests in test tubes with a few candidate solvents.[6] A good solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely upon heating.[1]
Q2: What is a "solvent pair," and when is it necessary?
A: A solvent pair is used when no single solvent meets the ideal criteria. This situation often arises when a compound is extremely soluble in some solvents and nearly insoluble in others.[7] A solvent pair consists of two miscible solvents:
-
A "soluble" solvent , in which your compound is highly soluble, even at room temperature.
-
An "insoluble" solvent (or "anti-solvent"), in which your compound is poorly soluble, even at high temperatures.[8]
The procedure involves dissolving the crude compound in a minimum amount of the hot "soluble" solvent. Then, the hot "insoluble" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the hot "soluble" solvent are then added to just re-clarify the solution, which is then cooled to induce crystallization.[9] Common pairs for aromatic compounds include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[7][10]
Q3: How can I accurately determine the "minimum amount of boiling solvent"?
A: This phrase is central to achieving a good yield, but it can be a source of error. Using too much solvent is the most common reason for poor or no crystal formation.[11][12]
The correct technique is to add the hot solvent portion-wise to the solid in an Erlenmeyer flask.
-
Start by adding a small volume of solvent, bring the mixture to a boil, and swirl.
-
Observe how much solid dissolves.
-
Continue adding small portions of hot solvent, allowing the solution to return to a boil after each addition, until the solid has just dissolved.[2]
-
If you observe impurities that are not dissolving even with additional solvent, they are likely insoluble and should be removed via hot filtration. Do not add excessive solvent trying to dissolve them.[13]
Q4: My percent recovery is consistently low. What are the most likely causes?
A: A low recovery (<80%) can be frustrating. Several factors could be at play:
-
Excess Solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[14]
-
Premature Filtration: Cooling the solution for an insufficient amount of time (a minimum of 15-20 minutes in an ice bath is recommended) means crystallization is incomplete.[8]
-
Incorrect Rinsing: Rinsing the collected crystals with room-temperature solvent or using too much cold rinse solvent will redissolve some of your product. The rinse solvent must be ice-cold and used sparingly.[6][11]
-
Excessive Decolorizing Carbon: While useful for removing colored impurities, adding too much activated charcoal can adsorb your desired compound, reducing the yield.[14]
To check for significant product loss in the mother liquor, you can dip a glass stirring rod into the filtrate, let it dry, and observe the amount of residue. A large residue indicates substantial loss.[14]
Part 2: Troubleshooting Guide
This section provides direct, actionable solutions to specific problems encountered during the recrystallization process.
Problem: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[15] This happens when the saturation temperature of the solution is higher than the melting point of your compound.[14] Impurities can significantly depress the melting point, making this a common issue with crude materials.[16] An oil is undesirable because it tends to trap impurities, defeating the purpose of recrystallization.[17]
Causality & Solution Workflow:
// Nodes start [label="Compound 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1:\nMelting Point of Compound\nis below Solution Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Cause 2:\nSolution Cooled Too Rapidly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Cause 3:\nHigh Impurity Load\n(Melting Point Depression)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solution1 [label="Solution A:\nRe-heat the solution.\nAdd more solvent to lower\nthe saturation temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Solution B:\nAllow the flask to cool much more slowly.\nInsulate the flask to retain heat.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Solution C:\nConsider pre-purification.\nIf colored, use activated charcoal\nand perform hot filtration.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1 [label="Lowers concentration"]; cause2 -> solution2 [label="Allows kinetic control"]; cause3 -> solution3 [label="Removes impurities"];
solution1 -> solution2; }
Caption: Troubleshooting workflow for an "oiling out" event.
Immediate Corrective Actions:
-
Reheat the flask containing the oil and solvent until the oil completely redissolves.
-
Add a small amount (10-20% more) of hot solvent. This lowers the concentration and thus the saturation temperature of the solution.[14][18]
-
Allow the solution to cool again, but much more slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[14]
-
If oiling persists, consider changing to a lower-boiling point solvent or using a different solvent pair.[12]
Problem: No crystals are forming, even after the solution has cooled in an ice bath.
A: This is a common issue that typically indicates one of two things: either the solution is not supersaturated, or it is supersaturated but requires nucleation to begin crystallization.
Troubleshooting Decision Tree:
// Nodes start [label="No Crystals Formed\nUpon Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Induce Nucleation:\nScratch the inner surface of the\nflask with a glass rod.", fillcolor="#F1F3F4", fontcolor="#202124"]; check1 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step2 [label="Add a Seed Crystal:\nIntroduce a tiny crystal of the\ncrude or pure compound.", fillcolor="#F1F3F4", fontcolor="#202124"]; check2 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step3 [label="Problem is likely excess solvent.\nReduce solvent volume by boiling,\nthen re-cool.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Success:\nCollect Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> check1; check1 -> end [label="Yes"]; check1 -> step2 [label="No"]; step2 -> check2; check2 -> end [label="Yes"]; check2 -> step3 [label="No"]; }
Caption: Decision tree for inducing crystallization.
Methods to Induce Crystallization:
-
Scratching: Vigorously scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The micro-abrasions on the glass provide nucleation sites for crystal growth.[19][20]
-
Seeding: Add a "seed crystal"—a very small amount of the original crude solid—to the solution. This provides a template for further crystal lattice formation.[11][19]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[12] Gently boil the solution to evaporate a portion of the solvent (e.g., 25-30% of the volume), and then allow it to cool again.[14][19]
Problem: My final product is still colored, even after recrystallization.
A: Colored impurities are common, especially in aromatic compounds which often have conjugated systems. If these impurities have solubility profiles similar to your product, a single recrystallization may not be sufficient to remove them.
Solution: Use activated decolorizing charcoal (e.g., Norit).
-
Dissolve your crude product in the minimum amount of hot solvent as usual.
-
Remove the flask from the heat source and allow the boiling to subside slightly. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Using too much will reduce your yield.[14]
-
Swirl the mixture and bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[13]
-
Allow the clear, hot filtrate to cool and crystallize as normal.
Problem: The crystals formed almost instantly as soon as I removed the flask from the heat. Is this a problem?
A: Yes, this is a sign of a process that is out of control. Rapid crystallization, often called "crashing out," tends to trap impurities within the newly formed crystals, leading to a less pure product.[21] An ideal crystallization should see the first crystals appearing after about 5 minutes of cooling, with continued growth over 20-30 minutes.[14]
Corrective Measures for Next Time:
-
Use More Solvent: The most likely cause is that you used the absolute bare minimum of solvent, and the solution became supersaturated too quickly upon a slight drop in temperature. Next time, after dissolving the solid, add an extra 5-10% volume of hot solvent.[14]
-
Ensure Slow Cooling: Do not place the hot flask directly on a cold lab bench or in an ice bath.[8][21] Allow it to cool slowly to room temperature on an insulating surface before moving it to an ice bath.
Part 3: Data & Protocols
Table 1: Common Recrystallization Solvents for Substituted Benzenes
| Solvent | Boiling Point (°C) | Polarity | Notes & Common Uses |
| Water | 100 | Very High | Excellent for polar compounds like phenols, carboxylic acids. Difficult to remove completely.[5] |
| Ethanol (95% or Absolute) | 78 | High | A very versatile and general-purpose solvent for moderately polar compounds.[5] |
| Methanol | 65 | High | Similar to ethanol, but more volatile. Good for many polar aromatics. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. Often used in a solvent pair with hexanes.[5] |
| Acetone | 56 | Medium | A strong solvent, sometimes too effective. Can be paired with water or hexanes.[10] |
| Toluene | 111 | Low | Good for less polar compounds. Its high boiling point is advantageous for dissolving stubborn solids.[4] |
| Hexanes / Heptane | 69 / 98 | Very Low | Excellent for non-polar compounds. Prone to causing "oiling out" if the solute's melting point is low.[5] |
| Dichloromethane (DCM) | 40 | Medium-Low | Often too good a solvent, but can be used in solvent pairs with methanol or hexane.[10][22] |
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted benzene solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess.[6]
-
Hot Filtration (if necessary): If insoluble or colored impurities (after adding charcoal) are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the solid to a watch glass and allow it to dry completely. Constant weight should be achieved before further analysis.[6]
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- University of California, Irvine. (n.d.). Recrystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- University of Massachusetts Boston. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1.
- California State University, Los Angeles. (n.d.). Recrystallization1.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Vapourtec Ltd. (n.d.). Flow Crystallization | Solubility Control.
- University of York. (n.d.). Problems with Recrystallisations.
- Chemical Education Xchange. (2002). Inducing Crystallization by Nucleation.
- Chemistry For Everyone. (2025, January 31). What Is Recrystallization In Organic Chemistry? [Video]. YouTube.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- University of Sherbrooke. (n.d.). Guide for crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Fun Man Flipped Classroom. (2013, July 11). Recrystallization Solvent Pair [Video]. YouTube.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- Tidewater Community College. (n.d.). 4. Crystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Harvard University. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
- University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- CUNY Baruch College. (n.d.). Purification by Recrystallization.
Sources
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- 22. youtube.com [youtube.com]
Catalyst selection for efficient synthesis of 1-Chloro-3-propylbenzene
Technical Support Center: Synthesis of 1-Chloro-3-propylbenzene
A Guide for Researchers and Development Professionals
Welcome to the technical support guide for the efficient synthesis of this compound. This document provides field-proven insights, detailed protocols, and troubleshooting advice to navigate the specific challenges associated with this synthesis. The structure of this guide is designed to address common questions and critical experimental hurdles in a logical, problem-oriented format.
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: installing two ortho-, para- directing groups in a meta relationship. Furthermore, the direct introduction of an n-propyl group is complicated by carbocation rearrangement. This guide outlines the authoritative, multi-step strategy that circumvents these issues to achieve high yield and regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are fundamental to designing a successful synthesis.
Q1: What is the most reliable and efficient synthetic route to this compound starting from benzene?
The most effective strategy involves a three-step sequence that controls regioselectivity by leveraging the directing effects of an intermediate functional group.[1][2][3] The sequence is:
-
Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone.
-
Electrophilic Chlorination: The propiophenone is then chlorinated. The acyl group (-COCH₂CH₃) is a strong meta-director, ensuring the chlorine atom is added at the desired position 3.
-
Carbonyl Reduction: The ketone functional group of 3-chloropropiophenone is reduced to a methylene group (-CH₂-) to yield the final product, this compound. Common methods for this reduction are the Wolff-Kishner or Clemmensen reductions.[4][5]
This pathway is superior because it avoids the pitfalls of carbocation rearrangement and incorrect isomer formation.[6]
Caption: Recommended three-step synthesis pathway for this compound.
Q2: Why is direct Friedel-Crafts alkylation of benzene with 1-chloropropane not a viable method to produce n-propylbenzene?
Direct alkylation with 1-chloropropane fails to produce the n-propylbenzene in good yield due to carbocation rearrangement.[7][8][9] The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile.[10][11][12]
-
The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 1-chloropropane, generating a primary (1°) carbocation.
-
This primary carbocation is highly unstable and rapidly rearranges via a hydride shift to the more stable secondary (2°) isopropyl carbocation.
-
The benzene ring then attacks this more stable isopropyl carbocation, resulting in isopropylbenzene (cumene) as the major product, not n-propylbenzene.[6]
Q3: If I were to synthesize n-propylbenzene through another method, could I then chlorinate it to get the desired product?
No, this approach would lead to the wrong isomers. The n-propyl group, like all alkyl groups, is an activating ortho-, para-director.[6] Therefore, the electrophilic chlorination of n-propylbenzene would yield a mixture of 1-chloro-2-propylbenzene (ortho) and 1-chloro-4-propylbenzene (para) as the major products.[13] The desired meta isomer, this compound, would only be formed in negligible amounts.[6]
Q4: Which Lewis acid catalyst is best for the initial Friedel-Crafts acylation step?
Aluminum chloride (AlCl₃) is the most common and highly effective catalyst for Friedel-Crafts acylation.[12][14] However, its performance and the choice of an alternative depend on several factors. Milder catalysts like ferric chloride (FeCl₃) can also be used and may be preferable in some contexts.[15]
| Catalyst | Activity & Conditions | Advantages | Disadvantages |
| AlCl₃ | Very high activity. Typically used in stoichiometric amounts or greater. Reaction is often exothermic. | High yields, well-established protocols.[16] | Highly hygroscopic, corrosive, generates significant acidic waste, can promote side reactions if not controlled. |
| FeCl₃ | Milder Lewis acid. Often requires slightly higher temperatures or longer reaction times. | Less moisture-sensitive than AlCl₃, lower cost, generally considered more environmentally benign. | May result in lower yields compared to AlCl₃ for less reactive substrates. |
| Solid Acids | Zeolites, clays, or sulfated zirconia. | Reusable, easy to separate from the reaction mixture, environmentally friendly. | Often require higher temperatures and may have lower activity/selectivity than traditional Lewis acids. |
For most lab-scale syntheses aiming for high yield, AlCl₃ remains the standard choice , provided proper anhydrous conditions are maintained.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: My Friedel-Crafts acylation of benzene to propiophenone is giving a very low yield.
Possible Causes & Solutions:
-
Inactive Catalyst: The most common cause is the deactivation of the AlCl₃ catalyst by moisture. AlCl₃ is extremely hygroscopic and reacts violently with water.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a stored bottle that has been rigorously protected from atmospheric moisture. Handle the catalyst quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).
-
-
Incorrect Stoichiometry: In Friedel-Crafts acylation, the AlCl₃ coordinates to the ketone product, rendering it inactive. Therefore, slightly more than one equivalent of AlCl₃ per equivalent of acylating agent is required.
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the propanoyl chloride. A typical molar ratio is Benzene:Propanoyl Chloride:AlCl₃ of ~5:1:1.1.[16] Using benzene as the solvent ensures it is in large excess.
-
-
Impure Reagents: Benzene must be dry. Water in the benzene will quench the catalyst. Propanoyl chloride can hydrolyze to propanoic acid, which is unreactive.
-
Solution: Use anhydrous grade benzene. Distill propanoyl chloride if its purity is in doubt.
-
Problem: The chlorination of propiophenone is slow, incomplete, or producing multiple products.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The propiophenone ring is deactivated by the acyl group, making chlorination slower than for benzene.
-
Solution: Ensure an effective Lewis acid catalyst like FeCl₃ or AlCl₃ is used. Gentle heating may be required to increase the reaction rate, but this should be done cautiously to avoid side reactions.
-
-
Incorrect Directing Effect: If you are seeing significant amounts of ortho- or para- isomers, it indicates that your starting material was not propiophenone but rather n-propylbenzene. This points to a flaw in the initial step of your synthesis plan.
-
Solution: Re-evaluate your overall synthetic strategy. You must perform the chlorination before the reduction of the ketone, as outlined in the FAQ section.
-
Problem: The final reduction step (e.g., Wolff-Kishner) to produce this compound is not going to completion.
Possible Causes & Solutions:
-
Insufficiently High Temperature (Wolff-Kishner): The Wolff-Kishner reduction requires high temperatures (typically 180-200 °C) to drive the decomposition of the hydrazone intermediate.[4]
-
Solution: Use a high-boiling solvent like diethylene glycol or triethylene glycol. Ensure your experimental setup can safely reach and maintain the required temperature. It is crucial to first form the hydrazone at a lower temperature (e.g., reflux) before increasing the temperature to drive off water and complete the reduction.[4]
-
-
Inactivated Reagents (Clemmensen): The zinc-mercury amalgam used in the Clemmensen reduction must be freshly prepared and active.
-
Solution: Prepare the Zn(Hg) amalgam immediately before the reaction. Ensure the concentrated HCl is of the correct molarity and is used in sufficient excess.
-
-
Side Reactions: Aryl halides can sometimes undergo reductive dehalogenation under certain reduction conditions, although this is less common for chloro-substituents.
-
Solution: If you suspect loss of the chlorine atom, confirm the identity of byproducts using GC-MS or NMR. If dehalogenation is a significant issue, the Wolff-Kishner reduction is generally preferred over the Clemmensen reduction for substrates sensitive to strong acid.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation – Synthesis of Propiophenone
This protocol is a representative example and should be adapted and scaled according to specific laboratory safety standards and equipment.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel. Maintain a dry nitrogen atmosphere.
-
Reagents: To the flask, add anhydrous benzene (serving as both reactant and solvent). Cool the flask in an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the stirred benzene.
-
Acylating Agent Addition: Add propanoyl chloride (1.0 eq.) to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath again. Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude propiophenone can be purified by vacuum distillation.
Caption: Role of the Lewis acid catalyst in generating the reactive acylium ion electrophile.
Protocol 2: Meta-Chlorination – Synthesis of 3-Chloropropiophenone
-
Setup: In a flask protected from light, dissolve propiophenone (1.0 eq.) in a suitable solvent (e.g., CCl₄ or neat).
-
Catalyst: Add a catalytic amount of anhydrous ferric chloride (FeCl₃).
-
Chlorination: Bubble chlorine gas (Cl₂) slowly through the solution or add a chlorinating agent like sulfuryl chloride (SO₂Cl₂). Monitor the reaction progress by GC.
-
Workup: Once the reaction is complete, wash the mixture with water and a dilute solution of sodium bisulfite (to remove excess chlorine).
-
Purification: Dry the organic layer and remove the solvent. The product can be purified by crystallization or vacuum distillation.
Protocol 3: Wolff-Kishner Reduction – Synthesis of this compound
-
Setup: To a round-bottom flask fitted with a reflux condenser, add 3-chloropropiophenone (1.0 eq.), diethylene glycol (solvent), hydrazine hydrate (85%, ~4-5 eq.), and potassium hydroxide (KOH, ~4 eq.).[4]
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.
-
Reduction: Reconfigure the apparatus for distillation. Heat the flask to a higher temperature (~200 °C) to distill off water and excess hydrazine.[4] Once the water is removed, return the apparatus to a reflux configuration and maintain the high temperature for an additional 3-4 hours.
-
Workup: Cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic extracts with dilute HCl and then water. Dry the organic layer, remove the solvent, and purify the final product by distillation.
References
- Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Filo. (2025, April 1). Propose a synthesis of this compound, starting from propylbenzene.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- Quora. (2024, July 7). How does this compound be synthesized from a benzene if both chloro and propyl are ortho-para directors?
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- Science Forums. (2005, July 25). synthesis of meta chloro propylbenzene.
- Quora. (2024, July 7). How can this compound be synthesized from a benzene if both chloro and propyl are meta directors?
- Quora. (2023, July 10). What is the partial synthesis of this compound from benzene?
- ACS Publications. (2022, September 15). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Organometallics.
- Land of Chemistry. (2023, March 25). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene.
- Google Patents. (n.d.). US9688589B2 - Process for preparation of n-propyl benzene.
- Industrial Additives. (2024, January 9). preparation method of n-propylbenzene and its application in organic synthesis.
- Google Patents. (n.d.). CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method.
- Chegg. (2018, February 28). Solved 55) Why n-Propylbenzene cannot be synthesized by.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Quora. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation?
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- PrepChem.com. (n.d.). Preparation of n-Propylbenzene.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- Reddit. (2023, July 15). Best Conditions for the Synthesis of n-Propylbenzene from Benzene.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- ResearchGate. (2025, August 7). Synthesis of n-propylbenzene.
- Reddit. (2024, August 20). which one is the most efficient way of synthesizing n-propyl benzene?
- Chemistry Stack Exchange. (2020, August 7). Acids used in Friedel-Crafts alkylation.
Sources
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Technical Support Center: Scaling Up the Reduction of Substituted Acetophenones
Welcome to the technical support center for the scaling up of substituted acetophenone reductions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the scale-up of these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing substituted acetophenones, and how do they compare for scalability?
A1: Several methods are available for the reduction of substituted acetophenones to their corresponding secondary alcohols. The choice of method for large-scale synthesis depends on factors like cost, safety, selectivity, and ease of operation.[1]
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., palladium, platinum, nickel) and hydrogen gas to reduce the ketone.[1] It is often preferred for large-scale operations due to its high atom economy and the potential for catalyst recycling.[2][3] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.[4]
-
Metal Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents.[5][6][7] Sodium borohydride is generally safer and can be used in protic solvents like ethanol or even water, making it a popular choice for both lab and industrial scale.[5][8][9] LiAlH₄ is much more reactive and requires anhydrous conditions, posing greater safety risks on a larger scale.[5][6]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst (e.g., ruthenium, iridium).[10][11][12] It offers milder reaction conditions compared to catalytic hydrogenation and avoids the direct use of hydrogen gas, enhancing safety.[13]
-
Biocatalytic Reduction: Enzymes, such as ketone reductases or whole-cell biocatalysts, can perform highly enantioselective reductions.[14][15] This method is advantageous for producing chiral alcohols but may require optimization of reaction conditions like pH and temperature.[14][15]
Q2: What are the primary safety concerns when scaling up the reduction of acetophenones?
A2: Scaling up any chemical reaction introduces new safety challenges. For acetophenone reductions, the primary concerns are:
-
Thermal Runaway: Many reduction reactions are exothermic.[8] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[16][17] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[16][18]
-
Handling of Hazardous Reagents:
-
Flammable Solvents and Reagents: Many procedures use flammable solvents like ethers or alcohols.[5][8] Hydrogen gas used in catalytic hydrogenation is highly flammable.[4]
-
Reactive Metal Hydrides: Lithium aluminum hydride reacts violently with water.[5] Dissolving metal reductions, while less common now, involve handling alkali metals and liquid ammonia, which are hazardous.[19]
-
-
Hydrogen Gas Management: In catalytic hydrogenation, managing the safe storage, delivery, and venting of hydrogen gas is critical to prevent explosive mixtures with air.
-
Work-up Procedures: Quenching of reactive reagents like LiAlH₄ or excess NaBH₄ can generate hydrogen gas, requiring careful and controlled addition of the quenching agent in a well-ventilated area.[5][8]
Q3: How do I choose the right solvent for a large-scale reduction?
A3: Solvent selection is crucial for a successful and safe scale-up. Key considerations include:
-
Reagent Compatibility: The solvent must be inert to the reducing agent. For example, LiAlH₄ requires anhydrous, non-protic solvents like THF or diethyl ether.[5] NaBH₄ is more versatile and can be used in protic solvents like ethanol and methanol.[8]
-
Solubility: The starting material and intermediates should be soluble in the chosen solvent to ensure a homogeneous reaction.
-
Boiling Point: A solvent with a moderate boiling point facilitates temperature control and removal after the reaction.
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent. Opting for greener solvents is becoming increasingly important in process chemistry.[1]
-
Work-up and Purification: The solvent should allow for easy extraction and purification of the product. Water-miscible solvents may complicate aqueous work-ups.[8]
Troubleshooting Guide
Problem 1: Incomplete Reaction or Low Conversion
Symptoms:
-
Significant amount of starting acetophenone remains after the expected reaction time.
-
Yield of the desired alcohol is lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | - Ensure the stoichiometry of the reducing agent is correct. For metal hydrides, it's common to use a slight excess to drive the reaction to completion.[8] However, large excesses should be avoided for safety and cost reasons.[1] |
| Poor Reagent Quality | - Metal hydrides can decompose upon storage. Use freshly opened or properly stored reagents. Consider titrating the hydride solution to determine its exact concentration before use. |
| Low Reaction Temperature | - While some reductions proceed at room temperature, others may require gentle heating to achieve a reasonable rate. Monitor the reaction temperature and adjust as needed, being mindful of potential exotherms.[20] |
| Catalyst Deactivation (for Catalytic Hydrogenation) | - The catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity materials are used. The catalyst may also have lost activity; consider using fresh catalyst or a higher catalyst loading. |
| Mass Transfer Limitations (for Catalytic Hydrogenation) | - On a larger scale, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.[4] Increase the stirring speed or consider a different reactor design with better agitation.[4] |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
Presence of unexpected peaks in analytical data (e.g., GC-MS, HPLC, NMR).
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-reduction | - In some cases, especially with powerful reducing agents or harsh conditions, the alcohol product can be further reduced. This is more common if the aromatic ring has reducible substituents. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄) or optimize reaction conditions (lower temperature, shorter reaction time).[5] |
| Side Reactions of Substituents | - Functional groups on the acetophenone can react with the reducing agent. For example, ester groups can also be reduced by LiAlH₄.[6] Choose a chemoselective reducing agent that will specifically target the ketone. |
| Dehydration of Alcohol Product | - Under acidic work-up conditions or at elevated temperatures, the alcohol product can dehydrate to form an alkene.[21] Perform the work-up at a lower temperature and neutralize the reaction mixture promptly. |
| Epimerization (for chiral centers) | - If the substituted acetophenone has existing stereocenters, harsh reaction conditions (e.g., high temperature, strong base) can cause epimerization. Use milder conditions and screen for reaction parameters that preserve stereochemical integrity. |
Problem 3: Difficulties with Work-up and Product Isolation
Symptoms:
-
Formation of emulsions during aqueous extraction.
-
Precipitation of inorganic salts that are difficult to filter.
-
Low recovery of the product after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formation of Stable Emulsions | - Emulsions are common during the work-up of reactions involving metal salts. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Slow, gentle mixing during extraction can also prevent emulsion formation. |
| Precipitation of Boron or Aluminum Salts | - The work-up of metal hydride reductions generates inorganic salts that can sometimes be gelatinous and difficult to filter.[22] For borohydride reductions, acidification can help dissolve the boron salts. For aluminum hydride reductions, a specific quenching procedure (e.g., Fieser work-up) can produce granular precipitates that are easier to filter. |
| Product Solubility in Aqueous Layer | - If the alcohol product has some water solubility, it can be lost to the aqueous phase during extraction.[8] Perform multiple extractions with the organic solvent to maximize recovery. Salting out with NaCl can also decrease the solubility of the organic product in the aqueous layer. |
| High Boiling Point of Product | - Many of the resulting secondary alcohols have high boiling points, making them difficult to purify by distillation at atmospheric pressure.[8] Consider vacuum distillation or purification by column chromatography. |
Experimental Protocols
Example Protocol: Scale-Up of Sodium Borohydride Reduction of a Substituted Acetophenone
This protocol provides a general guideline. It is crucial to perform a thorough risk assessment and optimize the conditions on a smaller scale before proceeding to a larger scale. [20]
Materials:
-
Substituted Acetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the substituted acetophenone in methanol or ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.[8]
-
Addition of NaBH₄: Slowly add sodium borohydride in portions to the stirred solution, maintaining the internal temperature below 10 °C. The addition is exothermic, so careful temperature control is essential.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.[23]
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and avoid ignition sources. [8]
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether or MTBE. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Incomplete Reduction
Caption: Troubleshooting workflow for incomplete reduction reactions.
Key Considerations for Scaling Up Acetophenone Reduction
Caption: Interrelated factors to consider for successful scale-up.
References
- Initial optimization for the transfer hydrogenation of acetophenone S1. (n.d.).
- Vogt, P. (2009, April 7). Making chemical reductions safer. Manufacturing Chemist.
- Arlı, O., Gök, Y., & Gök, H. Z. (n.d.). Reaction optimization for asymmetric transfer hydrogenation of acetophenone.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
- Reaction optimization for transfer hydrogenation of acetophenone.0. (n.d.).
- Acetophenone. (n.d.). In Wikipedia.
- Optimization of the transfer hydrogenation reaction of acetophenone on Ni@MOF-5 nanoparticles using response surface methodology. (2020).
- Li, J., et al. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research, 61(16), 5489–5498.
- Mack, F. R. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1180, pp. 1–17). American Chemical Society.
- Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
- Safety Risks and Mitigation Strategies in Large-Scale Chemical Production Plants. (2025, August 24).
- Ketone Reduction. (n.d.). WordPress.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7).
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
- Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. (2021, November 15). ChemRxiv.
- Kayser, M. M. (n.d.). Reduction of ketones by sodium borohydride in the absence of protic solvents. Inter versus intramolecular mechanism. Deep Blue Repositories.
- Lin, S., et al. (2022). Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor. Reaction Chemistry & Engineering, 7(5), 1083-1090.
- Critical Considerations in Process Safety. (n.d.). H.E.L Group.
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
- Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020, March 26). Morressier.
- Reduction of aldehydes and ketones. (n.d.). Chemguide.
- Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. (2025, August 7). Request PDF.
- Soni, P., & Banerjee, U. C. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Journal, 1(1), 80–85.
- The results of catalytic transfer hydrogenation reactions of acetophenone. (n.d.).
- Enantioselective microbial reduction of substituted acetophenones. (n.d.). ElectronicsAndBooks.
- LiAlH4 Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps.
- Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. (2023, November 30). MDPI.
- Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. (n.d.).
- Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. (n.d.). Benchchem.
- 18.4: Reduction of Aldehydes and Ketones. (2019, June 5). Chemistry LibreTexts.
- Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. (n.d.). PubMed.
- Technical Support Center: Method Refinement for Scaling Up Chalcone Synthesis. (n.d.). Benchchem.
- Reduction of aldehydes and ketones. (n.d.).
- Scale-Up Synthesis of 4'-(Methylthio)acetophenone: Application Notes and Protocols. (n.d.). Benchchem.
- Stereoselective reduction of acetophenone using two enantiocomplementary ADHs. Conditions. (n.d.).
- Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. (n.d.). MDPI.
- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). Sci-Hub.
- Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. (2023, November 30).
- Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal.
- 17.4: Alcohols from Carbonyl Compounds - Reduction. (2024, September 22). Chemistry LibreTexts.
- Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. (2026, January 7).
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Technical Support Center: Overcoming Poor Solubility During Reaction Workup
Welcome to the technical support center for reaction workup challenges. As a Senior Application Scientist, I've designed this guide to provide not just step-by-step instructions, but also the underlying chemical principles to empower you to make informed decisions in the lab. This resource addresses common solubility-related issues encountered by researchers and drug development professionals during the purification and isolation of reaction products.
Troubleshooting Guide: Common Workup Scenarios
This section addresses specific, acute problems you might face at the bench. Each issue is followed by an analysis of potential causes and a series of recommended solutions, from simplest to most advanced.
Issue 1: My product has unexpectedly precipitated during an aqueous wash.
You've completed your reaction, diluted it with an organic solvent, and upon adding an aqueous wash (water, brine, or a basic/acidic solution), your product has crashed out as a solid, often at the interface between the two layers.
Core Principle: Precipitation occurs when the concentration of a compound exceeds its solubility in the surrounding solvent system.[1][2][3] This is a clear sign that the addition of the aqueous phase has drastically lowered the product's solubility in the organic layer.
Possible Causes & Recommended Solutions:
-
Increased Polarity of the Organic Phase: The organic solvent may have dissolved a significant amount of water, increasing its polarity and reducing its ability to solvate your nonpolar product.[4] This is common with solvents like ethyl acetate and diethyl ether.[4]
-
Solution: Before the problematic wash, wash the organic layer with saturated sodium chloride solution (brine).[4] Brine helps to remove dissolved water from the organic layer by drawing water into the highly concentrated aqueous phase, thereby maintaining the organic layer's nonpolar character and keeping your product dissolved.[4]
-
-
Change in pH: If your product contains an acidic or basic functional group, its solubility is highly dependent on pH.[5][]
-
Cause (Acidic Product): Washing with a basic solution (e.g., NaHCO₃) can deprotonate an acidic functional group (like a carboxylic acid or phenol), forming a salt. If this salt is not soluble in either the aqueous or organic phase, it will precipitate.
-
Cause (Basic Product): Washing with an acidic solution (e.g., dilute HCl) can protonate a basic functional group (like an amine), forming a salt that may have poor solubility.
-
Solution: Re-adjust the pH to a level where your compound is in its neutral, more organic-soluble form. If you added a base, carefully add a dilute acid to return the compound to its neutral state and redissolve it. If the issue persists, you may need to filter the precipitate and re-dissolve it in a different, more suitable solvent.
-
-
Co-extraction of Reaction Solvent: Polar aprotic solvents used in the reaction (e.g., DMF, DMSO, acetonitrile) are often miscible with both the extraction solvent and the aqueous wash.[7] Their presence can alter the properties of the organic layer, leading to precipitation.[7][8]
-
Solution: Perform multiple, smaller-volume aqueous washes rather than one large one. This is more effective at removing water-miscible reaction solvents.[4] If the product precipitates, you may need to isolate the solid by filtration and then re-dissolve it in a clean organic solvent before proceeding.[9]
-
Workflow for Handling Unexpected Precipitation
This diagram outlines a decision-making process when encountering precipitation during workup.
Caption: Decision tree for troubleshooting product precipitation.
Issue 2: A persistent emulsion has formed during liquid-liquid extraction.
An emulsion is a stable dispersion of one liquid in another, immiscible liquid, appearing as a cloudy or milky layer between the aqueous and organic phases.[10][11] This prevents the clean separation of the two layers. Emulsions are often caused by vigorous shaking or the presence of surfactant-like impurities.[12][13]
Solutions Ranked by Simplicity:
| Method | Principle of Action | Step-by-Step Protocol |
| 1. Mechanical/Physical Disruption | Gently encourages the dispersed droplets to coalesce. | Let the separatory funnel stand undisturbed for 10-30 minutes.[10][11] Gently swirl the funnel or stir the emulsion layer with a glass rod.[14] |
| 2. Addition of Brine ("Salting Out") | Increases the ionic strength of the aqueous layer, making the organic component less soluble and forcing phase separation.[12][13] | Add a few milliliters of saturated NaCl (brine) solution to the separatory funnel. Swirl gently and allow the layers to separate.[14] This is often the most effective and common method. |
| 3. pH Adjustment | Neutralizes charged species (e.g., soaps, detergents) that may be acting as emulsifying agents.[10][11] | If the emulsion is suspected to be caused by an acidic or basic impurity, carefully add a few drops of dilute acid or base to neutralize it.[10][11] |
| 4. Filtration | Physically separates the phases. | Filter the entire mixture through a plug of glass wool or Celite® in a funnel.[12][14] Alternatively, specialized phase-separation filter paper can be used which allows only the organic or aqueous phase to pass through.[12] |
| 5. Centrifugation | Applies a strong force that accelerates the separation of the dispersed droplets from the continuous phase.[10][13] | Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This is highly effective but may not be practical for large volumes.[13] |
| 6. Addition of a Different Solvent | Alters the properties of the organic phase to help solubilize the emulsifying agent.[12][13] | Add a small amount of a different organic solvent (e.g., a few mL of methanol or chloroform into a DCM extraction) to break the emulsion.[13][15] Use with caution as this alters your solvent system. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing workup procedures for poorly soluble compounds.
Q1: My product has high water solubility. How can I effectively extract it into an organic solvent?
A1: This is a common challenge, especially for polar molecules, small alcohols, or certain nucleosides.[16] The key is to decrease the compound's solubility in the aqueous layer, forcing it into the organic phase. This is achieved by using the "salting out" effect.[4][17][18]
Mechanism of Salting Out: When a high concentration of an inorganic salt (like NaCl or Na₂SO₄) is dissolved in the aqueous phase, the water molecules become heavily occupied with solvating the salt ions.[18][19] This reduces the amount of "free" water available to dissolve your organic product.[19] This phenomenon enhances the hydrophobic effect, effectively "squeezing" the organic compound out of the aqueous layer and into the organic solvent.[16]
Practical Protocol:
-
Choose the Right Salt: The effectiveness of salts follows the Hofmeister series. For salting out, salts with anions of high charge density like SO₄²⁻ are often more effective than Cl⁻.[16] Saturated sodium sulfate (Na₂SO₄) is an excellent choice.[16]
-
Procedure: Instead of washing with pure water, use a saturated aqueous solution of the chosen salt (e.g., brine) for all aqueous washes and for the primary extraction step.[4] This will significantly improve the partitioning of your water-soluble compound into the organic layer.[4][16]
Q2: How can I use pH adjustment to my advantage during an extraction?
A2: pH adjustment is one of the most powerful tools in designing a selective extraction.[5] By controlling the charge state of your compound, you can dictate whether it prefers the aqueous or organic layer.[][20]
The Underlying Principle:
-
Neutral compounds are generally more soluble in organic solvents ("like dissolves like").
-
Charged (ionic) compounds are generally more soluble in polar solvents like water.
Experimental Workflow:
-
Identify Functional Groups: Determine if your target compound has an acidic functional group (e.g., carboxylic acid, R-COOH) or a basic functional group (e.g., amine, R-NH₂).
-
To Extract an Acidic Compound:
-
Add a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to your mixture. This will deprotonate the acid (R-COOH → R-COO⁻ Na⁺), making it a charged salt that dissolves in the aqueous layer.
-
Separate the layers. The impurities should remain in the organic layer.
-
Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl). This will protonate the salt (R-COO⁻ → R-COOH), making it neutral again.
-
The neutral compound will now be insoluble in the aqueous layer and can be extracted into a fresh portion of organic solvent.
-
-
To Extract a Basic Compound:
-
Add a dilute acid (e.g., 1M HCl) to your mixture. This will protonate the base (R-NH₂ → R-NH₃⁺ Cl⁻), making it a charged salt that dissolves in the aqueous layer.
-
Separate the layers to remove neutral impurities.
-
Add a dilute base (e.g., 1M NaOH) to the aqueous layer to deprotonate the salt (R-NH₃⁺ → R-NH₂), returning it to its neutral, organic-soluble form for extraction.
-
Q3: What are co-solvents, and how can they prevent my product from precipitating?
A3: A co-solvent is a secondary solvent added in a smaller amount to a primary solvent system to increase the solubility of a solute.[21] In reaction workups, co-solvents are water-miscible organic solvents like methanol, ethanol, or tetrahydrofuran (THF) that can help bridge the solubility gap between a highly polar aqueous phase and a less polar organic phase.[21][22]
Mechanism of Action: Adding a co-solvent modifies the overall dielectric constant and polarity of the solvent mixture.[] This can prevent a sharp, unfavorable change in the solvent environment when the aqueous and organic layers are mixed, thus keeping the product dissolved.
When to Use a Co-solvent: If you consistently observe your product precipitating upon addition of an aqueous phase, and pH modification or brine washes are ineffective, a co-solvent can be a solution.
Step-by-Step Protocol for Co-solvent Use:
-
Selection: Choose a co-solvent that is miscible with both your organic and aqueous phases and in which your product is highly soluble. Methanol or THF are common choices.
-
Procedure: After diluting your reaction mixture with the primary organic solvent (e.g., DCM or Ethyl Acetate), add the co-solvent (e.g., 5-10% of the total volume) and mix until the solution is homogeneous.
-
Extraction: Proceed with the aqueous wash. The presence of the co-solvent should maintain a single organic phase and prevent the product from crashing out.
-
Caution: Be aware that the co-solvent will partition between both layers and will need to be removed later, typically by rotary evaporation.[8][23] The use of a co-solvent can also sometimes lead to the extraction of more impurities into the organic layer.
Q4: Liquid-liquid extraction is failing. When should I switch to Solid-Phase Extraction (SPE)?
A4: Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent (the stationary phase) to separate components of a mixture.[24][25] It is an excellent alternative to liquid-liquid extraction (LLE) when you encounter persistent problems that cannot be solved by the methods above.
Consider Switching to SPE When:
-
You have intractable emulsion problems, especially those caused by surfactants.[26]
-
Your product is highly polar and cannot be efficiently extracted even with salting out.
-
You need to remove a specific class of impurities (e.g., polar impurities from a nonpolar product).
SPE General Workflow (Bind-and-Elute Strategy)
This diagram illustrates the most common SPE strategy, where the analyte of interest is retained on the cartridge and impurities are washed away.
Sources
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Technical Support Center: NMR Analysis of 1-Chloro-3-propylbenzene
Welcome to the technical support center for the analysis of 1-Chloro-3-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for impurity identification. The following question-and-answer format addresses specific issues you may encounter during your experimental work, blending technical protocols with expert insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What should the ideal ¹H and ¹³C NMR spectra of pure this compound look like?
A1: Understanding the reference spectrum of your target compound is the first step in identifying what doesn't belong. This compound (the meta isomer) has a specific set of signals defined by its structure. Due to the lack of symmetry, all aromatic protons and carbons are chemically non-equivalent.
-
¹H NMR Spectrum: You should expect to see distinct signals for the propyl chain and the aromatic ring.
-
Propyl Group: A triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (-CH₂-), and another triplet for the benzylic methylene group (-CH₂-Ar). These signals typically appear in the upfield region (δ 0.9-2.7 ppm).[1]
-
Aromatic Region (δ 6.5-8.0 ppm): You will observe four distinct signals for the four aromatic protons.[2] The splitting patterns will be complex due to ortho, meta, and para couplings, but they are characteristic of a 1,3-disubstituted benzene ring.
-
-
¹³C NMR Spectrum: The spectrum will show nine unique signals.
-
Propyl Group: Three signals in the aliphatic region (typically δ 10-40 ppm).
-
Aromatic Region: Six distinct signals in the aromatic region (typically δ 120-145 ppm), including two carbons bonded to the substituents (C-Cl and C-CH₂).[3]
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | ¹H Multiplicity |
|---|---|---|---|
| Propyl-CH₃ | ~0.9 | ~14 | Triplet (t) |
| Propyl-CH₂ | ~1.6 | ~25 | Sextet |
| Benzylic-CH₂ | ~2.6 | ~38 | Triplet (t) |
| Aromatic C-H | ~7.0 - 7.3 | ~126-130 | Multiplets (m) |
| Aromatic C-Cl | N/A | ~134 | N/A |
| Aromatic C-C₃H₇ | N/A | ~144 | N/A |
Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.
Q2: My aromatic region shows fewer than four signals, including two sharp doublets. What impurity is this?
A2: This pattern is highly indicative of the presence of the isomeric impurity, 1-Chloro-4-propylbenzene (the para isomer).
Causality & Identification: The high degree of symmetry in the para isomer is the key diagnostic feature.[4] A plane of symmetry runs through the C-Cl and C-C₃H₇ bonds, making the protons and carbons at positions 2 and 6 equivalent, and those at 3 and 5 equivalent.
-
¹H NMR Evidence: Instead of four complex multiplets, the aromatic region simplifies to two doublets (an AA'BB' system), each integrating to 2H. The coupling constant for these doublets will be a typical ortho-coupling (³J), usually around 6-10 Hz.[2]
-
¹³C NMR Evidence: The para isomer will show only four aromatic carbon signals instead of six, confirming the higher symmetry.[4]
Table 2: NMR Comparison of 1-Chloro-propylbenzene Isomers
| Isomer | Symmetry | Aromatic ¹H Signals | Aromatic ¹³C Signals | Key ¹H NMR Feature |
|---|---|---|---|---|
| ortho (1,2-) | None | 4 (complex multiplets) | 6 | All protons non-equivalent.[2] |
| meta (1,3-) | None | 4 (complex multiplets) | 6 | All protons non-equivalent.[2] |
| para (1,4-) | High (C₂ᵥ) | 2 (two doublets) | 4 | Symmetrical AA'BB' pattern.[4] |
Q3: I see small, unexpected peaks in my spectrum that don't match any isomer. How do I identify them?
A3: These signals often originate from residual starting materials, reaction byproducts, or common laboratory solvents. A systematic approach is required for identification.
dot
Caption: Workflow for systematic NMR impurity identification.
Troubleshooting Guide for Common Impurities:
-
Residual Solvents: This is the most common source of extraneous peaks. Always check your spectrum against a reliable table of NMR solvent impurities.[5][6] For example, a singlet at δ 7.26 ppm in CDCl₃ is residual CHCl₃, while peaks around δ 2.50 in DMSO-d₆ correspond to residual DMSO-d₅.[7]
-
Starting Materials: The synthesis of this compound, often via a Friedel-Crafts reaction, can leave unreacted starting materials.[8]
-
Chlorobenzene: Look for multiplets in the δ 7.3-7.4 ppm region.
-
Propylating Agent: If from Friedel-Crafts alkylation with 1-chloropropane, you might see its characteristic signals. However, these are often volatile and removed during workup.
-
-
Reaction Byproducts:
-
Propylbenzene: If your chlorobenzene starting material contained any benzene, you will form propylbenzene. Its aromatic signal is a multiplet around δ 7.1-7.3 ppm, and its benzylic protons are slightly different from your target compound.[9][10]
-
Polyalkylation Products: Friedel-Crafts alkylations are prone to adding more than one alkyl group.[11] These products would have more complex spectra with fewer aromatic protons.
-
Rearranged Isomers: The use of a Lewis acid with 1-chloropropane can generate a primary carbocation that rearranges to a more stable secondary carbocation. This can lead to the formation of 1-chloro-2-propylbenzene (ortho isomer) as a significant byproduct.
-
Q4: How can I be sure about my assignments and determine the concentration of these impurities?
A4: For unambiguous identification and to meet regulatory standards, you need to move beyond simple 1D NMR. Quantitative NMR (qNMR) is the gold standard for determining purity and impurity levels.[12][13]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation (Critical):
-
Accurately weigh about 10-20 mg of your this compound sample into a clean vial.
-
Accurately weigh and add a suitable internal standard. The standard must be stable, non-volatile, have peaks that do not overlap with your analyte or impurities, and have a known purity. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Dissolve the mixture completely in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) in the vial.[14] Ensure homogeneity.
-
Transfer the solution to a high-quality NMR tube.[15]
-
-
NMR Data Acquisition:
-
To ensure signal intensity is directly proportional to the number of nuclei, you must use quantitative acquisition parameters.[13]
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of any proton you are integrating (analyte, impurity, or standard). A d1 of 30-60 seconds is often sufficient.
-
90° Pulse Angle: Ensure a calibrated 90° excitation pulse is used.
-
Sufficient Scans: Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte, the impurity, and the internal standard.
-
Calculate the purity or concentration using the following formula:
PurityAnalyte (%) = ( IAnalyte / NAnalyte ) * ( NStd / IStd ) * ( MWAnalyte / MWStd ) * ( mStd / mAnalyte ) * PurityStd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Std = Internal Standard
-
Trustworthiness: This qNMR protocol is a self-validating system because it relies on the fundamental principle that NMR signal intensity is directly proportional to the molar concentration of the nuclei, making it a primary analytical method.[12]
Q5: My ¹H NMR spectrum is too crowded in the aromatic region to resolve impurity signals. What should I do?
A5: When 1D spectra are ambiguous due to signal overlap, 2D NMR experiments are essential for definitive structural elucidation by revealing proton-proton and proton-carbon correlations.[2]
dot
Caption: Decision tree for resolving overlapping NMR signals.
Recommended 2D NMR Experiments:
-
COSY (COrrelation SpectroscopY): This experiment maps out all the ¹H-¹H J-coupling networks. A cross-peak between two proton signals confirms they are coupled (typically ortho to each other in an aromatic system). This allows you to trace the connectivity of the aromatic protons for both your main compound and any isomeric impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. It helps to resolve overlapping proton signals by spreading them out over the wider carbon chemical shift range. It is invaluable for confirming how many unique C-H environments exist.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely powerful for confirming the substitution pattern. For example, the benzylic protons (-CH₂) will show a correlation to the two ortho aromatic carbons and the ipso-carbon to which the propyl group is attached, definitively confirming the connectivity.
By using a combination of these techniques, you can confidently piece together the structures of even minor impurities that are obscured in the 1D spectrum.
References
- Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?.
- American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene.
- YouTube. (2024). ortho, meta, para patterns on h nmr.
- University College London. (n.d.). Sample Preparation.
- ACD/Labs. (n.d.). Distinguishing Impurities … Part 1.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Organic Spectroscopy International. (2015). 1H NMR n-propylbenzene.
- I.R.I.S. (n.d.). Sample preparation for NMR analysis.
- SpectraBase. (n.d.). Propylbenzene - Optional[13C NMR] - Chemical Shifts.
- Chegg. (2020). Solved 4 points) The 'H-NMR spectrum of propylbenzene is.
- University of Rochester. (2026). Tips & Tricks: Characterization.
- Reddit. (2017). I made a website to help identify common impurities in NMR spectra.
- Chegg. (2021). Solved 7. NMR analysis: a. Assign all peaks in the NMR spectrum of m-chloropropiophenone.
- Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities.
- SpectraBase. (n.d.). 3',4'-Dichloropropiophenone - Optional[13C NMR] - Chemical Shifts.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- The Chemistry Rat. (n.d.). Friedel-Crafts Alkylation of aromatic molecules.
- SpectraBase. (n.d.). 1-Chloro-3-phenylpropane - Optional[1H NMR] - Chemical Shifts.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- NIST. (n.d.). Benzene, 1-chloro-2-propyl-.
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Technical Support Center: Enhancing Regioselectivity in Electrophilic Aromatic Substitution
Welcome to the technical support center dedicated to mastering regioselectivity in electrophilic aromatic substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the positional outcome of these fundamental reactions. Here, we move beyond textbook descriptions to provide practical, field-tested insights and troubleshooting guides to empower you in the laboratory.
The ability to precisely control where an electrophile substitutes onto an aromatic ring is paramount in organic synthesis, influencing the biological activity and material properties of the target molecules.[1] This guide is structured to address common issues and fundamental questions, ensuring you can confidently navigate the complexities of regioselective EAS.
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, providing a logical workflow to diagnose and solve common problems.
Issue 1: Low Yield of the Desired Isomer and Formation of Multiple Products
Q1: My reaction is producing a mixture of ortho, meta, and para isomers, with no clear selectivity. What are the primary factors I should investigate?
A1: This is a classic challenge in EAS. The first step is to reassess the directing effect of the substituent already on your aromatic ring. Substituents are broadly classified as either ortho, para-directing or meta-directing.[2][3]
-
Electron-donating groups (EDGs) , such as -OH, -NH2, -OR, and alkyl groups, increase the electron density at the ortho and para positions through resonance or inductive effects, making these sites more attractive to electrophiles.[4][5][6] These are also known as activating groups because they make the ring more reactive than benzene itself.[2][7]
-
Electron-withdrawing groups (EWGs) , such as -NO2, -CN, -COR, and -SO3H, decrease the electron density at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of attack.[8][9][10][11] These are deactivating groups, slowing the reaction rate compared to benzene.[12][13]
Initial Troubleshooting Steps:
-
Confirm the Directing Nature of Your Substituent: Cross-reference your starting material's substituent with established directing group tables. Misclassification is a common oversight.
-
Analyze Resonance and Inductive Effects: Draw the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at the ortho, meta, and para positions.[14] A more stable intermediate, indicated by a greater number of resonance structures and the delocalization of positive charge onto the substituent (for EDGs), corresponds to the major product.[4][15]
-
Evaluate Reaction Conditions: Temperature can play a crucial role. Some reactions, like sulfonation, can be reversible. At higher temperatures, the reaction may favor the more thermodynamically stable product, which may differ from the kinetically favored product formed at lower temperatures.[16][17][18]
Q2: I've confirmed my directing group is strongly ortho, para-directing, but I'm still getting a significant amount of the meta product. What could be the cause?
A2: This scenario suggests that other factors are overriding the inherent directing effect of your substituent. Consider the following possibilities:
-
Reaction Mechanism Complexity: Are you certain the reaction is proceeding through a standard EAS mechanism? Some reactions can have alternative pathways. For instance, extremely harsh conditions might lead to non-selective reactions.
-
Protonation of the Substituent: If your substituent is basic (e.g., an amino group) and your reaction is run under strongly acidic conditions, the substituent can become protonated. A protonated amino group (-NH3+) is a powerful electron-withdrawing group and will direct the incoming electrophile to the meta position.
Workflow for Diagnosing Unwanted meta Product Formation:
Caption: Troubleshooting unwanted meta product formation.
Q3: My goal is the para isomer, but the ortho isomer is the major product. How can I enhance para selectivity?
A3: This is a common issue, particularly with small, highly activating ortho, para-directing groups. The primary culprit is often a lack of steric hindrance.[19]
Strategies to Increase para-Selectivity:
-
Increase Steric Bulk:
-
On the Substrate: If synthetically feasible, temporarily replace your existing directing group with a bulkier one. For example, if you have a hydroxyl group, converting it to a bulky ether could increase steric hindrance at the ortho positions.
-
On the Electrophile: Employ a bulkier electrophile. For Friedel-Crafts alkylation, using a larger alkyl halide can favor the para position.[19]
-
-
Utilize Shape-Selective Catalysts: Zeolites and other solid acid catalysts can provide a constrained environment that favors the formation of the sterically less demanding para isomer.[20][21][22][23] The pores of the zeolite can be too small to allow the formation of the bulkier ortho-substituted transition state.
-
Lower the Reaction Temperature: In some cases, lowering the temperature can enhance selectivity by favoring the pathway with the lowest activation energy, which may be the formation of the para product.
| Strategy | Principle | Example |
| Increase Steric Hindrance | The bulky group physically blocks the ortho positions.[24][25] | Using tert-butyl chloride instead of methyl chloride in Friedel-Crafts alkylation. |
| Shape-Selective Catalysis | The catalyst's structure favors the formation of the linear para isomer.[22] | Nitration of toluene over a ZSM-5 zeolite catalyst. |
| Kinetic vs. Thermodynamic Control | Adjusting temperature to favor one isomer over another.[16][26] | Sulfonation of naphthalene at low temperatures favors the alpha-product (kinetic), while at high temperatures, the beta-product (thermodynamic) is favored.[17] |
Frequently Asked Questions (FAQs)
This section provides in-depth answers to fundamental questions about controlling regioselectivity in EAS.
Q1: How do halogens act as ortho, para-directors yet deactivate the ring?
A1: This is a classic case where inductive and resonance effects are in opposition.[6]
-
Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond. This withdrawal of electrons deactivates the ring, making it less reactive than benzene.[15][27]
-
Resonance Effect (+M): The lone pairs on the halogen can be delocalized into the pi system of the ring.[15] When considering the carbocation intermediate formed during electrophilic attack, this resonance donation is most effective at stabilizing the positive charge when the attack is at the ortho or para positions. This stabilization of the intermediate lowers the activation energy for ortho and para substitution relative to meta substitution.[27]
In essence, the inductive effect governs the overall reactivity (deactivation), while the resonance effect dictates the regioselectivity (ortho, para direction).[6][27]
Q2: Can I use a protecting group to alter the regioselectivity of a reaction?
A2: Absolutely. Protecting groups are a powerful tool for controlling regioselectivity.[28][29] For instance, an amino group (-NH2) is a strong ortho, para-director. However, in Friedel-Crafts reactions, it can coordinate with the Lewis acid catalyst, deactivating the ring. To overcome this, the amino group can be converted to an amide (-NHCOR). The amide is still an ortho, para-director but is less activating, preventing polysubstitution and catalyst poisoning. After the desired substitution, the protecting group can be removed to regenerate the amino group.
Recently, novel protecting groups have been developed that can influence regioselectivity at positions remote to their attachment point, offering new strategies for complex molecule synthesis.[28][29]
Q3: Are there computational tools that can help predict the regioselectivity of my reaction?
A3: Yes, computational chemistry has become an invaluable tool for predicting the outcome of EAS reactions.[30][31]
-
Methods Based on Ground-State Properties: Simple methods involve calculating properties like NMR chemical shifts or electrostatic potential maps of the starting material. Regions of higher electron density (more negative electrostatic potential) are predicted to be more reactive towards electrophiles.[32][33]
-
Methods Based on Intermediate Stability: More sophisticated approaches, like the RegioSQM method, calculate the relative energies of the possible carbocation intermediates (sigma complexes).[30][31][34] The pathway with the lowest energy intermediate is predicted to be the major product.
-
Machine Learning Models: Newer approaches utilize machine learning algorithms trained on large datasets of known reactions to predict regioselectivity with high accuracy.[34][35]
These computational tools can save significant time and resources by helping to prioritize promising reaction conditions before heading into the lab.[30][31]
Workflow for Computational Prediction of Regioselectivity:
Caption: Decision workflow for predicting regioselectivity.
Experimental Protocols
Protocol 1: Using a Protecting Group to Direct Substitution: Acetanilide from Aniline
This protocol demonstrates the use of an acetyl protecting group to control the reactivity of an amino group and achieve monosubstitution.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure:
-
Protection: In a flask, dissolve aniline in water and add acetic anhydride and a solution of sodium acetate. Stir vigorously until the acetanilide precipitates. Filter and wash the product.
-
Electrophilic Aromatic Substitution (e.g., Nitration): Suspend the dried acetanilide in a suitable solvent (e.g., acetic acid). Slowly add the nitrating agent (a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
Work-up: Pour the reaction mixture over ice and collect the precipitated product by filtration.
-
Deprotection: Reflux the substituted acetanilide with aqueous hydrochloric acid.
-
Neutralization and Isolation: Cool the solution and neutralize with sodium hydroxide to precipitate the substituted aniline. Filter, wash, and dry the final product.
This procedure allows for the controlled substitution on the aniline ring, primarily at the para position, by moderating the activating effect of the amino group.
References
- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute. [Link]
- Jorgensen, M. R., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.Chemical Science, 8(12), 8196-8203. [Link]
- Electrophilic arom
- Electrophilic arom
- Directing Effect of Substituents: meta-Directing Groups. JoVE. [Link]
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- What Are Ortho Para Directing Groups? Master Chemistry. [Link]
- Meta-directing Definition. Fiveable. [Link]
- Where does the electron go?
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- Deactivating and Meta Directing Groups in Chemistry: Key Guide. Vedantu. [Link]
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- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Reactions of Arenes: Electrophilic Aromatic Substitution. Le Moyne College. [Link]
- Christensen, A. S., et al. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions.
- Jorgensen, M. R., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems.The Journal of Organic Chemistry, 81(12), 5031-5038. [Link]
- Smith, K., & El-Hiti, G. A. (2006). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites.Current Organic Chemistry, 10(13), 1603-1625. [Link]
- Turnbull, D., et al. (2020). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.The Journal of Organic Chemistry, 85(11), 6862-6871. [Link]
- An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Arom
- Directing Groups in Aromatic Substitution Reactions! YouTube. [Link]
- Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. [Link]
- Jorgensen, M. R., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.Chemical Science, 9(1), 183-189. [Link]
- Christensen, A. S., et al. (2021). RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning.ChemRxiv. [Link]
- Kinetic versus Thermodynamic Control of Reactions.
- Ghorbani, F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.Journal of the American Chemical Society, 143(39), 16169-16182. [Link]
- Smith, K., & El-Hiti, G. A. (2011). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions.Green Chemistry, 13(7), 1579-1608. [Link]
- Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Royal Society of Chemistry. [Link]
- Ghorbani, F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.Journal of the American Chemical Society, 143(39), 16169-16182. [Link]
- Regioselective Control of Electrophilic Aromatic Substitution Reactions.
- Field, L. D., Sternhell, S., & Wilton, H. V. (1987). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control.
- An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.
- Regioselectivity in Organic Chemistry. Algor Cards. [Link]
- Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Technical Support Center: Safe Quenching of Aluminum Chloride Reactions
Welcome to the Technical Support Center for handling reactions involving aluminum chloride (AlCl₃). As a potent Lewis acid, aluminum chloride is a cornerstone catalyst in numerous organic transformations, most notably Friedel-Crafts reactions.[1] However, its high reactivity, particularly with water, presents significant safety challenges during the reaction quench and work-up phases.[2][3][4] This guide provides in-depth, experience-driven answers to common issues encountered in the lab, ensuring both the integrity of your experiment and the safety of your team.
Frequently Asked Questions (FAQs)
Q1: Why is quenching an aluminum chloride reaction so hazardous?
Anhydrous aluminum chloride reacts violently and exothermically with water.[2][3][5][6] This reaction hydrolyzes the AlCl₃, generating significant heat and liberating corrosive hydrogen chloride (HCl) gas.[2][3][5] Adding water directly to the reaction mixture can cause a sudden, uncontrolled temperature spike, leading to boiling of low-boiling point solvents and a dangerous pressure buildup in the flask.[7] This phenomenon, known as thermal runaway, can result in the forceful ejection of corrosive and hazardous materials from the reaction vessel.[8][9][10]
The core issue stems from the highly exothermic formation of the hydrated aluminum chloride complex, [Al(H₂O)₆]Cl₃.[4] The rapid generation of heat and HCl gas is what makes this a particularly dangerous operation if not performed with extreme caution.[2][5]
Q2: What is the standard, safest method for quenching a reaction containing AlCl₃?
The universally recommended and safest procedure is to add the reaction mixture slowly to a separate vessel containing crushed ice or an ice/water slurry .[7][11][12] This "reverse quench" method ensures that the water is always in vast excess, effectively dissipating the heat generated from the hydrolysis of AlCl₃.[7][12] The large thermal mass of the ice/water mixture prevents a dangerous temperature increase.[12]
It is critical to perform this addition slowly and with vigorous stirring to ensure efficient heat transfer and to prevent localized overheating.[11]
Q3: My protocol says to quench with dilute HCl. Why would I add more acid?
Quenching with a mixture of crushed ice and concentrated or dilute hydrochloric acid is a common and effective practice, particularly in Friedel-Crafts acylations.[11] There are two primary reasons for this:
-
Preventing Aluminum Hydroxide Precipitation: The hydrolysis of AlCl₃ can produce aluminum hydroxide (Al(OH)₃), a gelatinous precipitate.[4] This precipitate can be difficult to filter and may trap the desired product, complicating the work-up and reducing yield.[13] By keeping the aqueous layer acidic with HCl, the formation of Al(OH)₃ is suppressed, keeping the aluminum salts dissolved as soluble chloro-aqua complexes.[14]
-
Decomplexation of the Product: In many reactions, such as Friedel-Crafts acylation, the ketone product forms a complex with AlCl₃. Adding an acidic aqueous solution helps to break down this complex, liberating the product into the organic layer.
Q4: Can I quench my AlCl₃ reaction with a basic solution like sodium bicarbonate or sodium hydroxide?
Quenching directly with a strong base is not recommended and can be extremely dangerous. The neutralization reaction is also highly exothermic and would occur concurrently with the violent hydrolysis of AlCl₃.
However, after the initial quench with ice/acid, the aqueous layer is often neutralized or made basic with a reagent like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[11][15] This step is performed to neutralize the excess HCl and any remaining acidic components before extraction. This should only be done after the AlCl₃ has been completely hydrolyzed and the solution is cool. Adding base will precipitate aluminum hydroxide, which is then typically separated and discarded with the aqueous layer.[13]
Troubleshooting Guide
Problem 1: The reaction mixture is fuming excessively and getting very hot upon adding the quenching solution.
-
Causality: You are likely adding the quenching agent (water or aqueous acid) too quickly, or you are adding the quench to the reaction mixture instead of the other way around. This is the beginning of a thermal runaway event.[9][16] The rapid, exothermic reaction is generating heat faster than it can be dissipated, causing the solvent to boil and releasing large amounts of HCl gas.[2][3]
-
Immediate Action:
-
Corrective Procedure: Switch to the "reverse quench" method. Prepare a separate, larger flask with a vigorously stirred mixture of crushed ice and water (or dilute HCl). Slowly and carefully transfer your reaction mixture into this ice slurry via an addition funnel or by pouring in small portions.[7]
Problem 2: A thick, gelatinous precipitate has formed during work-up, making extraction impossible.
-
Causality: This is almost certainly aluminum hydroxide (Al(OH)₃).[4] It forms when the pH of the aqueous layer becomes neutral or basic, causing the dissolved aluminum salts to precipitate.[13] This often happens if insufficient acid was used in the initial quench or if a basic wash was performed prematurely.
-
Solution:
-
Return the entire mixture (both organic and aqueous layers with the precipitate) to the separatory funnel or a large beaker.
-
Slowly add more dilute hydrochloric acid (e.g., 1M or 2M HCl) with vigorous stirring or shaking.
-
Continue adding acid until the gelatinous solid dissolves completely. The aqueous layer should become clear.
-
You can now proceed with the extraction as planned. The layers should separate cleanly.
-
Problem 3: The layers in my separatory funnel are not separating (emulsion).
-
Causality: Emulsions during the work-up of aluminum-containing reactions are common, often caused by fine, suspended particles of aluminum salts or by the detergent-like properties of certain reaction byproducts.[18]
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool may be necessary.
-
Experimental Protocols & Workflows
Protocol 1: Standard Quenching Procedure for a Friedel-Crafts Reaction
This protocol assumes a reaction volume of approximately 250 mL in a solvent like dichloromethane (DCM).
-
Prepare the Quenching Vessel: In a 1L beaker or flask (at least 4 times the volume of your reaction mixture), place 500g of crushed ice and 200 mL of 1M HCl. Place this vessel in a secondary container (ice bath) and begin vigorous stirring with an overhead stirrer or a large magnetic stir bar.
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath.
-
Perform the Reverse Quench: Slowly, over a period of 15-30 minutes, transfer the cold reaction mixture into the vigorously stirred ice/HCl slurry. You can do this by:
-
Cannulating the reaction mixture under a positive pressure of nitrogen.
-
Using a pressure-equalizing addition funnel.
-
Carefully pouring small portions at a time.
-
-
Monitor Temperature: Monitor the temperature of the quenching slurry. It should not rise above 10-15 °C. If it does, slow down the addition rate.
-
Complete the Transfer: Once the entire reaction mixture has been added, allow the resulting mixture to stir for an additional 15 minutes as the ice melts.
-
Proceed to Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the reaction solvent (e.g., DCM).[11] Combine the organic layers and proceed with subsequent washes (e.g., with NaHCO₃ solution, then brine).[11]
Visualization of the Quenching Decision Workflow
The following diagram outlines the critical decision-making process for safely quenching reactions involving aluminum chloride.
Caption: The hazardous reaction of AlCl₃ with water generates heat and HCl gas.
References
- Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]
- Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Princeton University. [Link]
- Friedel-Crafts Acylation.
- Vanchlor SAFETY DATA SHEET Aluminum Chloride - Anhydrous. Vanchlor. [Link]
- Material Safety Data Sheet - Aluminium chloride hexahydr
- LCSS: ALUMINUM TRICHLORIDE. PubChem. [Link]
- Friedel-Crafts - Acyl
- Material Safety Data Sheet - Aluminium chloride, anhydrous. EPA OSC Response. [Link]
- ALUMINUM CHLORIDE STORAGE AND HANDLING. GAC Chemical. [Link]
- Safe and responsible disposal of aluminum chloride?. Chemistry Stack Exchange. [Link]
- HCl and Al, AlCl3?. Sciencemadness Discussion Board. [Link]
- Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
- How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
- Aluminium chloride. Wikipedia. [Link]
- SAFETY DATA SHEET - Aluminum chloride. Thermo Fisher Scientific. [Link]
- Aluminum Chloride (anhydrous). Princeton EHS. [Link]
- Chemical Properties Of AlCl3. Unacademy. [Link]
- Quenching guide. Reddit. [Link]
- In venting the AlCl3 quenching with 1M HCl, I overturned my separ
- Aluminum Quenching Technology: A Review.
- Aluminum Chloride Hexahydrate Crystallization by HCI Gas Sparging. CDC Stacks. [Link]
- Quenching experiments with chiral Lewis acid...
- Friedel-crafts acylation of anisole: why do we use ice for the separ
- Heat treatment of aluminum, quenching Part III. Thermal Processing Magazine. [Link]
- When aluminum and chlorine react, they form aluminum chloride... Brainly. [Link]
- Quenching Reactions: Aluminum based reactions. Chemistry LibreTexts. [Link]
- Breaking a Lewis Acidity Trend for Rare Earths by Excited St
- What Is Thermal Runaway In B
- Thermal runaway. Wikipedia. [Link]
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Validation & Comparative
Synthesizing Propylbenzene: A Comparative Guide to Friedel-Crafts Acylation and Alkylation
For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route can profoundly impact yield, purity, and scalability. The preparation of simple alkylbenzenes, such as propylbenzene, serves as a classic case study in navigating the subtleties of electrophilic aromatic substitution. While Friedel-Crafts alkylation offers a direct, one-step approach, it is notoriously plagued by issues of carbocation rearrangement and polyalkylation. In contrast, the two-step Friedel-Crafts acylation followed by reduction provides a more controlled and reliable pathway to the desired n-propylated product. This guide provides an in-depth comparison of these two methodologies, supported by mechanistic insights and experimental data, to inform the strategic decisions of the modern chemist.
At a Glance: Strategic Comparison
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation followed by Reduction |
| Primary Product | Isopropylbenzene (major), n-Propylbenzene (minor)[1][2] | n-Propylbenzene[3] |
| Key Challenge | Carbocation rearrangement, Polyalkylation[4][5][6] | Two-step process, harsh reduction conditions |
| Control over Isomers | Low; mixture of products is common[1][7] | High; selective formation of the n-propyl isomer[3] |
| Reaction Steps | One step | Two steps |
| Overall Yield | Variable and often lower for the desired n-propyl isomer | Generally higher for the desired n-propyl isomer[8] |
The Challenge of Direct Alkylation: Uncontrolled Isomerization
The direct Friedel-Crafts alkylation of benzene with a propyl halide, such as 1-chloropropane, in the presence of a Lewis acid like aluminum chloride (AlCl₃), might seem like the most straightforward route to propylbenzene. However, this reaction is a classic example of how carbocation intermediates can dictate the final product distribution, often to the detriment of the desired outcome.[4][6]
The reaction proceeds via the formation of a primary carbocation, which is highly unstable.[2] This initial carbocation rapidly undergoes a 1,2-hydride shift to form a more stable secondary carbocation.[1][4] The benzene ring then attacks this more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product.[1][9] While some n-propylbenzene can be formed, particularly at lower temperatures, it is typically the minor component of the product mixture.[7]
Another significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation.[5][10] The newly introduced alkyl group is electron-donating, which activates the benzene ring, making it more susceptible to further alkylation than the starting material.[5] This can lead to the formation of di- and tri-propylated benzenes, further complicating the product mixture and reducing the yield of the desired mono-substituted product.[11]
Mechanistic Pitfall: Carbocation Rearrangement
The core issue with direct alkylation is the inherent instability of the primary propyl carbocation. The following diagram illustrates the mechanistic pathway that favors the formation of isopropylbenzene.
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
The Acylation-Reduction Strategy: A Controlled Synthesis
To circumvent the issues of carbocation rearrangement and polyalkylation, a two-step approach involving Friedel-Crafts acylation followed by reduction is the preferred method for synthesizing n-propylbenzene.[3][12] This strategy offers superior control over the final product's structure.[10]
Step 1: Friedel-Crafts Acylation
In the first step, benzene is acylated with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst.[13] This reaction proceeds through the formation of a resonance-stabilized acylium ion.[10][14] Unlike the carbocation intermediate in alkylation, the acylium ion does not undergo rearrangement.[10][15]
The product of this reaction is propiophenone (ethyl phenyl ketone). A key advantage of acylation is that the acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[5][16] This effectively prevents polyacylation, leading to a cleaner reaction with a higher yield of the mono-acylated product.[5]
Step 2: Reduction of the Ketone
The second step involves the reduction of the carbonyl group of propiophenone to a methylene group (-CH₂-). Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[3][17] It is particularly suitable for substrates that are stable in strongly acidic conditions.[3]
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[18][19] It is the preferred method for substrates that are sensitive to acid.[3][20]
Both reduction methods effectively convert propiophenone to n-propylbenzene in high yield.[8]
Mechanistic Advantage: The Stable Acylium Ion
The success of the acylation-reduction route hinges on the stability of the acylium ion intermediate, which prevents rearrangement.
Caption: The two-step acylation-reduction pathway.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
Materials:
-
Anhydrous benzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Separatory funnel
-
5% HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Charge the flask with anhydrous aluminum chloride (0.11 mol) and anhydrous dichloromethane (50 mL). Cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of propanoyl chloride (0.10 mol) and anhydrous benzene (0.10 mol) in 25 mL of anhydrous dichloromethane.[21]
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 60 minutes.[21]
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 5% HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.[21]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude propiophenone.
-
The product can be further purified by vacuum distillation. A study reported a yield of 90.1% for this step under optimized conditions.[8]
Protocol 2: Clemmensen Reduction of Propiophenone
Materials:
-
Propiophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Diethyl ether
-
Separatory funnel
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, place the zinc amalgam, 75 mL of water, and 10 mL of concentrated HCl.[21]
-
Add a solution of propiophenone (0.05 mol) in 50 mL of toluene to the flask.[21]
-
Heat the mixture to reflux.
-
Add 50 mL of concentrated HCl in portions through the condenser over a reflux period of 4-6 hours.[21]
-
After reflux, allow the mixture to cool to room temperature.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.[21]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to obtain n-propylbenzene.
Protocol 3: Wolff-Kishner Reduction of Propiophenone
Materials:
-
Propiophenone
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
Procedure:
-
Place propiophenone (0.1 mol), hydrazine hydrate (0.4 mol), and potassium hydroxide (0.2 mol) in a round-bottom flask fitted with a reflux condenser.[8]
-
Heat the mixture at 120°C for 2 hours.[8]
-
Rearrange the condenser for distillation and raise the temperature to remove water and excess hydrazine.
-
Once the temperature reaches approximately 160°C, return the condenser to the reflux position and continue heating for an additional 4 hours.[8]
-
Cool the reaction mixture, add water, and extract the product with diethyl ether.
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent.
-
Purify the resulting n-propylbenzene by distillation. A reported yield for this reduction step is 95.6%.[8]
Conclusion for the Practicing Scientist
For the synthesis of n-propylbenzene, the direct Friedel-Crafts alkylation of benzene is an unreliable method that primarily yields the rearranged isomer, isopropylbenzene, and is prone to polyalkylation. The two-step sequence of Friedel-Crafts acylation followed by either Clemmensen or Wolff-Kishner reduction is the demonstrably superior strategy. This approach offers excellent control over the regiochemistry, avoids rearrangement, and prevents polysubstitution, ultimately providing a higher yield of the desired linear alkylbenzene. The choice between the Clemmensen (acidic) and Wolff-Kishner (basic) reduction will depend on the presence of other functional groups in more complex substrates. For the synthesis of simple n-propylbenzene, both are highly effective. This guide underscores the importance of understanding underlying reaction mechanisms to anticipate and overcome synthetic challenges, ensuring the efficient and selective production of target molecules.
References
- Chemguide. (n.d.). The Acylation of Benzene.
- Chemistry Stack Exchange. (2020). Alkylation of benzene.
- Clark, J. (2020). Friedel-Crafts Alkylation. LibreTexts.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
- Quora. (2017). Is acylation preferred over alkylation in a Freidel-Crafts reaction?
- Scribd. (n.d.). O N-NH: Wolf-Kishner Reduction.
- Wang, J., et al. (2012). Synthesis of n-propylbenzene. Advanced Materials Research, 550-553, 1135-1138.
- LibreTexts Chemistry. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemTalk. (n.d.). Clemmensen Reduction.
- Pearson. (n.d.). Advantages of Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Khan Academy. (n.d.). Friedel-Crafts alkylation.
- YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Organic Syntheses. (n.d.). n-PROPYLBENZENE.
- Master Chemistry. (2022, November 29). Friedel-Craft Acylation-Mechanism, Examples.
- Brainly. (2023, February 24). Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction?.
- Toppr. (n.d.). How benzene is converted into n-propyl benzene.
- askIITians. (2016, August 5). Why do we prefer Friedel craft acylation to Friedel craft alkylation.
- Google Patents. (n.d.). CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method.
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- YouTube. (2022, December 13). Wolff Kishner Reduction - Named Reactions in Organic Chemistry.
- YouTube. (2018, November 27). Clemmensen Reduction.
- Liberty University. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes.
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A Comparative Guide to the Structural Validation of 1-Chloro-3-propylbenzene by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of mass spectrometry for the validation of the 1-chloro-3-propylbenzene structure, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating analytical approach.
The Analytical Challenge: Isomeric Differentiation
This compound, a substituted aromatic hydrocarbon, presents a common analytical challenge: the need for precise structural confirmation to distinguish it from its isomers (e.g., 1-chloro-2-propylbenzene, 1-chloro-4-propylbenzene, and compounds with branched alkyl chains like 1-chloro-3-isopropylbenzene). Each isomer can exhibit distinct chemical and physical properties, making accurate identification critical in contexts such as pharmaceutical development and material science. Mass spectrometry, with its high sensitivity and detailed fragmentation analysis, offers a powerful tool for this purpose.
Mass Spectrometry: A Window into Molecular Structure
Electron Ionization (EI) mass spectrometry is a primary technique for the structural elucidation of volatile and semi-volatile organic compounds like this compound. The process involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
Deciphering the Fragmentation Puzzle
The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses. The key fragmentation pathways include:
-
Benzylic Cleavage: This is a highly favored fragmentation for alkylbenzenes. The bond between the alpha and beta carbons of the propyl side chain breaks, leading to the formation of a stable benzylic carbocation.
-
McLafferty Rearrangement: This rearrangement can occur in molecules containing a hydrogen atom on a gamma-carbon relative to an unsaturated system (in this case, the benzene ring). It involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the cleavage of the beta-carbon bond, resulting in the elimination of a neutral alkene.
-
Loss of Chlorine: The carbon-chlorine bond can also cleave, leading to the loss of a chlorine radical.
Based on these principles, the expected mass spectrum of this compound would exhibit a series of characteristic peaks.
dot graph "Fragmentation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="this compound\nMolecular Ion (M+•)\nm/z 154/156", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Benzylic Cleavage\n[M - C2H5]+ \nm/z 125/127", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2 [label="McLafferty Rearrangement\n[M - C2H4]+•\nm/z 126/128", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="Loss of Propyl Radical\n[M - C3H7]+\nm/z 111/113", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F4 [label="Tropylium Ion\n[C7H7]+\nm/z 91"];
M -> F1 [label="- •C2H5"]; M -> F2 [label="- C2H4"]; M -> F3 [label="- •C3H7"]; F1 -> F4 [label="- Cl"]; } Predicted fragmentation of this compound.
Hypothetical Experimental Data
The following table summarizes the expected key fragments and their relative abundances for this compound in an EI mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway | Predicted Relative Abundance |
| 154/156 | [C₉H₁₁Cl]⁺• | Molecular Ion (M⁺•). The M+2 peak is due to the ³⁷Cl isotope. | Moderate |
| 125/127 | [C₇H₆Cl]⁺ | Loss of an ethyl radical (•C₂H₅) via benzylic cleavage. | High (likely base peak) |
| 126/128 | [C₇H₇Cl]⁺• | Loss of ethene (C₂H₄) via McLafferty rearrangement. | Moderate |
| 111/113 | [C₆H₄Cl]⁺ | Loss of the entire propyl radical (•C₃H₇). | Moderate |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzylic fragment. | High |
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While powerful, mass spectrometry is often used in conjunction with other analytical methods for comprehensive structural validation. Here, we compare its performance against Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Molecular weight and fragmentation pattern for structural elucidation. | Detailed information on the carbon-hydrogen framework and atom connectivity. | Identification of functional groups present in the molecule. |
| Sensitivity | Very high (picogram to femtogram range). | Moderate to low (milligram to microgram range).[1] | Low (microgram to milligram range). |
| Isomer Differentiation | Excellent for distinguishing positional and structural isomers based on unique fragmentation patterns. | Excellent for distinguishing all types of isomers based on unique chemical shifts and coupling constants. | Limited for positional isomers; can distinguish functional group isomers. |
| Sample Requirements | Requires volatile or soluble samples; destructive technique. | Requires soluble samples in deuterated solvents; non-destructive.[2] | Can analyze solids, liquids, and gases with minimal preparation; non-destructive.[3] |
| Cost & Complexity | Moderate to high cost and complexity. | High cost and complexity; requires specialized expertise.[1] | Low cost and relatively simple operation. |
Causality in Technique Selection
The choice of analytical technique is driven by the specific question at hand.
-
For initial identification and confirmation of molecular weight , mass spectrometry is unparalleled due to its sensitivity and speed.
-
For unambiguous structural elucidation and isomeric assignment , NMR spectroscopy is the gold standard, providing a detailed map of the molecule's atomic connectivity.[4]
-
For a rapid and cost-effective screen for the presence of key functional groups (e.g., the aromatic ring), FTIR is a valuable first-pass technique.
In a typical drug development workflow, a scientist might use FTIR for a quick functional group check, followed by GC-MS for molecular weight confirmation and preliminary structural insights. For final, definitive proof of structure, particularly for a novel compound, ¹H and ¹³C NMR would be employed.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines a standard procedure for analyzing this compound using GC-MS.
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane).
- Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
- Identify the chromatographic peak corresponding to this compound based on its retention time.
- Analyze the mass spectrum of the identified peak.
- Compare the observed fragmentation pattern with the predicted pattern and with spectral libraries (e.g., NIST, Wiley).
dot graph "GCMS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color=white]; Prep1 [label="Dissolve in Solvent"]; Prep2 [label="Serial Dilution"]; Prep1 -> Prep2; }
subgraph "cluster_analysis" { label = "GC-MS Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color=white]; Analysis1 [label="Injection into GC"]; Analysis2 [label="Separation on Column"]; Analysis3 [label="Ionization & Fragmentation (MS)"]; Analysis1 -> Analysis2 -> Analysis3; }
subgraph "cluster_data" { label = "Data Interpretation"; style=filled; color="#F1F3F4"; node [style=filled, color=white]; Data1 [label="Identify Peak by Retention Time"]; Data2 [label="Analyze Mass Spectrum"]; Data3 [label="Compare with Predicted Fragments & Libraries"]; Data1 -> Data2 -> Data3; }
Prep2 -> Analysis1; Analysis3 -> Data1; } GC-MS analysis workflow.
Conclusion: A Synergistic Approach to Structural Validation
References
- PubChem. This compound. [Link]
- NIST. Benzene, 1-chloro-3-ethyl-. [Link]
- Doc Brown's Chemistry.
- ResearchGate.
- AZoM.
- AZoOptics. Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]
- Emwas, A. H. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. In Metabolomics in practice (pp. 161-193). Humana Press, New York, NY. [Link]
Sources
A Comparative Guide: Characterizing 1-Chloro-3-propylbenzene with ¹H NMR vs. ¹³C NMR Spectroscopy
For professionals in drug development and chemical research, the unambiguous structural elucidation of molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool for this purpose, offering unparalleled insight into molecular architecture.[1][2] Among the various NMR techniques, ¹H (proton) and ¹³C (carbon-13) NMR are the most fundamental and widely used for organic molecules.[1]
This guide provides an in-depth comparison of ¹H and ¹³C NMR for the characterization of 1-Chloro-3-propylbenzene, a substituted aromatic compound. We will move beyond a simple listing of features to explore the causality behind experimental choices and the synergistic power of using both techniques for a self-validating structural analysis.
Fundamental Principles: Protons vs. The Carbon Skeleton
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero nuclear spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy and transition between different energy states. The precise frequency required for this transition, known as the resonance frequency, is exquisitely sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.
The Power of Proton (¹H) NMR
¹H NMR is the workhorse of structural analysis due to the 100% natural abundance of the proton nucleus and its high sensitivity. A standard ¹H NMR spectrum provides three key pieces of information:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or functional groups are "deshielded" and appear at higher ppm values (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in different environments.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of protons on adjacent carbons. This interaction, or coupling, splits a signal into a multiplet (e.g., doublet, triplet, quartet). The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons, providing crucial connectivity information.[3]
The Carbon Skeleton Blueprint (¹³C) NMR
While ¹H NMR maps the proton framework, ¹³C NMR provides a direct view of the carbon skeleton. However, it presents unique challenges and advantages:
-
Low Natural Abundance: The NMR-active ¹³C isotope constitutes only about 1.1% of all carbon atoms, with the majority being NMR-silent ¹²C.[4][5] This, combined with the inherently weaker magnetic moment of ¹³C, results in significantly lower sensitivity compared to ¹H NMR.
-
Wide Chemical Shift Range: ¹³C chemical shifts span a much broader range (~0-220 ppm) compared to ¹H NMR (~0-12 ppm).[6] This dramatically reduces the likelihood of signal overlap, meaning a distinct peak is typically observed for each unique carbon atom.
-
Proton Decoupling: To simplify the spectra and enhance signal-to-noise, ¹³C NMR is commonly run with broadband proton decoupling. This technique irradiates all protons, removing any ¹³C-¹H coupling. The result is a spectrum of sharp singlets, where each peak corresponds to a single, unique carbon environment.[5][6]
Structural Analysis of this compound
To compare the two techniques effectively, we must first analyze the target molecule. This compound (C₉H₁₁Cl) lacks internal symmetry, rendering every carbon and proton chemically distinct.
// Benzene Ring C1 [label="C1", pos="0,1.5!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; C2 [label="C2", pos="-1.3,0.75!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; C3 [label="C3", pos="-1.3,-0.75!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; C4 [label="C4", pos="0,-1.5!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; C5 [label="C5", pos="1.3,-0.75!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; C6 [label="C6", pos="1.3,0.75!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"];
// Substituents Cl [label="Cl", pos="0,2.8!", shape=none, fontcolor="#34A853"]; Propyl_C_alpha [label="Cα", pos="-2.6,-1.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; Propyl_C_beta [label="Cβ", pos="-3.9,-0.75!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; Propyl_C_gamma [label="Cγ", pos="-5.2,-1.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];
// Hydrogens H2 [label="H2", pos="-2.2,1.2!", shape=none]; H4 [label="H4", pos="0,-2.8!", shape=none]; H5 [label="H5", pos="2.2,-1.2!", shape=none]; H6 [label="H6", pos="2.2,1.2!", shape=none]; H_alpha [label="2Hα", pos="-2.6,-2.5!", shape=none, fontcolor="#EA4335"]; H_beta [label="2Hβ", pos="-3.9,0.25!", shape=none, fontcolor="#EA4335"]; H_gamma [label="3Hγ", pos="-6.2,-1.5!", shape=none, fontcolor="#EA4335"];
// Edges for the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- Cl; C3 -- Propyl_C_alpha; Propyl_C_alpha -- Propyl_C_beta; Propyl_C_beta -- Propyl_C_gamma;
// Edges for hydrogens C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; Propyl_C_alpha -- H_alpha [style=invis]; Propyl_C_beta -- H_beta [style=invis]; Propyl_C_gamma -- H_gamma [style=invis]; } Caption: Structure of this compound with unique carbon and proton environments labeled.
-
Proton Environments: There are 7 unique sets of protons: 4 distinct aromatic protons (H2, H4, H5, H6) and 3 distinct alkyl protons (Hα, Hβ, Hγ).
-
Carbon Environments: There are 9 unique carbon atoms: 6 in the aromatic ring and 3 in the propyl chain.
Comparative Spectral Analysis
What ¹H NMR Reveals: Connectivity and Environment
The ¹H NMR spectrum provides a detailed picture of the proton framework.
-
Aromatic Region (~7.0-7.3 ppm): Four distinct signals, each integrating to one proton, are expected. The electron-withdrawing chlorine atom and electron-donating propyl group influence the precise chemical shifts. The coupling between these non-equivalent protons results in complex splitting patterns (multiplets), which can be challenging to fully resolve and assign without advanced techniques like 2D NMR.[7]
-
Alkyl Region (~0.9-2.7 ppm):
-
Hα (~2.6 ppm): These two protons are on the carbon directly attached to the aromatic ring (benzylic position), causing them to be deshielded. They are adjacent to the two Hβ protons, so their signal is split into a triplet .
-
Hβ (~1.6 ppm): These two protons are split by both their neighbors: the two Hα protons and the three Hγ protons (5 total). This results in a complex multiplet, often appearing as a sextet .
-
Hγ (~0.9 ppm): These three protons on the terminal methyl group are the most shielded (upfield). They are adjacent to the two Hβ protons, splitting their signal into a triplet .
-
The integration ratio of the aromatic to alkyl signals would be 4:7, which can be further resolved to 1:1:1:1:2:2:3 for the individual signals.
What ¹³C NMR Reveals: The Unambiguous Carbon Count
The proton-decoupled ¹³C NMR spectrum offers a simpler, more direct interpretation.
-
Aromatic Region (~125-145 ppm): Six distinct singlets are expected.
-
Two quaternary carbons (lacking attached protons) will typically have weaker signals: C1 (attached to Cl, ~134 ppm) and C3 (attached to the propyl group, ~144 ppm).
-
Four CH carbons will show stronger signals between ~126-130 ppm.
-
-
Alkyl Region (~10-40 ppm): Three distinct singlets corresponding to the propyl chain carbons.
-
Cα (~38 ppm)
-
Cβ (~24 ppm)
-
Cγ (~14 ppm)
-
The key strength of the ¹³C NMR spectrum is its simplicity: counting 9 distinct peaks immediately confirms the presence of 9 unique carbon environments, perfectly matching the proposed structure.
Data Summary: ¹H NMR vs. ¹³C NMR for this compound
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Nucleus Observed | ¹H (Proton) | ¹³C (Carbon-13) |
| Natural Abundance | ~99.98% | ~1.1%[4][5] |
| Relative Sensitivity | High | Low |
| Expected Signals | 7 | 9 |
| Chemical Shift Range | ~0-12 ppm | ~0-220 ppm[6] |
| Key Information | - Number of unique proton types- Ratio of protons (Integration)- H-H connectivity (Splitting) | - Number of unique carbon types- Carbon skeleton map- Presence of functional groups (e.g., C-Cl) |
| Strengths | - High sensitivity, fast acquisition- Provides direct connectivity data | - Unambiguous peak for each carbon- Wide spectral dispersion prevents overlap- Directly confirms carbon framework |
| Challenges | - Signal overlap in complex regions (aromatic)- Complex splitting can be hard to interpret | - Low sensitivity requires longer acquisition times or more concentrated samples[4]- No direct C-C connectivity info |
Experimental Protocols
A robust characterization relies on proper experimental execution. The following are generalized protocols for acquiring high-quality spectra.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvation: Transfer the sample to a clean, dry NMR tube. Add ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The deuterium is not observed in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. The signals for the protons and carbons of TMS are defined as 0.0 ppm, providing a reference point for the chemical shifts.[4][6]
-
Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
Spectrometer Workflow
-
¹H Spectrum Acquisition:
-
Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve maximum homogeneity and signal resolution.
-
Load standard acquisition parameters for a ¹H experiment. Typically, 8 to 16 scans are sufficient due to the high sensitivity.
-
Acquire the Free Induction Decay (FID) data.
-
Process the data: Apply Fourier transformation, phase and baseline correction, and calibrate the spectrum to the TMS peak at 0.0 ppm.
-
Integrate the signals to determine proton ratios.
-
-
¹³C Spectrum Acquisition:
-
Use the same prepared sample.
-
Load acquisition parameters for a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Causality: Due to the low natural abundance and sensitivity of ¹³C, significantly more scans are required to achieve a good signal-to-noise ratio.[8] Set the number of scans to 128, 256, or higher, depending on the sample concentration.
-
Acquire and process the data similarly to the ¹H spectrum. Integration is generally not performed as it is not reliable without specific experimental setups.
-
Conclusion: A Synergistic and Self-Validating Approach
For the characterization of this compound, neither ¹H nor ¹³C NMR alone tells the complete story.
-
¹³C NMR provides the foundational evidence: it confirms the presence of exactly nine unique carbon atoms, providing a direct and unambiguous match to the molecule's carbon framework.
-
¹H NMR builds upon this foundation, adding rich layers of detail. It confirms the number of protons in each environment and, crucially, reveals how these environments are connected through spin-spin coupling, allowing one to piece together the propyl chain and its attachment to the aromatic ring.
References
- Basic 1h And 13c Nmr Spectroscopy. (n.d.). riomaisseguro.rio.rj.gov.br.
- Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy.
- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.
- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
- Işık, M. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry.
- PubChem. (n.d.). This compound.
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
- PubChem. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene.
- University of Oxford. (n.d.). NMR Textbooks. NMR Facility.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- ResearchGate. (2025, August 10). NMR-Based Metabolomics Methods and Protocols.
- Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection.
- ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation.
- NIST WebBook. (n.d.). Benzene, 1-chloro-2-propyl-.
- Doc Brown's Chemistry. (2025, November 8). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation.
- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. books.rsc.org [books.rsc.org]
A Comparative Analysis of Catalytic Strategies for the Synthesis of 1-Chloro-3-propylbenzene: A Guide for Process Optimization
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of substituted aromatic compounds is of paramount importance. 1-Chloro-3-propylbenzene serves as a valuable intermediate, yet its synthesis presents a classic regioselectivity challenge inherent to electrophilic aromatic substitution. Direct alkylation of chlorobenzene is inefficient, yielding a mixture of ortho and para isomers due to the directing nature of the chloro substituent, and is further complicated by potential carbocation rearrangements.[1][2] This guide provides a comprehensive analysis of catalytic strategies to overcome these hurdles, focusing on a robust, multi-step pathway that ensures high yields of the desired meta-substituted product. We will dissect each critical step, compare catalyst performance with supporting data, and provide detailed experimental protocols to empower researchers in their process development endeavors.
Strategic Approach: Circumventing Direct Alkylation via Acylation-Chlorination-Reduction
The most effective and widely adopted strategy for synthesizing this compound involves a three-step sequence beginning with benzene. This pathway leverages the differing directing effects of acyl and alkyl groups to control the position of substitution on the aromatic ring.
Caption: Logical workflow for the synthesis of this compound.
Part 1: Friedel-Crafts Acylation - Forging the Propiophenone Intermediate
The initial and foundational step is the Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone. This reaction is critical as the resulting acyl group is a deactivating, meta-director, which perfectly sets up the subsequent chlorination step for substitution at the desired position.[3] Furthermore, unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements or poly-acylation, as the product is less reactive than the starting material.[3][4]
Catalyst Comparison for Acylation
The choice of catalyst for this step significantly impacts yield, reaction conditions, and process sustainability. Traditional homogeneous Lewis acids are highly effective but present handling and waste disposal challenges. Modern heterogeneous catalysts offer a greener alternative.[5][6]
| Catalyst Type | Catalyst Example | Typical Loading | Relative Yield | Reaction Time | Key Considerations |
| Homogeneous | Aluminum Chloride (AlCl₃) | Stoichiometric | High | Short | Highly reactive and efficient.[7] Extremely sensitive to moisture, requiring stringent anhydrous conditions. Generates corrosive HCl gas and significant aqueous waste during workup.[1] |
| Homogeneous | Ferric Chloride (FeCl₃) | Stoichiometric | Moderate to High | Moderate | Less potent but more manageable and less moisture-sensitive than AlCl₃. A more cost-effective option.[8] |
| Heterogeneous | Zeolites (e.g., H-BEA) | Catalytic (wt%) | Moderate to High | Long | Reusable and easily separated from the reaction mixture, reducing waste.[5] Often require higher temperatures and longer reaction times.[9] |
| Heterogeneous | Metal Oxides (e.g., ZnO) | Catalytic (wt%) | Good | Moderate | Can be used in solvent-free conditions and are often reusable. Activity can vary significantly based on preparation method.[8] |
Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is adapted from a procedure for a similar β-chloro ketone synthesis, which demonstrates near-quantitative yields.[10]
Materials:
-
Benzene (1.0 eq.)
-
Propanoyl Chloride (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.25 eq.)
-
Dry Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend anhydrous AlCl₃ (1.25 eq.) in dry DCM at 0 °C in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a solution of propanoyl chloride (1.0 eq.) in dry DCM dropwise to the AlCl₃ suspension at 0 °C.
-
Following this, add a solution of benzene (1.0 eq.) in dry DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture for 2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude propiophenone. Purification can be achieved by vacuum distillation.
Part 2: Regioselective Chlorination of Propiophenone
With the meta-directing acyl group in place, the chlorination of propiophenone selectively yields 3'-chloropropiophenone. The choice of catalyst and conditions is crucial to maximize the yield of the desired meta-isomer and minimize the formation of ortho and para products.
Catalytic System: Aluminum Chloride
Aluminum chloride is a highly effective catalyst for this electrophilic aromatic substitution, demonstrating high activity and selectivity for the meta position.[11][12]
Caption: Catalytic cycle for the chlorination of propiophenone.
Experimental Protocol: Chlorination of Propiophenone
This protocol is based on a patented industrial process, ensuring high yield and purity.[11][13]
Materials:
-
Propiophenone (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (e.g., 1.5 eq. based on moles of propiophenone)
-
1,2-Dichloroethane (EDC) as solvent
-
Chlorine (Cl₂) gas
-
Ice, Hydrochloric Acid (for workup)
Procedure:
-
Charge a reactor with 1,2-dichloroethane and anhydrous aluminum chloride. Cool the mixture to below 20 °C.
-
Add propiophenone (150 g, as per example) to the cooled suspension over 30 minutes, maintaining the temperature below 20 °C.[13]
-
Purge chlorine gas (63 g, as per example) through the reaction mixture over 3 hours, keeping the temperature between 13-18 °C.[13]
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, decompose the reaction mass by carefully adding it to a mixture of ice and hydrochloric acid.
-
Extract the aqueous layer with EDC. Combine the organic layers, wash with an alkali solution (e.g., dilute NaOH) followed by water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 3'-chloropropiophenone with a purity of >99%.[11][13] A reported yield for this process is in the range of 88-90%.[11]
Part 3: Carbonyl Reduction - Final Conversion to this compound
The final step involves the reduction of the ketone functionality in 3'-chloropropiophenone to a methylene (CH₂) group. Two classical and highly effective methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between them is dictated by the substrate's stability to strongly acidic or basic conditions.
Comparative Analysis: Clemmensen vs. Wolff-Kishner Reduction
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zinc Amalgam (Zn(Hg)), conc. HCl[14] | Hydrazine (N₂H₄), Strong Base (e.g., KOH), High-boiling solvent (e.g., ethylene glycol)[15] |
| Conditions | Strongly Acidic, Reflux | Strongly Basic, High Temperatures (~200 °C)[15][16] |
| Mechanism | Complex, surface-mediated on zinc[14][17] | Involves formation of a hydrazone intermediate[18][19] |
| Substrate Suitability | Good for acid-stable compounds; particularly effective for aryl-alkyl ketones.[17] | Ideal for base-stable, acid-sensitive substrates.[20] |
| Advantages | Effective for products of Friedel-Crafts acylation. | Complementary to Clemmensen; avoids acidic conditions. |
| Limitations | Not suitable for acid-sensitive substrates (e.g., containing certain protecting groups, pyrroles).[17] | Not suitable for base-sensitive substrates (e.g., esters, some halides). Sterically hindered ketones can be problematic.[15] |
For 3'-chloropropiophenone, both methods are viable, as the chloro- and propyl- substituted benzene ring is stable under both conditions. The choice may therefore depend on available reagents, equipment, and safety considerations.
Experimental Protocol: Clemmensen Reduction
Materials:
-
3'-Chloropropiophenone (1.0 eq.)
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (as a co-solvent)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution, decanting the solution, and washing the zinc.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, toluene, and 3'-chloropropiophenone.[14]
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be added during the reaction to maintain a strongly acidic environment.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers, wash with water, then with a dilute base (e.g., NaHCO₃ solution), and finally with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the resulting this compound by vacuum distillation.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
This modification improves reaction times and yields by removing water during the reaction.[15][19]
Materials:
-
3'-Chloropropiophenone (1.0 eq.)
-
Hydrazine Hydrate (85%) (excess)
-
Potassium Hydroxide (KOH) (3-4 eq.)
-
Ethylene Glycol
Procedure:
-
Place 3'-chloropropiophenone, hydrazine hydrate, and potassium hydroxide in a round-bottom flask with ethylene glycol as the solvent.[18]
-
Attach a reflux condenser and heat the mixture to reflux to form the hydrazone intermediate.
-
After initial reflux, reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to ~200 °C.[15]
-
Once the temperature reaches ~200 °C, return the apparatus to a reflux setup and continue to heat for 3-6 hours.
-
Cool the reaction mixture, dilute with water, and extract with a suitable solvent (e.g., diethyl ether or toluene).
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the final product, this compound, by vacuum distillation.
Conclusion
The synthesis of this compound is most effectively and selectively achieved through a three-step acylation-chlorination-reduction sequence starting from benzene. While traditional homogeneous Lewis acids like AlCl₃ offer high reactivity and yield for the acylation and chlorination steps, they come with significant handling and environmental drawbacks. For large-scale or green chemistry applications, the exploration of heterogeneous catalysts such as zeolites for the acylation step is highly recommended. For the final reduction step, both the Clemmensen and Wolff-Kishner methods are robust and effective, with the choice primarily depending on the overall functional group tolerance of the molecule and laboratory safety protocols. By carefully selecting the catalyst and reaction conditions for each step, researchers can optimize the synthesis for high yield, purity, and process efficiency.
References
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- CN1785952A - Method for preparing 3' -chloropropiophenone.
- Novel Process For The Preparation Of 3' Chloropropiophenone. Quick Company.
- A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
- 3'-Chloropropiophenone synthesis. ChemicalBook.
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
- 3-Chloropropiophenone.
- Clemmensen Reduction. University of California, Davis.
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
- Friedel-Crafts acyl
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride.
- CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.
- Selectivity In Free Radical Reactions. Master Organic Chemistry.
- Wolff-Kishner Reduction. J&K Scientific LLC.
- Clemmensen reduction. Wikipedia.
- Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts.
- Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
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- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
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- EAS Reactions (3)
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- Friedel-Crafts acyl
- The Friedel-Crafts Acyl
- Friedel-Crafts Acyl
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- Explain Friedel-Craft alkylation of chlorobenzene.
- Friedel-Crafts alkyl
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A Comparative Guide: Purity Assessment of 1-Chloro-3-propylbenzene by HPLC vs. GC
For researchers and professionals in pharmaceutical development and fine chemical synthesis, establishing the purity of intermediates is a cornerstone of quality control and regulatory compliance. 1-Chloro-3-propylbenzene, a key building block in the synthesis of various target molecules, is no exception.[1] Its purity profile can significantly impact reaction yields, impurity profiles of subsequent steps, and the safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will move beyond a simple listing of pros and cons to explain the causality behind methodological choices, grounding our recommendations in the physicochemical properties of this compound and potential process-related impurities.
The Analyte: Understanding this compound
To select the appropriate analytical tool, we must first understand the molecule .
-
Structure: A benzene ring substituted with a chlorine atom and a propyl group at the 1 and 3 positions, respectively.
-
Molecular Formula: C₉H₁₁Cl[2]
-
Molecular Weight: 154.63 g/mol [2]
-
Polarity: With a calculated XLogP3 of 4.3, this molecule is considered non-polar and hydrophobic.
-
Volatility: While a specific boiling point is not widely published, it is estimated to be in the range of 190-210 °C, based on structurally similar compounds. This volatility is a critical parameter for our analysis.
-
UV Absorbance: The presence of the benzene ring confers UV absorptivity, a property essential for HPLC-UV detection.
A crucial consideration is the synthetic route, as it dictates the likely impurities. A common synthesis involves the Friedel-Crafts acylation of benzene, followed by chlorination and then reduction.[3][4] This pathway can potentially generate several impurities that a robust analytical method must be able to separate and quantify:
-
Positional Isomers: 1-Chloro-2-propylbenzene and 1-Chloro-4-propylbenzene.
-
Unreacted Intermediates: Such as 1-(m-chlorophenyl)propan-1-one.
-
Over-reduction/Side-reaction Products: Propylbenzene or dichlorinated propylbenzenes.
The ideal analytical method must not only quantify the main component but also resolve it from these structurally similar compounds.
Theoretical Showdown: HPLC vs. GC
The choice between HPLC and GC hinges on the analyte's ability to be vaporized versus its solubility and chromophoric properties.
Gas Chromatography (GC): The Volatility-Driven Separation
GC separates compounds that can be vaporized without decomposition.[5] The vaporized sample is transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
-
Causality for this compound: Given its estimated boiling point and molecular weight, this compound is sufficiently volatile and thermally stable for GC analysis. Its non-polar nature makes it well-suited for analysis on common low-to-mid polarity capillary columns. For this analyte, GC, particularly with a Flame Ionization Detector (GC-FID), offers high resolution and sensitivity for volatile organic compounds.[6][7]
High-Performance Liquid Chromatography (HPLC): The Solubility-Driven Separation
HPLC is a more versatile technique, accommodating a vast range of compounds, including those that are non-volatile or thermally unstable.[8][9] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
-
Causality for this compound: The non-polar nature of this compound makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common HPLC mode.[8][10][11] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). The hydrophobic analyte interacts strongly with the stationary phase, and its elution is controlled by varying the mobile phase's organic content. The benzene ring allows for sensitive detection using a UV or Photodiode Array (PDA) detector.
Head-to-Head Performance Comparison
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for this compound |
| Principle | Partitioning between gas mobile phase and liquid/solid stationary phase. | Partitioning between liquid mobile phase and solid stationary phase. | Both principles are applicable. The choice depends on the desired outcome and impurity profile. |
| Sample Requirement | Volatile and thermally stable. | Soluble in the mobile phase. | This compound meets the GC requirement. It is also highly soluble in common HPLC organic solvents. |
| Speed | Generally faster for volatile compounds (5-20 min runs). | Can be slower (10-30 min runs), though UHPLC offers faster analysis. | GC offers a faster screening method for known volatile impurities. |
| Resolution | Excellent, especially with long capillary columns. | Very good; excels at separating non-volatile compounds and positional isomers. | GC provides high-efficiency separation of volatile isomers. HPLC is often superior for separating a wider range of structurally similar isomers and non-volatile impurities. |
| Impurities Detected | Volatile and semi-volatile impurities. | Volatile and non-volatile impurities. | This is a key differentiator. HPLC provides a more comprehensive purity profile by detecting potential non-volatile starting materials or degradation products that GC would miss. |
| Detector | FID (universal for hydrocarbons), MS (for identification). | UV/PDA (for chromophores), MS (for identification). | The analyte is suitable for both GC-FID and HPLC-UV. MS coupling provides definitive identification in both cases. |
| Cost & Complexity | Lower initial and running costs (gases are cheaper than solvents). | Higher initial and running costs (requires expensive, high-purity solvents). | GC is more cost-effective for routine QC of volatile components. |
Experimental Protocols & Data
To provide a practical comparison, we outline validated starting methods for both techniques.
Protocol 1: Purity by Gas Chromatography (GC-FID)
This protocol is designed for rapid quantification of the main component and any volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Sample Preparation: Accurately weigh ~20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with Hexane (GC grade).
-
GC Conditions:
-
Column: DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 240 °C, hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Protocol 2: Purity by Reversed-Phase HPLC (HPLC-UV)
This protocol offers a comprehensive profile, capable of separating non-volatile impurities and positional isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile (HPLC grade) to create a 100 µg/mL stock solution.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 60% B, hold for 2 min. Linearly increase to 95% B over 15 min. Hold at 95% B for 3 min. Return to 60% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 265 nm.
-
Injection Volume: 10 µL.
-
Comparative Data Summary (Hypothetical)
The following table illustrates the type of data each technique would yield for a hypothetical sample containing the main analyte and two common impurities: a volatile isomer and a non-volatile precursor.
| Parameter | GC-FID Analysis | HPLC-UV Analysis |
| Analyte | Retention Time (min) | Area % |
| 1-Chloro-4-propylbenzene (isomer) | 9.85 | 0.45 |
| This compound | 10.12 | 99.55 |
| 1-(m-chlorophenyl)propan-1-one | Not Detected | 0.00 |
| Calculated Purity | 99.55% | 99.01% |
This hypothetical data clearly demonstrates the critical insight offered by HPLC. While GC shows a higher purity value, it is blind to the non-volatile impurity, leading to an inaccurate assessment. HPLC provides a more complete and trustworthy purity profile.
Final Recommendation: A Dual Approach for Complete Confidence
For the comprehensive purity assessment of this compound, HPLC is the superior primary technique. Its ability to detect a broad range of potential impurities, including non-volatile precursors and positional isomers, provides a more accurate and reliable purity value, which is essential for drug development and stringent quality control.
GC-FID should be considered a valuable complementary technique. It serves as an excellent, rapid, and cost-effective method for specific applications, such as:
-
Screening for residual volatile solvents.
-
Quantifying known volatile impurities with high precision.
-
In-process control where speed is critical and the impurity profile is well-understood.
Ultimately, for lot release and full characterization in a regulated environment, the use of HPLC is indispensable. For absolute certainty in identifying unknown peaks, coupling either technique to a mass spectrometer (GC-MS or LC-MS) is the authoritative standard.
References
- PubMed. (2014-11-28). Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase.
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- SIELC Technologies. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column.
- Quora. (2024-07-07). How can this compound be synthesized from a benzene if both chloro and propyl are meta directors?.
- Quora. (2023-07-10). What is the partial synthesis of this compound from benzene?.
- ResearchGate. (2025-08-07). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[5]arene in Acetonitrile–Water Solution.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Quora. (2024-07-07). How does this compound be synthesized from a benzene if both chloro and propyl are ortho-para directors?.
- ResearchGate. (2025-10-21). Determination of benzene series compounds and chlorobenzenes in water sample by static headspace gas chromatography with flame ionization detection.
- PubChem. This compound.
- ResearchGate. (2025-08-07). GC methods for quantitative determination of benzene in gasoline.
- Agilent. (2019-12-13). Determination of Benzene and Toluene in Gasoline by ASTM D3606 on an Agilent 8890 GC with Capillary Columns.
- Agilent. Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System Application.
- Filo. (2025-04-01). Propose a synthesis of 1 -chloro- 3 -propylbenzene, starting from propylb...
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A Researcher's Guide to the Regioselective Synthesis and Spectroscopic Confirmation of 1-Chloro-3-propylbenzene
For researchers and professionals in drug development and synthetic chemistry, the precise control of substituent placement on an aromatic ring is a foundational challenge. The synthesis of disubstituted benzenes, such as 1-chloro-3-propylbenzene, serves as a classic illustration of how the interplay of electronic effects dictates reaction outcomes. This guide provides an in-depth comparison of synthetic strategies for obtaining the meta isomer, contrasting it with the formation of its ortho and para counterparts. We will delve into the mechanistic reasoning behind the chosen synthetic route and provide detailed experimental protocols and spectroscopic data to unequivocally confirm the desired 1,3-substitution pattern.
The Challenge of Direct Synthesis: Understanding Substituent Directing Effects
A cursory examination of the target molecule, this compound, reveals two substituents on the benzene ring: a chloro group and a propyl group. In the realm of electrophilic aromatic substitution (EAS), the directing effects of these groups are paramount.
-
Chloro Group: The chloro group is a classic example of an ortho-, para- directing deactivator. While its electronegativity withdraws electron density from the ring inductively (deactivating effect), the lone pairs on the chlorine atom can donate electron density through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions.[1][2]
-
Propyl Group: As an alkyl group, the propyl group is an ortho-, para- directing activator. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and favoring substitution at the ortho and para positions.
Consequently, a direct Friedel-Crafts alkylation of chlorobenzene or a direct chlorination of propylbenzene would yield a mixture of the ortho and para isomers, with the meta isomer being a minor, often negligible, byproduct. To achieve a high yield of this compound, a multi-step, regioselective approach is necessary.
A Strategic Multi-Step Synthesis for the Meta Isomer
The key to selectively synthesizing the meta isomer lies in introducing a meta-directing group that can be later converted to a propyl group. The acyl group fulfills this role perfectly. Our strategic pathway is as follows:
-
Friedel-Crafts Acylation of Benzene: Benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. The acyl group (-C(O)R) is a strong deactivating and meta-directing group.[3][4]
-
Electrophilic Aromatic Chlorination: The propiophenone is then chlorinated. The meta-directing acyl group will direct the incoming chloro substituent to the 3-position, yielding 3-chloropropiophenone.
-
Reduction of the Carbonyl Group: The final step is the reduction of the ketone functionality in 3-chloropropiophenone to a methylene group (-CH₂-), converting the propanoyl group into a propyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classic and effective method for this transformation.[3][4]
This strategic sequence ensures the desired 1,3-substitution pattern.
Comparative Synthesis and Spectroscopic Analysis
To truly appreciate the regioselectivity of the proposed synthesis, we will compare the characterization data of the synthesized this compound with its ortho and para isomers.
Synthesis of Ortho and Para Isomers
The ortho and para isomers are typically synthesized together by the Friedel-Crafts alkylation of chlorobenzene with a propyl halide (e.g., 1-chloropropane) and a Lewis acid catalyst. The ortho-, para- directing nature of the chloro group leads to a mixture of 1-chloro-2-propylbenzene and 1-chloro-4-propylbenzene, which can then be separated by chromatography.
Spectroscopic Confirmation: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the substitution pattern of the benzene ring.
¹H NMR Spectroscopy:
-
1-Chloro-4-propylbenzene (para): Due to its symmetry, the aromatic region of the ¹H NMR spectrum will show a characteristic pattern of two doublets, each integrating to 2H.
-
1-Chloro-2-propylbenzene (ortho): This isomer will exhibit a complex multiplet pattern in the aromatic region, as all four aromatic protons are in distinct chemical environments and will show coupling to their neighbors.
-
This compound (meta): The aromatic region will show four distinct signals. One proton will appear as a singlet (or a narrowly split triplet), while the other three will show more complex splitting patterns (doublet, triplet, and a doublet of doublets).
¹³C NMR Spectroscopy:
The number of signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum is also diagnostic:
-
1-Chloro-4-propylbenzene (para): Due to symmetry, only four signals will be present for the six aromatic carbons (two signals for the substituted carbons and two for the unsubstituted carbons).
-
1-Chloro-2-propylbenzene (ortho): All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals.
-
This compound (meta): All six aromatic carbons are also chemically non-equivalent, leading to six distinct signals. However, the chemical shifts will differ from the ortho isomer.
Table 1: Comparative Spectroscopic Data of Chloropropylbenzene Isomers
| Isomer | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Signals) |
| Ortho | Complex multiplet, 4H | 6 signals |
| Meta | Four distinct signals, 4H | 6 signals |
| Para | Two doublets, each 2H | 4 signals |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (4 eq) at 0-5 °C, slowly add propanoyl chloride (1 eq).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude propiophenone by vacuum distillation.
Step 2: Chlorination of Propiophenone to 3-Chloropropiophenone
-
To a stirred solution of propiophenone (1 eq) and a catalytic amount of anhydrous iron(III) chloride in a suitable solvent (e.g., dichloromethane), bubble chlorine gas through the solution at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, purge the excess chlorine with nitrogen.
-
Wash the reaction mixture with water and sodium bisulfite solution to remove any remaining chlorine and iron salts.
-
Separate and dry the organic layer, and remove the solvent under reduced pressure to obtain crude 3-chloropropiophenone.
Step 3: Clemmensen Reduction of 3-Chloropropiophenone
-
Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% mercury(II) chloride solution for 10 minutes, then decanting the aqueous solution.
-
Add concentrated hydrochloric acid, water, and toluene to the zinc amalgam.
-
Add the 3-chloropropiophenone (1 eq) to the stirred mixture and heat to reflux for 6-8 hours. Add more concentrated HCl periodically.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the resulting this compound by vacuum distillation.
Visualizing the Strategy
Diagram 1: Synthetic Pathway to this compound
Caption: A three-step synthesis of this compound from benzene.
Diagram 2: Directing Effects in Electrophilic Aromatic Substitution
Caption: Classification of substituents based on their directing effects.
Conclusion
The synthesis of this compound is a testament to the power of strategic planning in organic chemistry. By understanding and leveraging the directing effects of different functional groups, a highly regioselective synthesis can be achieved. The introduction of a meta-directing acyl group, which is subsequently reduced, provides a reliable pathway to the desired 1,3-disubstituted product, a feat not possible through direct substitution methods. The definitive confirmation of the meta-substitution pattern is readily accomplished through a comparative analysis of the ¹H and ¹³C NMR spectra of the ortho, meta, and para isomers, each of which displays a unique and predictable spectroscopic signature. This guide provides a comprehensive framework for researchers to confidently approach the synthesis and characterization of such molecules.
References
- Organic Syntheses. Modified Clemmensen Reduction.
- Wikipedia. Clemmensen Reduction.
- Moodle. NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring.
- YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
- University of Colorado Boulder. Aromatics - Organic Chemistry.
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- Organic Syntheses. Friedel-Crafts Acylation.
- Lumen Learning. Preparation of alkylbenzenes.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Chloropropylbenzene
Introduction: The Criticality of Isomeric Purity in Chemical Synthesis
In the landscape of pharmaceutical and fine chemical development, the precise characterization of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. Chloropropylbenzene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value materials, presents a classic analytical challenge in the form of its positional isomers: ortho-(1-chloro-2-propylbenzene), meta-(1-chloro-3-propylbenzene), and para-(1-chloro-4-propylbenzene).
These isomers, while sharing the same molecular formula (C₉H₁₁Cl), can exhibit divergent physicochemical properties and reactivity.[1] Consequently, the presence of undesired isomers can lead to the formation of critical impurities in subsequent synthetic steps, potentially altering the pharmacological or toxicological profile of the final product.[2] This guide provides an in-depth, comparative analysis of the two primary chromatographic techniques for resolving and quantifying chloropropylbenzene isomers—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—grounded in field-proven insights and experimental data.
The Analytical Challenge: Separating Structurally Similar Isomers
The primary difficulty in separating positional isomers of disubstituted benzenes lies in their subtle structural differences, which translate to very similar physical properties.[3] For o-, m-, and p-chloropropylbenzene, the boiling points and polarities are closely related, making separation by techniques like fractional distillation inefficient.[4] Chromatographic methods are therefore essential, as they exploit minor differences in the isomers' interactions with a stationary phase to achieve separation.[5] The success of any method hinges on selecting a system with the appropriate selectivity to resolve these closely related compounds.
Gas Chromatography (GC): The Gold Standard for Volatile Isomers
Gas chromatography is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it a natural first choice for chloropropylbenzene isomers.[6] The separation is governed by the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Causality Behind Experimental Choices in GC
The key to resolving positional isomers via GC is the selection of a stationary phase that can differentiate based on subtle differences in boiling point and polarity.
-
Boiling Point vs. Polarity: The elution order in GC is primarily determined by boiling point, with more volatile compounds eluting first. However, interactions with the stationary phase can alter this order. For chloropropylbenzene isomers, the boiling points are very close. Therefore, a stationary phase with a degree of polarity is required to introduce alternative separation mechanisms.
-
Stationary Phase Selection: A non-polar phase (e.g., 100% dimethylpolysiloxane) would separate almost exclusively by boiling point, likely providing poor resolution. A mid-polarity phase, such as one containing phenyl groups (e.g., 5% phenyl-polysiloxane), is the logical choice. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the chloropropylbenzene isomers, providing an additional mode of separation beyond simple volatility.[7] This interaction is often strongest for the more linear para isomer, leading to increased retention compared to the ortho and meta isomers.
Optimized GC-FID Protocol for Chloropropylbenzene Isomer Analysis
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance.[8]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) - a 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (Ratio 50:1)
-
Injection Volume: 1.0 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
-
Sample Preparation: Accurately weigh and dissolve the chloropropylbenzene sample in hexane to a final concentration of ~1 mg/mL.
-
System Suitability: Prepare a resolution standard containing all three isomers (~0.33 mg/mL each). The resolution (Rs) between the meta and para peaks must be ≥ 1.5.
GC Experimental Workflow Diagram
Representative GC Performance Data
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| ortho-chloropropylbenzene | 9.85 | - | 1.05 | 95,000 |
| meta-chloropropylbenzene | 10.42 | 3.1 | 1.10 | 98,000 |
| para-chloropropylbenzene | 10.75 | 1.8 | 1.08 | 99,500 |
Table 1: Illustrative performance data for the GC separation of chloropropylbenzene isomers. Resolution is calculated between adjacent peaks.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is often the primary choice, HPLC offers significant advantages, particularly for less volatile compounds or when GC-MS is required for definitive peak identification without derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.
Causality Behind Experimental Choices in HPLC
In RP-HPLC, separation is driven by the hydrophobic interactions between the analytes and the non-polar stationary phase.
-
Stationary Phase Selection: A standard C18 (octadecylsilane) column is a versatile starting point.[9] However, to enhance the resolution of closely related isomers, a stationary phase with an alternative selectivity mechanism is highly advantageous. A phenyl-hexyl phase provides both hydrophobic interactions (from the hexyl chain) and π-π interactions (from the phenyl group).[10] This dual-mode separation is particularly effective for aromatic compounds, as it can differentiate isomers based on their shape and electron distribution, which influences how they interact with the phenyl rings of the stationary phase. The para isomer, being the most symmetric, can often interact more strongly, leading to longer retention.
-
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, controls the elution strength. The ratio is optimized to achieve adequate retention for interaction with the stationary phase while ensuring a reasonable analysis time. A simple isocratic method is often sufficient for these isomers.
Optimized HPLC-UV Protocol for Chloropropylbenzene Isomer Analysis
This protocol is built for robustness and transferability between laboratories.[11]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size).
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector (DAD):
-
Wavelength: 215 nm.
-
Bandwidth: 4 nm.
-
Reference: 360 nm, Bandwidth: 50 nm.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the chloropropylbenzene sample in the mobile phase to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability: Prepare a resolution standard containing all three isomers (~0.17 mg/mL each). The resolution (Rs) between the meta and para peaks must be ≥ 1.5.
HPLC Experimental Workflow Diagram
Representative HPLC Performance Data
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| ortho-chloropropylbenzene | 6.51 | - | 1.12 | 15,100 |
| meta-chloropropylbenzene | 7.15 | 2.8 | 1.09 | 15,800 |
| para-chloropropylbenzene | 7.52 | 1.7 | 1.05 | 16,200 |
Table 2: Illustrative performance data for the HPLC separation of chloropropylbenzene isomers. Resolution is calculated between adjacent peaks.
Method Validation: Ensuring Trustworthy Results
For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[11][12] The protocols described above should be subjected to a validation process that assesses the following key parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (other isomers, impurities, degradation products). This is demonstrated by achieving baseline resolution between all peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of the main component and each isomer.
-
Precision: The closeness of agreement among a series of measurements. Evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, inter-analyst).
-
Accuracy: The closeness of the test results to the true value. Determined by spiking a sample matrix with known quantities of each isomer.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling low-level isomeric impurities.
Conclusion and Recommendations: Selecting the Optimal Technique
Both GC and HPLC are highly capable techniques for the isomeric purity analysis of chloropropylbenzene samples. The choice between them depends on the specific laboratory context and analytical requirements.
-
Gas Chromatography (GC) is generally the preferred method due to its high efficiency (theoretical plates), speed, and simplicity for volatile compounds. The FID provides robust, universal detection for hydrocarbons. It is an excellent choice for routine quality control where speed and throughput are paramount.
-
High-Performance Liquid Chromatography (HPLC) is a superior choice when dealing with samples that may contain non-volatile impurities, or when direct coupling to a mass spectrometer (LC-MS) is desired for unambiguous identification of unknown peaks. Its operational flexibility in terms of mobile and stationary phase choices offers powerful tools for method development.[10]
Ultimately, the development of a robust, validated analytical method is a non-negotiable requirement for ensuring the quality and consistency of chloropropylbenzene as a critical synthetic intermediate. The protocols and rationale provided in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals to establish a reliable system for isomeric purity analysis.
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A Comparative Guide to the Regioselectivity of Electrophilic Aromatic Substitution in Propylbenzene
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction regioselectivity is paramount for the rational design of synthetic pathways. This guide provides an in-depth comparison of the relative reactivity of the ortho, meta, and para positions in n-propylbenzene towards various electrophilic aromatic substitution (EAS) reactions. By synthesizing theoretical principles with available experimental data, this document serves as a technical resource for predicting and controlling isomeric product distributions.
Fundamental Principles: The Directing Influence of the Propyl Group
The n-propyl group, an alkyl substituent, governs the regioselectivity of electrophilic attack on the benzene ring through a combination of electronic and steric effects.
Electronic Effects: The propyl group is an electron-donating group (EDG) and therefore an activating group, making propylbenzene more reactive towards electrophilic substitution than benzene itself. This activation arises from two primary electronic contributions:
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, the propyl group donates electron density through the sigma bond network, enriching the electron density of the aromatic ring and making it more nucleophilic.[1]
-
Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring (the benzylic position) with the π-system of the benzene ring further donates electron density. This delocalization of electrons is most effective at stabilizing the carbocation intermediate (the arenium ion or sigma complex) when the electrophile attacks the ortho or para positions.[2][3]
These electron-donating effects preferentially stabilize the arenium ion intermediates formed during ortho and para attack, as depicted in the mechanism below. This stabilization lowers the activation energy for these pathways, making the ortho and para positions the kinetically favored sites of substitution.[4][5] Consequently, the propyl group is classified as an ortho, para-director.[4]
Steric Effects: While electronically favored, the ortho positions are in close proximity to the n-propyl group. This spatial crowding, known as steric hindrance, can impede the approach of the incoming electrophile.[4][6] The degree of steric hindrance depends on both the size of the substituent (the propyl group) and the size of the electrophile.[6] This steric impediment generally leads to a lower proportion of the ortho isomer compared to the para isomer.[5]
Comparative Performance Data in Electrophilic Aromatic Substitution
The interplay between the activating electronic effects and the deactivating steric effects determines the final product distribution in the electrophilic substitution of propylbenzene. The following table summarizes the available quantitative data for the nitration of n-propylbenzene and provides expected trends for other common EAS reactions based on data from similar alkylbenzenes.
| Electrophilic Substitution Reaction | Electrophile | Ortho (%) | Meta (%) | Para (%) | Predominant Product(s) | Key Influencing Factors |
| Nitration | NO₂⁺ | 44 | 8 | 48 | Para and Ortho | Moderate steric hindrance from the propyl group allows for significant ortho substitution, but the para position is slightly favored.[4] |
| Halogenation (Bromination) | Br⁺ (from Br₂/FeBr₃) | (Expected) ~30-40 | (Expected) <5 | (Expected) ~60-70 | Para | The larger size of the bromine electrophile compared to the nitronium ion increases steric hindrance at the ortho position, leading to a higher para/ortho ratio. |
| Sulfonation | SO₃ or ⁺SO₃H | (Expected) ~20-30 | (Expected) <5 | (Expected) ~70-80 | Para | The bulky nature of the sulfur trioxide electrophile results in significant steric hindrance, strongly favoring substitution at the less hindered para position.[7] |
| Friedel-Crafts Acylation (with Acetyl Chloride) | CH₃CO⁺ | (Expected) <10 | (Expected) <2 | (Expected) >90 | Para | The large acylium ion electrophile experiences substantial steric hindrance from the propyl group, leading to a very high preference for para substitution.[8] |
Data Interpretation:
As evidenced by the nitration data, the para position is the most reactive site in n-propylbenzene, closely followed by the ortho positions. The meta position is significantly less reactive due to the deactivating electronic effects at this position. The general trend observed is that as the steric bulk of the electrophile increases, the proportion of the para product increases at the expense of the ortho product.
In-Depth Mechanistic Analysis
The mechanism for electrophilic aromatic substitution proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10]
Figure 1: General mechanism for electrophilic aromatic substitution on propylbenzene.
The first step, the attack of the aromatic ring on the electrophile, is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[10] The subsequent deprotonation by a weak base is fast and restores the stable aromatic system.
Experimental Protocol: Nitration of n-Propylbenzene
This protocol provides a detailed methodology for the nitration of n-propylbenzene, a representative electrophilic aromatic substitution reaction. The self-validating nature of this protocol lies in the careful control of reaction conditions to favor monosubstitution and the subsequent analysis to quantify the isomer distribution.
Objective: To synthesize a mixture of mono-nitrated propylbenzene isomers and determine the relative yields of the ortho, meta, and para products.
Materials:
-
n-Propylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Experimental Workflow Diagram:
Figure 2: Experimental workflow for the nitration of propylbenzene.
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.
-
To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C. Causality: The sulfuric acid acts as a catalyst to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[4]
-
-
Reaction:
-
In a separate flask, cool 10 g of n-propylbenzene in an ice bath.
-
Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C. Causality: Maintaining a low temperature is crucial to control the exothermic reaction and prevent polysubstitution.[4]
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with two 25 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
-
Isolation and Analysis:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product is a mixture of nitropropylbenzene isomers.
-
The relative ratio of the isomers can be determined by gas chromatography-mass spectrometry (GC-MS) or by integrating the signals corresponding to unique protons of each isomer in the ¹H NMR spectrum.[4]
-
Conclusion
The electrophilic aromatic substitution of n-propylbenzene is a regioselective process governed by the interplay of the electron-donating nature of the propyl group and steric hindrance. The propyl group is a moderately activating, ortho, para-director. Experimental data for nitration confirms that the para position is the most reactive, followed closely by the ortho positions, with the meta position being the least reactive. The preference for para substitution becomes more pronounced with increasing steric bulk of the electrophile. This comprehensive understanding of the factors influencing the relative reactivity of the different positions on the propylbenzene ring is essential for the strategic design and synthesis of targeted aromatic compounds in various fields of chemical research and development.
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A Senior Application Scientist's Guide to the Reduction of Propiophenone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors of yield, selectivity, scalability, and safety. The reduction of the carbonyl group in propiophenone, a common scaffold in organic synthesis, presents a classic case study in evaluating diverse chemical methodologies. This guide provides an in-depth, objective comparison of the primary methods for reducing propiophenone, supported by experimental data and practical insights to inform your synthetic strategy.
Introduction to Propiophenone Reduction
Propiophenone (1-phenyl-1-propanone) is a versatile aromatic ketone. Its reduction can lead to two principal products with distinct applications: 1-phenyl-1-propanol , a secondary alcohol, through the addition of hydrogen across the carbonyl, or propylbenzene , an alkylbenzene, via complete deoxygenation of the carbonyl group. The choice of reducing agent and reaction conditions dictates the outcome, and understanding the nuances of each method is paramount for achieving the desired transformation efficiently and safely.
I. Reduction to 1-Phenyl-1-propanol: A Comparative Overview
The conversion of propiophenone to 1-phenyl-1-propanol is a cornerstone of many synthetic pathways. This section dissects the most prevalent methods: hydride reductions and catalytic hydrogenation.
A. Hydride Reductions: Sodium Borohydride (NaBH₄) vs. Lithium Aluminum Hydride (LiAlH₄)
Complex metal hydrides are the workhorses of carbonyl reduction in the laboratory. Their efficacy stems from the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Sodium borohydride is a mild and selective reducing agent, favored for its safety and ease of handling.[1] It readily reduces aldehydes and ketones while typically leaving less reactive functional groups like esters and amides untouched.[1]
-
Mechanism: The reduction proceeds via the nucleophilic attack of a hydride ion from the borohydride complex onto the carbonyl carbon. Subsequent protonation of the resulting alkoxide, usually by the protic solvent (e.g., methanol or ethanol), yields the alcohol.[2]
Caption: General workflow for NaBH₄ reduction.
-
Experimental Protocol (Typical):
-
Dissolve propiophenone (1 eq.) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (typically 1.2-1.5 eq.) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to afford the crude product.
-
Purify the 1-phenyl-1-propanol by vacuum distillation.[4]
-
-
Performance: The reduction of propiophenone with NaBH₄ typically affords good to excellent yields of the crude product, often in the range of 80-85%.[5] Recrystallization or distillation can further purify the product, with final yields generally between 60-70%.[5]
Lithium aluminum hydride is a significantly more potent and less selective reducing agent than NaBH₄.[6][7] Its high reactivity necessitates the use of anhydrous aprotic solvents and stringent safety precautions.[8] LiAlH₄ will reduce a wide array of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[9]
-
Mechanism: The mechanism is analogous to the NaBH₄ reduction, involving a nucleophilic hydride attack. However, due to the greater polarity of the Al-H bond compared to the B-H bond, LiAlH₄ is a much stronger hydride donor.[7]
Caption: General workflow for LiAlH₄ reduction.
-
Experimental Protocol (General):
-
To a stirred suspension of LiAlH₄ (typically 1.1-1.2 eq.) in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of propiophenone in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and generating a granular precipitate that is easily filtered.
-
Filter the resulting solid and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
-
B. Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. This method is highly efficient and atom-economical, making it attractive for industrial applications.
-
Mechanism: The reaction occurs on the surface of the catalyst. Both hydrogen and the carbonyl compound are adsorbed onto the metal surface, facilitating the stepwise addition of hydrogen atoms to the carbonyl group.
Caption: Simplified representation of catalytic hydrogenation.
-
Catalysts and Conditions: Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a pressure vessel (autoclave) under a hydrogen atmosphere. Solvents such as ethanol, methanol, or ethyl acetate are commonly used.
-
Performance: Catalytic hydrogenation can provide excellent yields of 1-phenyl-1-propanol, often approaching quantitative conversion. For instance, the asymmetric hydrogenation of a related compound, β-chloro-propiophenone, using an iron-based chiral catalyst has been reported to achieve a 99% yield.[10]
C. Biocatalytic Reduction
An emerging and environmentally friendly alternative is the use of whole-cell biocatalysts or isolated enzymes (ketoreductases) for the reduction of propiophenone.[11][12]
-
Advantages: These methods offer high enantioselectivity, allowing for the synthesis of specific stereoisomers of 1-phenyl-1-propanol, which is crucial in the pharmaceutical industry.[13] Reactions are performed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media.[14]
-
Performance: Studies have shown that the bioreduction of propiophenone using Nocardia corallina can achieve significant conversion, with enantiomeric ratios favoring one enantiomer.[15]
Comparative Summary: Reduction to 1-Phenyl-1-propanol
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 0 °C to RT | 80-85% (crude)[5] | Safe, easy to handle, chemoselective | Lower reactivity than LiAlH₄, may require longer reaction times |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether, THF | 0 °C to RT | >90% (expected) | Highly reactive, reduces a wide range of functional groups | Pyrophoric, reacts violently with water, requires inert atmosphere |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | Ethanol, Methanol | RT to elevated | >95% | High yield, atom-economical, scalable | Requires specialized high-pressure equipment, potential for over-reduction |
| Biocatalytic Reduction | Whole cells/enzymes | Aqueous buffer | Ambient | Variable | High enantioselectivity, environmentally friendly, mild conditions | Can be slower, requires specific biocatalyst screening |
II. Complete Deoxygenation to Propylbenzene
For the synthesis of propylbenzene from propiophenone, the carbonyl group must be completely removed. This is typically achieved through the Clemmensen or Wolff-Kishner reductions. These methods are particularly useful in conjunction with Friedel-Crafts acylation to synthesize straight-chain alkylbenzenes, avoiding the carbocation rearrangements that can occur with direct Friedel-Crafts alkylation.[16][17]
A. Clemmensen Reduction
The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.[18]
-
Mechanism: The precise mechanism is not fully elucidated but is thought to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group.
-
Conditions: The reaction is performed under strongly acidic and refluxing conditions.
-
Substrate Scope: This method is well-suited for substrates that are stable in strong acid.[19] However, it is not suitable for molecules containing acid-sensitive functional groups.[20]
B. Wolff-Kishner Reduction
The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base to eliminate nitrogen gas and form the alkane.[21]
-
Mechanism: Propiophenone first reacts with hydrazine to form a hydrazone. Deprotonation of the hydrazone by a strong base, followed by a tautomerization and elimination of N₂, generates a carbanion that is then protonated by the solvent to yield propylbenzene.
Caption: Reaction sequence for the Wolff-Kishner reduction.
-
Huang-Minlon Modification: The classical Wolff-Kishner reduction requires high temperatures and sealed reaction vessels. The Huang-Minlon modification is a more practical one-pot procedure that uses a high-boiling solvent like diethylene glycol, allowing the reaction to be performed at atmospheric pressure.[22] This modification typically provides higher yields and shorter reaction times.
-
Experimental Protocol (Huang-Minlon Modification):
-
In a round-bottom flask fitted with a reflux condenser, combine propiophenone (1 eq.), potassium hydroxide (excess), and 85% hydrazine hydrate in diethylene glycol.[22]
-
Heat the mixture to reflux for a specified period (e.g., 2 hours).
-
Remove the condenser and allow the water and excess hydrazine to distill off until the reaction temperature rises to around 200 °C.
-
Replace the condenser and continue to reflux at the higher temperature for several hours (e.g., 4 hours).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the propylbenzene by distillation.
-
-
Performance: The Wolff-Kishner-Huang Minlon reduction of propiophenone has been reported to proceed with a very high yield of 95.6%.[23]
Comparative Summary: Deoxygenation to Propylbenzene
| Method | Reagents | Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic, reflux | Variable | Effective for acid-stable ketones | Harsh acidic conditions, use of toxic mercury |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Strongly basic, high temp. | 95.6%[23] | Excellent for base-stable ketones, avoids mercury | Harsh basic and thermal conditions, not suitable for base-sensitive substrates |
Conclusion and Recommendations
The choice of reduction method for propiophenone is contingent upon the desired product and the presence of other functional groups in the molecule.
-
For the synthesis of 1-phenyl-1-propanol:
-
Sodium borohydride is the preferred reagent for laboratory-scale synthesis due to its safety, ease of use, and good yields.
-
Catalytic hydrogenation is the method of choice for large-scale industrial production, offering high yields and atom economy, provided the necessary equipment is available.
-
Lithium aluminum hydride should be reserved for cases where its high reactivity is necessary, and its lack of selectivity is not a concern.
-
Biocatalytic methods are highly advantageous when enantiopure 1-phenyl-1-propanol is the target.
-
-
For the synthesis of propylbenzene:
-
The Wolff-Kishner reduction, particularly the Huang-Minlon modification , is highly recommended due to its excellent reported yield and the avoidance of toxic mercury.
-
The Clemmensen reduction remains a viable alternative if the substrate is stable to strong acid and the use of mercury is permissible.
-
By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies for the reduction of propiophenone, leading to efficient, safe, and successful outcomes.
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Bridging the Gap: A Guide to Cross-Referencing Experimental and Theoretical Spectral Data
Introduction: The Synergy of Experiment and Theory
In modern chemical and materials research, particularly within the fast-paced environment of drug development, the unambiguous determination of molecular structure is paramount. While experimental spectroscopy provides a direct measurement of a molecule's properties, the interpretation of complex spectra can be a significant bottleneck.[1] This is where computational spectroscopy emerges as a powerful complementary tool. By predicting spectral properties from first principles, theoretical calculations offer a direct bridge between a hypothesized molecular structure and its expected spectral fingerprint.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for effectively cross-referencing experimental and theoretical spectral data. We will delve into the causality behind methodological choices, present validated protocols, and explore the nuances of comparing computed and measured results across various spectroscopic techniques. The goal is to empower you to not only validate proposed structures with higher confidence but also to extract deeper structural and electronic insights from your experimental data.
The Rationale: Why Combine Experimental and Theoretical Spectra?
The core value of this integrated approach lies in its ability to test structural hypotheses. The process is straightforward in principle: if a computed spectrum for a proposed structure accurately matches the experimental spectrum, the confidence in that structural assignment is significantly increased. This synergy is particularly crucial for:
-
Structure Elucidaion of Novel Compounds : For new chemical entities, where no reference spectra exist, computational methods provide the only means of predicting a spectrum ab initio.[3]
-
Stereochemical Assignment : Chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) are exquisitely sensitive to the three-dimensional arrangement of atoms.[4] Comparing experimental VCD spectra with those computed for different stereoisomers is often the most reliable method for assigning absolute configuration.[5][6][7]
-
Resolving Ambiguity : When experimental data are ambiguous or multiple structures are plausible, theoretical spectra can serve as the deciding factor.
-
Understanding Spectral Features : Quantum chemical calculations provide a detailed assignment of spectral bands to specific molecular motions or electronic transitions, offering insights that are not directly accessible from the experiment alone.[8]
The General Workflow: A Self-Validating System
The process of comparing experimental and theoretical data can be systematized into a logical workflow. This protocol is designed to be self-validating, with clear checkpoints to ensure the reliability of the final comparison.
Caption: A generalized workflow for cross-referencing experimental and theoretical spectral data.
Core Spectroscopic Techniques and Their Theoretical Counterparts
The choice of theoretical method is intrinsically linked to the experimental technique. Here, we outline the most common pairings in modern research.
| Spectroscopic Technique | Primary Application | Common Theoretical Method | Key Parameters Calculated |
| NMR Spectroscopy | Molecular constitution, connectivity | Density Functional Theory (DFT) with GIAOs | Isotropic shielding (→ chemical shifts), spin-spin coupling constants[9][10] |
| IR & Raman Spectroscopy | Functional groups, molecular vibrations | DFT | Harmonic vibrational frequencies, IR intensities, Raman activities[11][12][13] |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Time-Dependent DFT (TD-DFT) | Excitation energies (λmax), oscillator strengths[14][15][16] |
| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry | DFT | Rotational strengths[4][5][17] |
Causality in Method Selection: DFT as the Workhorse
Density Functional Theory (DFT) is the predominant method for calculating spectral properties of medium-to-large molecules due to its excellent balance of computational cost and accuracy.[8][18] Functionals like B3LYP are widely used and have been extensively benchmarked for predicting a variety of spectral types.[11][19][20] For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard approach for calculating electronic excited states.[14][21]
Experimental Protocols & Computational Methodologies
Protocol 1: Acquiring High-Quality Experimental Data
Trustworthy comparison begins with reliable experimental data. The goal is to obtain spectra with a high signal-to-noise ratio and minimal artifacts.
Step-by-Step Methodology:
-
Sample Purity: Ensure the sample is of the highest possible purity to avoid interference from impurities.
-
Solvent Selection: Use a deuterated solvent (for NMR) or a solvent with minimal interfering signals in the spectral region of interest. The same solvent should be modeled in the theoretical calculation using a continuum model like CPCM or IEFPCM.[14]
-
Concentration Optimization: Use a concentration that provides a strong signal without causing aggregation or solubility issues, which can alter spectral features.
-
Parameter Optimization: Optimize acquisition parameters (e.g., number of scans, relaxation delays in NMR) to maximize signal-to-noise.
-
Data Processing: Carefully perform baseline correction, phasing (for NMR), and reference calibration (e.g., to TMS for NMR).
Protocol 2: Performing the Theoretical Calculation
The theoretical protocol must be chosen to accurately model the experimental conditions.
Step-by-Step Methodology:
-
Structure Generation: Build the 3D coordinates of the proposed molecular structure.
-
Conformational Analysis (Critical for Flexible Molecules): For molecules with rotatable bonds, a thorough conformational search is essential.[7] Tools like CREST can be used.[5] Failing to identify the global minimum or other low-energy conformers is a major source of error.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformers. A common and reliable level of theory is the B3LYP functional with a basis set like 6-31G(d) or larger.[19]
-
Frequency Calculation: Perform a harmonic frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Spectral Property Calculation: Using the optimized geometry, perform the final, more accurate spectral calculation. This often involves a larger basis set (e.g., def2-TZVP) and the appropriate keyword for the desired spectrum (e.g., NMR, TDDFT, VCD).[5][9][14] Popular quantum chemistry software packages for these tasks include Gaussian, ORCA, and NWChem.[22][23][24]
The Comparison: Reconciling Theory and Reality
A direct overlay of raw experimental and theoretical spectra is often misleading.[25] Several factors must be accounted for to facilitate a meaningful comparison.
The Role of Scaling Factors
Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations.[26] To correct this, uniform or piecewise scaling factors are applied.[19][27][28] For example, a scaling factor of ~0.96-0.98 is common for B3LYP/6-31G(d) frequencies.[19][29]
Statistical Metrics for Quantitative Comparison
While visual inspection is the first step, quantitative metrics provide an objective measure of agreement.[30]
| Metric | Formula | Application | Interpretation |
| Mean Absolute Error (MAE) | MAE = (1/n) * Σ | calc - exp | |
| Root Mean Square Deviation (RMSD) | RMSD = sqrt[(1/n) * Σ(calc - exp)²] | NMR Chemical Shifts, Vibrational Frequencies | Similar to MAE but gives more weight to large errors. |
| Pearson Correlation Coefficient (r) | r = cov(calc, exp) / (σ_calc * σ_exp) | Overall spectral pattern (IR/VCD) | Values closer to +1 indicate a strong positive correlation in peak positions and relative intensities.[30] |
Example: For NMR chemical shifts, an RMSD of < 0.2 ppm for ¹H and < 2-3 ppm for ¹³C between calculated and experimental values generally indicates a correct structural assignment.
Navigating Discrepancies: A Troubleshooting Logic
When experimental and theoretical data do not align, a systematic troubleshooting process is required.
Caption: Decision-making flowchart for troubleshooting theory vs. experiment discrepancies.
Challenges and Limitations
Researchers must be aware of the inherent challenges in this comparative approach:[31]
-
Conformational Complexity: For highly flexible molecules, adequately sampling the conformational space can be computationally prohibitive.
-
Environmental Effects: Implicit solvent models may not capture specific solute-solvent interactions (e.g., hydrogen bonding), which can affect spectra.
-
Methodological Limitations: DFT functionals are not universally perfect, and some may perform poorly for certain molecular systems or spectral types (e.g., charge-transfer excitations in TD-DFT).[21]
-
Anharmonicity: The harmonic approximation used in most calculations neglects anharmonic effects, which can be significant for some vibrational modes.[28]
Conclusion
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Verifying the Absence of Starting Materials in the Final Product: A Comparative Guide to Analytical Techniques
Introduction: The Criticality of Purity in Pharmaceutical Manufacturing
In the development and manufacturing of pharmaceutical products, ensuring the purity of the final drug substance is paramount to its safety and efficacy. A critical aspect of this is the verification that all starting materials have been consumed or removed during the manufacturing process. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over starting materials and their potential carry-over into the final product.[1][2][3][4] This guide provides a comprehensive comparison of analytical techniques used to verify the absence of starting materials, offering insights into method selection, validation, and practical implementation for researchers, scientists, and drug development professionals.
The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which is essential for demonstrating that a chosen method is fit for its intended purpose.[5][6][7][8] The principles outlined in ICH Q2(R1) guide the validation of tests for impurities, ensuring accuracy, precision, specificity, and appropriate detection and quantitation limits.[5][6][7][8][9]
The Overall Workflow for Verification
The process of verifying the absence of starting materials is a systematic endeavor that begins with a thorough risk assessment and culminates in a validated analytical method and comprehensive reporting. This workflow ensures that all potential risks are identified and mitigated, and that the chosen analytical strategy is scientifically sound and compliant with regulatory expectations.
Caption: Overall workflow for the verification of the absence of starting materials.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is critical and depends on the physicochemical properties of the starting materials and the final drug substance. The two most powerful and widely used techniques in the pharmaceutical industry for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[10][11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[10][13] It is particularly well-suited for non-volatile and thermally unstable molecules, which encompasses a large proportion of active pharmaceutical ingredients (APIs) and their precursors.[13][14]
Scientific Principles: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By altering the composition of the mobile phase and the nature of the stationary phase, separations can be highly optimized. Detection is typically achieved using UV-Vis spectroscopy, mass spectrometry (MS), or other detectors, providing both quantitative and qualitative information.[10]
Gas Chromatography (GC)
GC is the go-to technique for the analysis of volatile and thermally stable compounds.[11][12][15] In the context of starting materials, it is often employed for the detection of residual solvents or volatile reagents.[16][17]
Scientific Principles: In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) that flows through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Flame Ionization Detection (FID) and Mass Spectrometry (MS) are common detectors that offer high sensitivity and specificity.[15][17]
Decision-Making: Selecting the Right Tool for the Job
The selection between HPLC and GC is a critical decision driven by the properties of the analyte (the starting material) and the matrix (the final product). The following decision tree illustrates the key considerations:
Caption: Decision tree for selecting between GC and HPLC for starting material analysis.
Comparative Performance Data
The following table provides an illustrative comparison of the typical performance characteristics of HPLC and GC for the analysis of residual starting materials. The actual performance will vary depending on the specific analyte, matrix, and instrument configuration.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 30 ng/mL | 0.05 - 15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of a hypothetical non-volatile starting material using HPLC and a volatile starting material using GC.
Protocol 1: HPLC Method for a Non-Volatile Starting Material
Objective: To quantify the residual amount of a non-volatile starting material in a final drug substance.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the starting material reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantitation (LOQ) to a concentration above the potential specification limit.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the final drug substance (e.g., 100 mg).
-
Dissolve the sample in the same solvent used for the standard preparation to a final concentration of 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength where the starting material has maximum absorbance.
-
-
Analysis and Data Processing:
-
Inject the prepared standards and samples.
-
Generate a calibration curve by plotting the peak area of the starting material against its concentration.
-
Determine the concentration of the starting material in the sample by interpolating its peak area from the calibration curve.
-
Calculate the amount of residual starting material in the final drug substance (e.g., in ppm).
-
Protocol 2: Headspace GC Method for a Volatile Starting Material
Objective: To quantify the residual amount of a volatile starting material (e.g., a solvent) in a final drug substance.[16]
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the volatile starting material in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards in headspace vials by spiking known amounts of the stock solution into a solution of the final drug substance in DMSO. This matrix-matching approach accounts for potential matrix effects.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the final drug substance (e.g., 100 mg) into a headspace vial.
-
Add a defined volume of DMSO (e.g., 1 mL) to dissolve the sample.
-
Seal the vial with a septum and crimp cap.
-
-
GC-Headspace Conditions:
-
GC System: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Headspace Vial Equilibration Temperature: 80 °C
-
Headspace Vial Equilibration Time: 15 minutes
-
-
Analysis and Data Processing:
-
Place the standard and sample vials in the headspace autosampler.
-
The autosampler will automatically inject the vapor phase from each vial into the GC.
-
Generate a calibration curve and quantify the volatile starting material in the sample as described in the HPLC protocol.
-
Conclusion: A Commitment to Quality and Safety
Verifying the absence of starting materials in the final product is a non-negotiable aspect of pharmaceutical quality control. A thorough understanding of the available analytical techniques, coupled with a scientifically sound and well-validated methodology, is essential for ensuring patient safety and meeting regulatory requirements.[18][19] By carefully selecting the appropriate analytical tool and rigorously validating its performance, drug developers can confidently demonstrate the purity of their products.
References
- ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs.
- Regulatory Affairs Professionals Society (RAPS). (2013, July 15). EMA Finalizes Guideline on Starting Materials Used in Manufacture of Non-Recombinant Biologics. RAPS.
- ECA Academy. (2013, August 13). New EMA Guideline on Starting Materials from Biological Medicinal Products. ECA Academy.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- European Medicines Agency (EMA). (2013, June 27). Guideline on the use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products. EMA.
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- U.S. Food and Drug Administration (FDA). (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA.
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- National Institutes of Health (NIH). (n.d.). Development and Validation of an in-line API Quantification Method Using AQbD Principles Based on UV-Vis Spectroscopy to Monitor and Optimise Continuous Hot Melt Extrusion Process. NIH.
- U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry #169 - Drug Substance. FDA. Retrieved from [https://www.fda.gov/files/animal & veterinary/published/Guidance-for-Industry--169---Drug-Substance.pdf]([Link] & veterinary/published/Guidance-for-Industry--169---Drug-Substance.pdf)
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A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Chloro-3-propylbenzene in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the precise quantification of reactants, intermediates, and products is paramount. 1-Chloro-3-propylbenzene, a substituted aromatic compound, often emerges as a key intermediate or a potential impurity in various synthetic pathways.[1][2][3] Its accurate measurement within a complex reaction matrix is not merely an analytical exercise; it is a critical determinant of reaction yield, purity, and ultimately, the safety and efficacy of the final product. The challenge lies in selecting a method that is not only sensitive and accurate but also robust enough to overcome interferences from starting materials, byproducts, and solvents inherent to the reaction milieu.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles that govern method selection, the rationale behind key experimental parameters, and the validation strategies that ensure data integrity. This document is designed for researchers, analytical scientists, and drug development professionals who require reliable and defensible quantitative data to drive their projects forward.
Chapter 1: Foundational Physicochemical Properties
An informed choice of analytical methodology begins with an understanding of the analyte's physical and chemical properties. This compound (C₉H₁₁Cl) is a halogenated aromatic hydrocarbon with properties that make it particularly amenable to certain analytical techniques.[4]
| Property | Value | Significance for Analysis |
| Molecular Weight | 154.63 g/mol [4] | Standard molecular weight for mass spectrometry calibration and response factor calculations. |
| Boiling Point | ~202-204 °C (Predicted) | The compound's volatility makes it an excellent candidate for Gas Chromatography (GC). |
| Solubility | Low in water; Soluble in organic solvents[5] | Dictates the choice of solvents for sample preparation, such as dilution or extraction. |
| Chromophore | Benzene Ring | The aromatic ring possesses UV absorbance, enabling detection by HPLC with a UV detector. |
These properties immediately suggest that Gas Chromatography and High-Performance Liquid Chromatography are the two most viable analytical platforms. The following chapters will dissect each approach.
Chapter 2: Gas Chromatography (GC) – The Gold Standard for Volatile Analytes
Gas Chromatography is the preeminent technique for analyzing volatile and semi-volatile compounds like this compound.[6] Its high resolving power allows for the separation of the analyte from closely related isomers and reaction byproducts.
The Principle of Separation and Detection
In GC, a sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The choice of detector is critical for achieving the desired sensitivity and selectivity.
Method Development: A Causality-Driven Approach
The development of a robust GC method is a systematic process where each parameter is chosen for a specific scientific reason.
-
Injector Configuration: For reaction monitoring where analyte concentrations can be high, a split injection is preferred. It prevents column overloading by venting a majority of the sample, ensuring sharp, symmetrical peaks. For trace-level analysis, a splitless injection would be employed to transfer the entire sample onto the column, maximizing sensitivity.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) , is the logical choice. This phase provides excellent separation for aromatic compounds based on boiling points and subtle polarity differences, effectively resolving this compound from potential isomers (e.g., 1-Chloro-2-propylbenzene, 1-Chloro-4-propylbenzene).
-
Detector Choice – A Comparative Analysis:
-
Flame Ionization Detector (FID): A universal detector for organic compounds. It offers a wide linear range and is highly reliable. However, it lacks specificity and may respond to hydrocarbon impurities.
-
Electron Capture Detector (ECD): Exceptionally sensitive to halogenated compounds.[7] The chlorine atom on this compound makes it an ideal candidate for ECD, which can achieve detection limits far lower than FID. This is the detector of choice for trace impurity analysis.
-
Mass Spectrometry (MS): The most powerful detector, providing both quantification and definitive structural identification.[8] By monitoring a specific mass-to-charge ratio (m/z) for the analyte, MS offers unparalleled selectivity, effectively eliminating interference from matrix components. This is the preferred method for method validation and use in regulated environments.
-
The Role of the Internal Standard (IS)
For precise and accurate quantification, the use of an internal standard is non-negotiable. The IS corrects for variations in injection volume and potential matrix effects. A suitable IS should be a compound that is chemically similar to the analyte but not present in the sample. For this compound, ideal candidates include Fluorobenzene , 1,4-Dichlorobenzene-d4 , or Chlorobenzene-d5 .[9][10]
Experimental Workflow & Protocol: GC-MS
The following protocol outlines a validated approach for the quantification of this compound using GC-MS, the most specific and robust configuration.
Caption: Workflow for quantitative GC-MS analysis.
-
Internal Standard Stock Solution: Accurately prepare a 1000 µg/mL stock solution of Chlorobenzene-d5 in dichloromethane.
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix (if available) or solvent with known concentrations of this compound. Add a fixed amount of the Internal Standard Stock Solution to each standard to achieve a final IS concentration of 25 µg/mL.
-
Sample Preparation: Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask. Add the same fixed amount of Internal Standard Stock Solution as used in the standards. Dilute to volume with dichloromethane.
-
GC-MS Parameters:
-
Column: Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector: 250°C, Split ratio 50:1, 1 µL injection volume
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temp 60°C, hold for 2 min. Ramp at 15°C/min to 240°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Selected Ion Monitoring (SIM). Monitor m/z 154 (quantification) and 119 (qualifier) for this compound, and m/z 117 for Chlorobenzene-d5.
-
-
Analysis and Calculation: Inject the calibration standards to generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Inject the prepared sample and use its peak area ratio to determine the concentration from the calibration curve.
Chapter 3: High-Performance Liquid Chromatography (HPLC) – A Viable Alternative
While GC is often preferred, HPLC can be a powerful alternative, particularly if the reaction mixture contains non-volatile components that could contaminate a GC system or if a GC is not available. The aromatic ring in this compound allows for sensitive UV detection.[11][12]
Principle and Method Development
A Reversed-Phase HPLC (RP-HPLC) method is the standard approach. Separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent retention and resolution for aromatic compounds.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.[12] The high organic content ensures the analyte elutes with a reasonable retention time.
-
Detector: A UV detector set at a wavelength of ~215 nm will provide a strong signal-to-noise ratio for the chlorobenzene moiety.[11]
Experimental Workflow & Protocol: HPLC-UV
Caption: Workflow for quantitative HPLC-UV analysis.
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and purified water. Filter and degas.
-
Calibration Standards: Prepare a series of at least five standards of this compound in the mobile phase, covering the expected concentration range of the diluted sample.
-
Sample Preparation: Accurately weigh approximately 100 mg of the reaction mixture into a 100 mL volumetric flask. Dilute to volume with the mobile phase. Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC-UV Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile/Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
-
Analysis and Calculation: An external standard calibration is typically used. Inject the standards and plot a curve of peak area versus concentration. Inject the sample and determine its concentration from the curve.
Chapter 4: Method Validation and Performance Comparison
Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[13][14] Key validation parameters, as outlined by guidelines from the ICH and FDA, must be assessed.[15]
| Parameter | GC-FID | GC-ECD | GC-MS (SIM) | HPLC-UV |
| Specificity | Moderate. Relies solely on retention time. Susceptible to co-eluting impurities. | Moderate to High. More selective for halogenated compounds but still relies on retention time. | Excellent . Mass-specific detection provides unequivocal identification and rejects matrix interference.[15] | Good. UV detection is not entirely specific; co-eluting UV-active impurities can interfere. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 98-102% |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 2% |
| Limit of Quantitation (LOQ) | ~1-5 µg/mL | ~0.01-0.1 µg/mL | ~0.1-0.5 µg/mL | ~0.5-2 µg/mL |
Conclusion and Recommendations
The quantitative analysis of this compound in a reaction mixture can be accomplished reliably by both GC and HPLC. However, the choice of the optimal method depends on the specific analytical objective.
-
For Routine Process Monitoring and High-Concentration Assays: GC-FID with an internal standard offers a robust, cost-effective, and reliable solution.
-
For Trace-Level Impurity Analysis: GC-ECD provides unmatched sensitivity for this halogenated analyte, making it the ideal choice for detecting low-level residual amounts.
-
For Method Validation, Structural Confirmation, and Regulated Environments: GC-MS is the unequivocal gold standard. Its superior specificity ensures the highest degree of confidence in the data, making it indispensable for development and quality control in the pharmaceutical industry.
-
When GC is Unavailable or for Non-Volatile Matrices: HPLC-UV serves as a very capable alternative, providing good accuracy and precision for assay-level concentrations.
By carefully considering the principles of separation, the rationale for instrumental parameters, and the comparative performance metrics, the analytical scientist can confidently select and implement a method that is truly fit-for-purpose, ensuring data of the highest quality and integrity.
References
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A Comparative Guide to the Directing Effects of Chloro and Propyl Groups in Electrophilic Aromatic Substitution
For the synthetic chemist, particularly within the realm of drug discovery and materials science, the precise functionalization of aromatic scaffolds is a foundational skill. The regiochemical outcome of electrophilic aromatic substitution (EAS) is critically governed by the substituents already present on the aromatic ring. This guide offers an in-depth, comparative analysis of two ubiquitous substituents: the chloro group, a halogen, and the propyl group, an alkyl chain. We will dissect the electronic and steric phenomena that underpin their directing effects, supported by experimental data, to provide a robust framework for rational synthetic design.
The Core Principles: Electronic Influences on Aromatic Reactivity
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction's facility and the position of substitution are dictated by the electronic properties of the existing substituent. These properties are primarily understood through two lenses:
-
Inductive Effect (-I/+I): This effect relates to the innate electronegativity of a substituent, which polarizes the sigma bond connecting it to the aromatic ring. Electron-withdrawing groups, such as the electronegative chlorine atom, pull electron density from the ring, exerting a deactivating -I effect.[1] Conversely, electron-donating groups, like alkyl chains, push electron density into the ring, creating an activating +I effect.[2]
-
Resonance Effect (+R/-R): This effect involves the delocalization of lone pair or pi electrons from the substituent into or out of the aromatic pi system. Substituents with lone pairs, like chlorine, can donate this electron density to the ring, a +R effect, which is particularly stabilizing for intermediates of ortho and para attack.[3][4]
The balance of these two effects determines whether a substituent will activate or deactivate the ring towards electrophilic attack and where it will direct the incoming electrophile.[5]
The Chloro Group: An Ortho, Para-Directing Deactivator
The chloro group presents a classic dichotomy in its influence on EAS. While it directs incoming electrophiles to the ortho and para positions, it simultaneously deactivates the ring, making the reaction slower than that of unsubstituted benzene.[1][6]
Mechanistic Rationale:
The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I).[1] This effect reduces the overall electron density of the benzene ring, making it less nucleophilic and hence less reactive towards electrophiles.[1]
However, the chlorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R).[3] This donation of electron density is most effective at stabilizing the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. This is because an additional, relatively stable resonance structure can be drawn where the positive charge is delocalized onto the chlorine atom.[3][7] This stabilization is not possible for meta attack. The inductive effect, being stronger than the resonance effect, governs the overall reactivity, leading to deactivation.[3] However, the resonance effect controls the regioselectivity, favoring ortho and para substitution.[3]
Caption: Arenium ion stability for chlorobenzene.
The Propyl Group: An Ortho, Para-Directing Activator
In stark contrast to the chloro group, the propyl group is an activating substituent that also directs incoming electrophiles to the ortho and para positions.[2]
Mechanistic Rationale:
As an alkyl group, the propyl substituent is electron-donating primarily through an inductive effect (+I).[2] This effect enriches the electron density of the aromatic ring, making it more nucleophilic and therefore more reactive towards electrophiles than benzene.[2]
The directing influence of the propyl group is also a consequence of carbocation stability. The electron-donating nature of the alkyl group stabilizes the positive charge of the arenium ion intermediate. This stabilization is most pronounced when the electrophile attacks at the ortho and para positions, as the positive charge can be localized on the carbon atom directly bonded to the propyl group, allowing for maximal inductive stabilization.[8]
Caption: Arenium ion stability for propylbenzene.
Head-to-Head Comparison: Experimental Data
The theoretical principles are validated by experimental results. The nitration of chlorobenzene and propylbenzene serves as a quintessential example to compare their directing effects.
| Reactant | Reagents | Ortho Product (%) | Meta Product (%) | Para Product (%) | Relative Rate of Reaction (vs. Benzene=1) |
| Chlorobenzene | HNO₃, H₂SO₄ | ~34%[9][10] | ~1%[9][10] | ~65%[9][10] | 0.033[11] |
| Propylbenzene | HNO₃, H₂SO₄ | 43.3% | 2.2% | 54.5% | ~25[11] |
Data Analysis:
-
Reactivity: The relative rate data unequivocally demonstrates the deactivating nature of the chloro group, with a reaction rate significantly slower than that of benzene.[11] Conversely, the propyl group activates the ring, leading to a much faster reaction.[11]
-
Regioselectivity: Both substituents are potent ortho, para-directors. For chlorobenzene, the para isomer is the major product, a preference often attributed to the steric hindrance posed by the chloro group at the more crowded ortho position.[12][13] In the case of propylbenzene, while the para isomer is also the major product, a substantial amount of the ortho isomer is formed. The larger size of the propyl group also introduces steric hindrance at the ortho position.[14][15]
Experimental Protocol: Nitration of an Aromatic Substrate
The following is a generalized, representative protocol for the nitration of an aromatic compound like chlorobenzene or propylbenzene.
! CAUTION ! This procedure involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, lab coat, and gloves).
Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and set in an ice-water bath, cautiously add concentrated sulfuric acid. While maintaining the low temperature (0-10 °C), slowly add concentrated nitric acid dropwise with continuous stirring.
-
Substrate Addition: In a separate reaction flask, place the aromatic substrate (chlorobenzene or propylbenzene) and cool it in the ice bath.
-
Reaction: Slowly add the pre-cooled nitrating mixture to the stirred substrate dropwise, ensuring the reaction temperature is carefully controlled and does not exceed the desired range (e.g., 10-20 °C). The increased reactivity of propylbenzene necessitates more vigilant temperature control.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for a designated period (e.g., 30-60 minutes), either in the ice bath or at room temperature, to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture over a beaker of crushed ice. This will quench the reaction and precipitate the crude product.
-
Isolation: Isolate the product, which may be a solid or an oil, via filtration or by separation using a separatory funnel.
-
Purification: Wash the crude product with cold water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water. Dry the organic product over an anhydrous salt (e.g., MgSO₄). Further purification can be achieved by recrystallization or distillation.
-
Analysis: The isomeric ratio of the products can be determined using analytical techniques such as Gas Chromatography (GC) or ¹H NMR Spectroscopy.[16]
Caption: A generalized workflow for electrophilic nitration.
Concluding Remarks
The directing effects of chloro and propyl groups in electrophilic aromatic substitution are a testament to the intricate interplay of electronic and steric factors. The chloro group, with its dominant inductive withdrawal and orienting resonance donation, serves as a deactivating ortho, para-director. The propyl group, through its inductive electron donation, is a classic activating ortho, para-director. A comprehensive understanding of these principles is indispensable for medicinal and materials chemists to predict and control the outcomes of synthetic transformations, thereby enabling the efficient and selective construction of complex molecular architectures.
References
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- (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?.
- Liu, S., et al. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed.
- Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
- LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- La Salle University. (n.d.). Substituent Effects.
- Kemistry. (2020, June 29). Inductive vs Resonance Effect | Organic Chemistry. YouTube.
- LibreTexts Chemistry. (2023, October 27). 16.5: An Explanation of Substituent Effects.
- Quora. (2017, June 19). Why are ortho and para directors in aromatic rings electron donating whereas meta directors are electron withdrawing?.
- Praxis MCAT and DAT Prep. (2021, November 24). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything!. YouTube.
- The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene.
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- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
- Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene.
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- LibreTexts Chemistry. (2019, June 5). 19.7: An Explanation of Substituent Effects.
- Quora. (2017, March 7). Why is chlorobenzene orthopara-directing in nature?.
- Vedantu. (n.d.). Write the chemical reaction of chlorobenzene with respect to nitration.
- ResearchGate. (2016, April 18). Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation.
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- The Catalyst. (n.d.). Product Distribution in the Nitration of Toluene.
- ResearchGate. (2022, January 12). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow.
- Wyzant. (2023, February 25). Chlorobenzene is ortho and para directing for an incoming electrophile . Explain with diagram.
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- Journal of the Chemical Society. (1934). The nitration of alkyl benzenes. Part II. Nitro-derivatives of n-propylbenzene.
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A Comparative Guide to the Synthetic Routes of 1-Chloro-3-propylbenzene
Introduction
1-Chloro-3-propylbenzene is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic molecules. The strategic placement of the chloro and propyl groups in a meta relationship on the benzene ring presents an interesting synthetic challenge, as both substituents are typically ortho-, para-directing. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering insights into the experimental methodologies, underlying chemical principles, and practical considerations for each approach. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Route 1: Friedel-Crafts Acylation, Chlorination, and Reduction
This classical and widely employed method circumvents the directing group conflict by introducing a meta-directing acyl group to the benzene ring, which is subsequently chlorinated and then reduced to the desired propyl group. This multi-step approach offers excellent regioselectivity, ensuring the formation of the desired 1,3-disubstituted product.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound via Friedel-Crafts acylation, chlorination, and reduction.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene
-
To a stirred mixture of anhydrous aluminum chloride (1.1 equivalents) in dry benzene (excess, serving as both reactant and solvent) at 0-5 °C, slowly add propanoyl chloride (1.0 equivalent).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (around 60°C) for approximately 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous magnesium sulfate.
-
Purify the crude propiophenone by vacuum distillation.
Step 2: Electrophilic Aromatic Chlorination of Propiophenone
-
To a solution of propiophenone (1.0 equivalent) in a suitable solvent such as dichloromethane or neat, add a Lewis acid catalyst like iron(III) chloride (FeCl₃) (catalytic amount).
-
Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining the temperature between 20-30 °C. Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, quench the reaction by washing with water and a reducing agent solution (e.g., sodium bisulfite) to remove excess chlorine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and purify the resulting 3-chloropropiophenone by vacuum distillation or recrystallization.
Step 3: Reduction of 3-Chloropropiophenone
Two common methods for the reduction of the carbonyl group are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction (Acidic Conditions):
-
Reflux the 3-chloropropiophenone (1.0 equivalent) with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
The reaction time can be lengthy, and the progress should be monitored by TLC or GC.
-
After completion, cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry and purify by distillation.
-
-
Wolff-Kishner Reduction (Basic Conditions):
-
To a solution of 3-chloropropiophenone (1.0 equivalent) in a high-boiling solvent like diethylene glycol, add hydrazine hydrate (excess) and a strong base like potassium hydroxide (KOH).
-
Heat the mixture to form the hydrazone, then increase the temperature to around 200°C to facilitate the decomposition of the hydrazone and elimination of nitrogen gas.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic extract, dry it, and purify by vacuum distillation.
-
Causality and Experimental Choices
The key to this route's success is the use of the propanoyl group as a meta-director. The electron-withdrawing nature of the carbonyl group deactivates the benzene ring towards electrophilic substitution and directs the incoming electrophile (chlorine) to the meta position. The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's stability. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses a strong base at high temperatures.
Route 2: Sandmeyer Reaction of 3-Propylaniline
This route offers a highly regioselective synthesis of this compound starting from 3-propylaniline. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
Reaction Scheme
Figure 2: Overall reaction scheme for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 3-Propylaniline
3-Propylaniline can be synthesized from propylbenzene by nitration followed by reduction.
-
Nitration of Propylbenzene: Carefully add propylbenzene to a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (0-10 °C). This reaction will produce a mixture of ortho, para, and meta-nitropropylbenzene. The isomers need to be separated, which can be challenging.
-
Reduction of 3-Nitropropylbenzene: The separated 3-nitropropylbenzene is then reduced to 3-propylaniline using a reducing agent such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation (H₂/Pd-C).
Step 2: Diazotization of 3-Propylaniline
-
Dissolve 3-propylaniline (1.0 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 equivalent) dropwise, keeping the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
Step 3: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure the complete decomposition of the diazonium salt.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and purify by vacuum distillation.
Causality and Experimental Choices
The Sandmeyer reaction provides excellent regiochemical control because the position of the chloro substituent is determined by the position of the amino group in the starting aniline. The low temperature during diazotization is crucial to prevent the premature decomposition of the relatively unstable diazonium salt.
Route 3: Direct Chlorination of Propylbenzene
This is the most straightforward approach in terms of the number of steps. However, it suffers from a lack of regioselectivity.
Reaction Scheme
Figure 3: Reaction scheme for the direct chlorination of propylbenzene.
Experimental Protocol
-
Charge a reaction vessel with propylbenzene and a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃).
-
Introduce chlorine gas (Cl₂) into the mixture at a controlled rate, maintaining the reaction temperature typically between 20-50 °C.
-
Monitor the reaction progress by GC to achieve the desired level of conversion.
-
Upon completion, the reaction is worked up by washing with water and a dilute base to remove the catalyst and any dissolved HCl.
-
The resulting mixture of ortho-, meta-, and para-chloropropylbenzene isomers must be separated by fractional distillation.
Causality and Experimental Choices
The propyl group is an ortho-, para-directing group due to its electron-donating inductive effect. Therefore, direct chlorination will yield a mixture of isomers, with the ortho and para isomers being the major products. Obtaining the desired meta isomer in a high yield and purity via this route is challenging and often not economically viable due to the difficult separation process.
Route 4: Grignard Reaction
A plausible, though less commonly cited, route involves the use of a Grignard reagent. This method could offer good regioselectivity depending on the availability of the starting materials.
Reaction Scheme
Figure 4: A possible Grignard-based synthesis of this compound.
Experimental Protocol
-
Formation of the Grignard Reagent: Prepare the Grignard reagent by reacting 1-bromo-3-chlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether). The reaction is typically initiated with a small crystal of iodine.
-
Coupling Reaction: Slowly add a propylating agent, such as propyl bromide or propyl tosylate, to the freshly prepared Grignard reagent solution.
-
The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and purified by distillation.
Causality and Experimental Choices
This route's success hinges on the selective formation of the Grignard reagent at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact. The subsequent nucleophilic attack of the Grignard reagent on the propylating agent forms the desired carbon-carbon bond. Strict anhydrous conditions are essential for the successful formation and reaction of the Grignard reagent.
Comparative Analysis
| Feature | Route 1: Friedel-Crafts | Route 2: Sandmeyer Reaction | Route 3: Direct Chlorination | Route 4: Grignard Reaction |
| Regioselectivity | Excellent (meta-directing acyl group) | Excellent (pre-determined by amine position) | Poor (ortho/para directing propyl group) | Excellent (pre-determined halide position) |
| Number of Steps | 3 | 3 (including aniline synthesis) | 1 | 2 |
| Typical Overall Yield | Moderate to Good | Moderate | Poor (for the meta isomer) | Moderate |
| Purity of Product | High after purification | High after purification | Low (isomeric mixture) | Good after purification |
| Scalability | Readily scalable | Scalable with care (diazonium salts) | Scalable, but purification is an issue | Scalable with strict anhydrous conditions |
| Cost of Reagents | Moderate (AlCl₃, propanoyl chloride) | Moderate (NaNO₂, CuCl) | Low (Cl₂, FeCl₃) | Moderate (Mg, 1-bromo-3-chlorobenzene) |
| Safety Concerns | Corrosive AlCl₃ and propanoyl chloride | Unstable diazonium salts, toxic NaNO₂ | Toxic and corrosive Cl₂ gas | Flammable ethers, reactive Grignard reagent |
Visualization of Synthetic Workflows
Caption: Workflow for the Friedel-Crafts Acylation Route.
Caption: Workflow for the Sandmeyer Reaction Route.
Conclusion and Recommendations
For the synthesis of this compound where high purity and regioselectivity are paramount, the Friedel-Crafts acylation, chlorination, and reduction route (Route 1) is the most reliable and recommended method. Although it involves multiple steps, it provides excellent control over the isomer distribution, leading to a cleaner product and simplifying purification.
The Sandmeyer reaction (Route 2) is also an excellent choice for achieving high regioselectivity. However, it requires the synthesis of the starting 3-propylaniline, and the handling of potentially unstable diazonium salts requires careful temperature control and safety precautions.
The direct chlorination of propylbenzene (Route 3) is the simplest in terms of procedure but is generally unsuitable for obtaining pure this compound due to the formation of a mixture of isomers that are difficult to separate.
The Grignard reaction (Route 4) presents a viable alternative, particularly if the starting 1-bromo-3-chlorobenzene is readily available. It offers good regioselectivity and a relatively straightforward procedure, provided that stringent anhydrous conditions are maintained.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired purity of the final product, the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place.
References
- 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. PubChem. (n.d.).
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- What is the partial synthesis of this compound from benzene? - Quora. (2023, July 10).
- How can this compound be synthesized from a benzene if both chloro and propyl are meta directors? - Quora. (2024, July 7).
- How does this compound be synthesized from a benzene if both chloro and propyl are ortho-para directors? - Quora. (2024, July 7).
- Organic Syntheses Procedure. (n.d.).
- The Grignard Reaction. (n.d.).
- Grignard Reaction. (n.d.).
- Friedel-Crafts Acylation Made Super Easy! - YouTube. (2017, December 6).
- Method for synthesizing n-propylbenzene through Grignard reagent method. Google Patents. (n.d.).
- Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.).
- Clemmensen Reduction. Wikipedia. (n.d.).
- Method for synthesizing n-propylbenzene through Grignard reagent method. Eureka. (n.d.).
- Propose a synthesis of 1 -chloro- 3 -propylbenzene, starting
Safety Operating Guide
Navigating the Disposal of 1-Chloro-3-propylbenzene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-chloro-3-propylbenzene, a halogenated aromatic hydrocarbon. By understanding the chemical's properties and the rationale behind these procedures, you can ensure a safe and compliant laboratory environment.
Hazard Assessment: Understanding the Risks of this compound
Based on data from analogous compounds, this compound should be treated as:
-
Flammable: Like propylbenzene and chlorobenzene, it is likely a flammable liquid.[1] All sources of ignition must be eliminated from handling and storage areas.
-
Skin and Eye Irritant: Similar chlorinated aromatic compounds are known to cause skin and eye irritation.
-
Harmful if Inhaled or Swallowed: Acute toxicity is a concern with this class of chemicals.
-
Toxic to Aquatic Life: Halogenated aromatic hydrocarbons can have long-lasting, detrimental effects on aquatic ecosystems.[1]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Properties and Precautions | Supporting Compounds |
| Physical Hazards | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. | Chlorobenzene, Propylbenzene |
| Health Hazards | Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause respiratory irritation. | Chlorobenzene, Propylbenzene |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. | Chlorobenzene, Propylbenzene |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The principle here is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: The selection of appropriate gloves is critical. While specific permeation data for this compound is unavailable, general guidance for halogenated hydrocarbons suggests that nitrile gloves may offer only short-term splash protection.[2] For extended handling, heavier-duty gloves such as Viton® or laminate (e.g., SilverShield®) are recommended. Always inspect gloves for any signs of degradation before and during use.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in case of a significant spill potential, a chemical-resistant apron and sleeves should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management: A Proactive Approach to Accidents
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Procedures: Ensuring Regulatory Compliance
As a halogenated organic compound, this compound is subject to strict disposal regulations under the Resource Conservation and Recovery Act (RCRA).[3][4] Improper disposal can lead to significant environmental damage and legal repercussions.
Waste Classification
This compound waste is classified as hazardous waste. It falls under the category of halogenated organic wastes.[5] While a specific EPA waste code has not been assigned, it would likely be managed under codes for similar substances, such as:
-
D021: A toxicity characteristic code for Chlorobenzene, indicating it is a regulated hazardous waste.[6]
The core principle is to never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Container Requirements: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, tight-fitting lid. The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic").
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition.
-
Disposal Request: Once the container is full or has been in use for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
The primary and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[9] This process ensures the complete destruction of the hazardous constituents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
References
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- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
- Pharmaffiliates. (n.d.). CAS No : 26293-11-8 | Product Name : 1-Chloro-3-(prop-1-en-1-yl)benzene.
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A Senior Application Scientist's Guide to Handling 1-Chloro-3-propylbenzene: Essential Safety and Operational Protocols
This guide provides an in-depth operational plan for the safe handling of 1-Chloro-3-propylbenzene, a halogenated aromatic hydrocarbon. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety and procedural excellence. This document moves beyond a simple checklist, offering a framework grounded in causality—explaining why each step is critical. The protocols herein are designed as a self-validating system to minimize risk and ensure both personal safety and experimental integrity.
Foundational Knowledge: Hazard Assessment
Before any container is opened, a thorough understanding of the substance's intrinsic hazards is paramount. This compound, like many halogenated aromatic hydrocarbons, presents a multi-faceted risk profile that demands respect and careful management.[1][2] Its hazards are well-documented in various Safety Data Sheets (SDS) for the compound itself and structurally related chemicals.[3][4]
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Flammable Liquid | H226: Flammable liquid and vapor. | Requires strict control of ignition sources and proper storage away from heat.[3][4] |
| Aspiration Toxicity | H304: May be fatal if swallowed and enters airways. | Ingestion is a critical risk; immediate medical attention is required without inducing vomiting.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Mandates the use of engineering controls like a chemical fume hood to prevent vapor inhalation.[3] |
| Skin Irritation | H315: Causes skin irritation. | Direct contact must be avoided through the use of appropriate chemical-resistant gloves.[4][5] |
| Eye Irritation | H319: Causes serious eye irritation. | Requires robust eye protection to prevent splashes.[5][6] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Demands careful waste management to prevent environmental release.[3] |
The Core Defense: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. The goal is to establish an impermeable barrier between the researcher and the chemical.
| Protection Area | Required PPE | Rationale & Specification |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles: Protect against splashes and vapors. Must conform to ANSI Z87.1 standard.[7][8] Face Shield: Worn over goggles during high-risk operations (e.g., transferring large volumes, working with pressurized systems) to protect the entire face.[8] |
| Hands | Nitrile Gloves | Specification: Minimum thickness of 4 mil. Check manufacturer's chemical resistance chart. Causality: Provides a barrier against skin irritation.[4] Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating skin.[7] |
| Body | Flame-Retardant Laboratory Coat | Specification: Must be fully buttoned with sleeves rolled down. Causality: Protects against accidental splashes and provides a layer of protection from the chemical's flammability.[4][8] |
| Respiratory | Not required under normal conditions | Condition: Mandatory use of a certified chemical fume hood provides primary respiratory protection.[4] A respirator (e.g., an air-purifying respirator with organic vapor cartridges) would be required only if engineering controls fail or for emergency response.[7] |
| Feet | Closed-toe Shoes | Specification: Made of a non-porous material. Causality: Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the potential for error and exposure. This protocol outlines the essential steps for safely using this compound.
Caption: Standard workflow for handling this compound.
Emergency Response and Disposal Plan
Preparation for unexpected events is a critical component of laboratory safety.
Immediate Emergency Actions
In the event of an exposure or spill, rapid and correct action is vital. The following decision tree outlines the immediate steps to take.
Caption: Decision tree for immediate emergency response actions.
Waste Disposal Protocol
Proper disposal is essential to protect both personnel and the environment, given the chemical's aquatic toxicity.[3]
-
Segregation: Never mix halogenated hydrocarbon waste with non-halogenated waste streams.
-
Containerization: Collect all waste, including contaminated gloves, wipes, and pipette tips, in a designated, properly sealed, and clearly labeled hazardous waste container.[5]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all contents, including "this compound."
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[3][5]
By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Always consult the specific Safety Data Sheet for the material you are using and adhere to your institution's safety policies.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
